molecular formula C17H22N2S B1682244 Thenalidine CAS No. 86-12-4

Thenalidine

Cat. No.: B1682244
CAS No.: 86-12-4
M. Wt: 286.4 g/mol
InChI Key: KLOHYVOVXOUKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thenalidine is a dialkylarylamine and a tertiary amino compound.
Withdrawn from the Canadian, US, and UK markets in 1963 due to concerns involving neutropenia.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2S/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOHYVOVXOUKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048835
Record name Thenalidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-12-4
Record name Thenalidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thenalidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thenalidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04826
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thenalidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thenalidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THENALIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U94N2D00F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Thenalidine's Interaction with Histamine H1 Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Thenalidine, a first-generation piperidine antihistamine, was withdrawn from the market in 1963 due to safety concerns, specifically the risk of neutropenia. Consequently, detailed modern pharmacological data, including precise binding affinities and kinetic parameters for this specific compound, are scarce in publicly available scientific literature. This guide provides a comprehensive overview of the mechanism of action of first-generation H1 antihistamines, using data from analogous and well-characterized compounds like mepyramine and diphenhydramine to illustrate the principles by which this compound is understood to have exerted its effects on the histamine H1 receptor.

Executive Summary

This compound acts as an inverse agonist at the histamine H1 receptor. This mechanism involves not only the blockade of histamine-induced receptor activation but also the reduction of the receptor's basal, constitutive activity. Like other first-generation antihistamines, this compound is presumed to competitively bind to the H1 receptor, stabilizing it in an inactive conformation. This prevents the Gq/11 protein-mediated signaling cascade, which is responsible for the physiological effects of histamine, such as allergic and inflammatory responses. This guide details the molecular interactions, signaling pathways, and experimental methodologies used to characterize the pharmacodynamics of first-generation H1 receptor inverse agonists.

Molecular Mechanism of Action

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, even in the absence of an agonist like histamine, exists in an equilibrium between an inactive (R) and an active (R*) conformation. The active conformation can spontaneously couple to the Gq/11 family of G-proteins, leading to a basal level of intracellular signaling.

This compound, as a first-generation antihistamine, functions as an inverse agonist . This means it preferentially binds to the inactive state (R) of the H1 receptor. By binding to and stabilizing this inactive conformation, this compound shifts the equilibrium away from the active state (R*), thereby reducing the receptor's constitutive activity, even in the absence of histamine. This is a key distinction from a neutral antagonist, which would only block the binding of an agonist without affecting the receptor's basal activity.

The binding of this compound to the H1 receptor competitively inhibits the binding of histamine. When histamine binds to the H1 receptor, it stabilizes the active conformation, leading to the activation of the Gq/11 protein. This initiates a downstream signaling cascade that this compound effectively suppresses.

Signaling Pathways Affected by this compound

The primary signaling pathway modulated by this compound is the Gq/11-mediated cascade. By preventing the activation of the H1 receptor, this compound inhibits the following sequence of events:

  • G-Protein Activation: In the absence of an inverse agonist, histamine binding to the H1 receptor induces a conformational change that facilitates the exchange of GDP for GTP on the alpha subunit of the associated Gq/11 protein, leading to its activation.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C.

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C, which then phosphorylates various downstream target proteins, leading to cellular responses.

  • NF-κB Activation: The signaling cascade initiated by H1 receptor activation can also lead to the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory genes.

This compound's action as an inverse agonist blocks this entire cascade at its inception by stabilizing the H1 receptor in its inactive state.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1_Receptor Histamine H1 Receptor (R*) Histamine->H1_Receptor Activates Gq_protein Gq/11 H1_Receptor->Gq_protein Activates This compound This compound This compound->H1_Receptor Inhibits (Inverse Agonist) PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates NF_kB NF-κB Activation PKC->NF_kB Inflammatory_Response Pro-inflammatory Gene Expression NF_kB->Inflammatory_Response

Caption: H1 Receptor Signaling Pathway and this compound's Point of Inhibition.

Quantitative Pharmacological Data

Table 1: H1 Receptor Binding Affinities of First-Generation Antihistamines

CompoundRadioligandCell Type/TissueKᵢ (nM)Citation
Mepyramine[³H]mepyramineGuinea pig brain1.3[1]
Mepyramine[³H]mepyramineRecombinant human H1R2.2[2]
Diphenhydramine[³H]pyrilamineGuinea pig cerebellum15.8[3]
Chlorpheniramine[³H]mepyramineGuinea pig lung2.5[4]

Table 2: Functional Potency of First-Generation Antihistamines

CompoundAssay TypeCell TypeEndpoint MeasuredIC₅₀ / EC₅₀ (nM)Citation
MepyramineInositol Phosphate AccumulationRat thalamus[³H]IPs accumulationKᵢ = 2.1[1]
MepyramineCalcium MobilizationHeLa cellsIntracellular Ca²⁺IC₅₀ ≈ 10[5]
ChlorpheniramineCalcium MobilizationHPDL cellsIntracellular Ca²⁺-[6]

Experimental Protocols

The characterization of an H1 receptor inverse agonist like this compound involves both binding and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine (a potent H1 antagonist).

  • Test Compound: this compound or other antihistamines.

  • Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Methodology:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of [³H]-mepyramine (typically at its Kₑ value), and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare H1R Membranes, [³H]-mepyramine, and Test Compound Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and Test Compound Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand via Vacuum Filtration Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Quantify Radioactivity with Scintillation Counter Washing->Counting Analysis Calculate IC₅₀ and Kᵢ Counting->Analysis End End Analysis->End

Caption: Workflow for a Radioligand Competitive Binding Assay.
Calcium Mobilization Assay

This functional assay measures the ability of an inverse agonist to inhibit histamine-induced intracellular calcium release.

Objective: To determine the potency of a test compound in inhibiting H1 receptor-mediated intracellular calcium increase.

Materials:

  • Cells: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.

  • Histamine: As the agonist.

  • Test Compound: this compound or other antihistamines.

  • Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: With automated injection capabilities.

Methodology:

  • Cell Plating: Seed the cells in a black, clear-bottom 96- or 384-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them in a dye-containing buffer for 45-60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.

  • Histamine Stimulation and Measurement: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject a concentration of histamine that elicits a submaximal response (e.g., EC₈₀) and immediately begin recording the fluorescence intensity over time (typically 60-120 seconds).

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the IC₅₀ of the test compound by plotting the inhibition of the histamine response against the concentration of the test compound.

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate H1R-expressing Cells in Microplate Start->Plate_Cells Load_Dye Load Cells with Calcium-Sensitive Dye Plate_Cells->Load_Dye Pre_incubation Pre-incubate with Test Compound Load_Dye->Pre_incubation Measure_Fluorescence Measure Baseline Fluorescence, Inject Histamine, and Record Signal Pre_incubation->Measure_Fluorescence Analysis Analyze Inhibition of Calcium Flux and Calculate IC₅₀ Measure_Fluorescence->Analysis End End Analysis->End

Caption: Workflow for a Calcium Mobilization Functional Assay.

Conclusion

This compound, as a first-generation H1 antihistamine, is understood to function as an inverse agonist at the histamine H1 receptor. By preferentially binding to and stabilizing the inactive state of the receptor, it not only prevents histamine-induced activation but also reduces the receptor's basal activity. This action effectively inhibits the Gq/11-mediated signaling cascade, which is responsible for the release of intracellular calcium and the activation of pro-inflammatory pathways. While specific quantitative data for this compound are limited due to its early market withdrawal, the pharmacological principles and experimental methodologies outlined in this guide, based on well-characterized analogues, provide a robust framework for understanding its mechanism of action.

References

Thenalidine: A Historical and Technical Review of a Withdrawn Antihistamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenalidine, a first-generation antihistamine, was introduced in the 1950s for the management of pruritus and allergic conditions. Despite its initial therapeutic promise, the drug was withdrawn from major markets in 1963 due to a significant risk of severe adverse effects, most notably agranulocytosis. This technical guide provides a comprehensive historical overview of this compound's development, clinical application, and subsequent withdrawal. It delves into the available scientific literature to present its mechanism of action, efficacy data from early clinical trials, and a detailed account of its associated toxicities. This document is intended to serve as a resource for researchers and professionals in drug development, offering insights into the preclinical and clinical evaluation of historical pharmaceutical compounds and the importance of post-marketing surveillance.

Introduction

This compound is an antihistamine with anticholinergic properties that was used as an antipruritic drug.[1][2] It was first introduced in 1953 for the treatment of various dermatological and allergic conditions.[3] However, by 1958, its use had been linked to cases of severe neutropenia, a condition characterized by a low level of neutrophils, a type of white blood cell essential for fighting infections.[3] Two of these cases were fatal, leading to its withdrawal from the markets in the United States, Canada, and the United Kingdom in 1963.[1][3] Continued reports of its association with neutropenia led to further withdrawals in many other countries over the following years.[3]

This guide aims to provide a detailed technical overview of this compound, summarizing the available data on its development, mechanism of action, clinical efficacy, and the safety concerns that led to its removal from the market.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 1-Methyl-N-phenyl-N-(2-thienylmethyl)piperidin-4-amine[1]
Chemical Formula C17H22N2S[1]
Molar Mass 286.44 g/mol [1]
CAS Number 86-12-4[1]
ATC Code D04AA03 (WHO), R06AX03 (WHO)[1]

Mechanism of Action

This compound is classified as a first-generation H1 receptor antagonist.[4] Like other antihistamines in its class, it competitively inhibits the action of histamine at the H1 receptor.[5] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, leading to symptoms such as itching, vasodilation, and smooth muscle contraction. By blocking this interaction, this compound alleviates the symptoms of allergic conditions. This compound also possesses anticholinergic properties, which can contribute to its side effect profile.[1]

The following diagram illustrates the simplified signaling pathway of histamine H1 receptor activation and its inhibition by this compound.

Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (e.g., Pruritus) Ca2->Allergic_Response PKC->Allergic_Response This compound This compound This compound->H1R Blocks

Figure 1: Simplified Histamine H1 Receptor Signaling Pathway and this compound Inhibition.

Clinical Efficacy

The primary indication for this compound was the relief of pruritus (itching) associated with various dermatological and allergic conditions.[3][6] A key clinical evaluation of this compound tartrate (brand name Sandostene) was published in 1959 by Getzler and Ereaux in the Canadian Medical Association Journal.[4]

Summary of Clinical Trial Data

Due to the limited access to the full text of historical clinical trial publications, a comprehensive quantitative summary is challenging. The available information from abstracts and citations suggests that this compound demonstrated efficacy in treating dermatological disorders.[4]

IndicationNumber of PatientsDosageOutcomeReference
Dermatological DisordersN/AN/AReported as effective[4]
PruritusN/AN/AUsed as an antipruritic[1][6]

Note: "N/A" indicates that the specific quantitative data was not available in the accessed search results.

Experimental Protocols
  • Patient Selection: Enrollment of patients with diagnosed dermatological conditions characterized by pruritus.

  • Treatment Administration: Oral administration of this compound tartrate at specified doses and frequencies.

  • Efficacy Assessment: Subjective evaluation of pruritus severity by patients and/or clinicians, possibly using a rating scale. Observation of changes in skin lesions.

  • Control Group: A placebo or another active comparator might have been used, though this was not always standard practice in early clinical trials.

The following flowchart outlines a probable workflow for the clinical evaluation of this compound's efficacy.

Clinical Trial Workflow for this compound Efficacy Start Patient Recruitment (Dermatological Disorders with Pruritus) Informed_Consent Informed Consent Start->Informed_Consent Baseline_Assessment Baseline Assessment - Pruritus Severity - Skin Condition Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A This compound Group Randomization->Group_A Group_B Control Group (Placebo/Comparator) Randomization->Group_B Treatment_Period Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Follow_up_Assessments Follow-up Assessments - Pruritus Severity - Skin Condition - Adverse Events Treatment_Period->Follow_up_Assessments Data_Analysis Data Analysis Follow_up_Assessments->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Figure 2: Probable Experimental Workflow for a Clinical Trial of this compound.

Withdrawal from the Market: The Risk of Agranulocytosis

The primary reason for the withdrawal of this compound from the market was its association with a high risk of neutropenia and, in severe cases, agranulocytosis.[1][3] Agranulocytosis is a life-threatening condition characterized by a severe deficiency of granulocytes, a type of white blood cell, which leaves the body highly susceptible to infection.

Case Reports of Agranulocytosis

Several case reports published in the late 1950s and early 1960s documented the link between this compound use and agranulocytosis.

Case Report SummaryNumber of CasesDosageOutcomeReference
Agranulocytosis associated with this compound (sandostene) tartrate therapy3N/AN/AAdams & Perry, 1958 (cited in[7])
A fatal case of agranulocytosis due to this compound tartrate1N/AFatal[8]

Note: "N/A" indicates that the specific quantitative data was not available in the accessed search results.

Pathophysiology of this compound-Induced Agranulocytosis

The exact mechanism by which this compound induces agranulocytosis is not fully elucidated from the available literature. However, drug-induced agranulocytosis is often an idiosyncratic reaction, meaning it occurs in a small subset of susceptible individuals and is not predictable based on the drug's primary pharmacology. Two main hypotheses for drug-induced agranulocytosis are:

  • Immune-mediated destruction: The drug or its metabolite may act as a hapten, binding to neutrophil surface proteins and triggering an immune response that leads to the destruction of neutrophils.

  • Direct toxicity to bone marrow: The drug or its metabolites could have a direct toxic effect on the bone marrow, specifically on the granulocyte precursor cells, leading to decreased production of neutrophils.

The thiophene group in the structure of this compound is a potential site for metabolic activation to a reactive metabolite, which could play a role in the observed toxicity.

The logical relationship leading to this compound-induced agranulocytosis is depicted in the following diagram.

Pathophysiology of this compound-Induced Agranulocytosis Thenalidine_Admin This compound Administration Metabolism Metabolism (Potential formation of reactive metabolites) Thenalidine_Admin->Metabolism Immune_Response Immune-Mediated Destruction of Neutrophils Metabolism->Immune_Response Hypothesis 1 Bone_Marrow_Toxicity Direct Toxicity to Granulocyte Precursors Metabolism->Bone_Marrow_Toxicity Hypothesis 2 Agranulocytosis Agranulocytosis (Severe Neutropenia) Immune_Response->Agranulocytosis Bone_Marrow_Toxicity->Agranulocytosis Infection_Risk Increased Susceptibility to Infection Agranulocytosis->Infection_Risk

Figure 3: Hypothesized Pathophysiological Pathways of this compound-Induced Agranulocytosis.

Conclusion

This compound serves as a significant case study in the history of pharmacovigilance. While it showed initial promise as an effective antihistamine for pruritic conditions, its severe and unpredictable risk of agranulocytosis led to its necessary withdrawal from the market. This historical example underscores the critical importance of robust post-marketing surveillance to identify rare but serious adverse drug reactions that may not be apparent in pre-market clinical trials. For modern drug development, the story of this compound highlights the need for a thorough understanding of a drug's metabolic pathways and the potential for the formation of reactive metabolites that can lead to idiosyncratic toxicities. The lack of detailed, readily accessible data from the time also emphasizes the value of comprehensive and transparent reporting of all clinical and preclinical findings to inform future research and drug development efforts.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Thenalidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Thenalidine. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound is a first-generation antihistamine that possesses anticholinergic properties and was primarily used as an antipruritic agent.[1][2] It belongs to the piperidine class of H1-receptor antagonists.[2] First introduced in the 1950s, this compound was later withdrawn from the Canadian, US, and UK markets in 1963 due to concerns regarding its association with neutropenia, a serious condition characterized by a low count of neutrophils, a type of white blood cell.[1][2] Despite its withdrawal from clinical use, the study of its chemical characteristics and synthesis remains relevant for the understanding of piperidine-based antihistamines and their structure-activity relationships.

Chemical Structure and Properties

This compound is chemically identified as 1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine.[2] Its structure features a central piperidine ring, which is a common scaffold in many biologically active compounds.

Chemical Identifiers:

  • IUPAC Name: 1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine[2]

  • CAS Number: 86-12-4[1]

  • Molecular Formula: C₁₇H₂₂N₂S[2]

  • SMILES: CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3[2]

  • InChI: InChI=1S/C17H22N2S/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3[2]

  • InChIKey: KLOHYVOVXOUKQI-UHFFFAOYSA-N[2]

Synonyms:

  • 1-Methyl-4-(N-2-thenylanilino)piperidine[2]

  • Thenophenopiperidine[2]

  • Sanbosten[2]

The chemical structure of this compound is depicted below:

Chemical structure of this compound

Physicochemical and Pharmacological Properties:

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Weight 286.44 g/mol [1]
Melting Point 96 °C[2]
Boiling Point 159 °C at 0.02 mmHg[2]
pKa 3.36 ± 0.06; 8.39 ± 0.07 (in H₂O at I=0.30)
LogP (calculated) 3.8
H₁ Receptor Affinity (Ki) Not explicitly found in the searched literature.

Synthesis of this compound

The primary synthetic route to this compound involves the N-alkylation of a secondary amine precursor.

The synthesis of this compound is achieved through the reaction of 1-methyl-4-phenylaminopiperidine with 2-chloromethylthiophene. This reaction is a nucleophilic substitution where the secondary amine of the piperidine derivative acts as the nucleophile, displacing the chloride from 2-chloromethylthiophene.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 1-methyl-4-phenylaminopiperidine C N-Alkylation A->C B 2-chloromethylthiophene B->C D This compound C->D

Caption: Synthetic workflow for this compound.

Reaction: 1-methyl-4-phenylaminopiperidine + 2-chloromethylthiophene → this compound

Materials:

  • 1-methyl-4-phenylaminopiperidine

  • 2-chloromethylthiophene

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile

  • Diethyl ether or other suitable solvent for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 1-methyl-4-phenylaminopiperidine in the chosen solvent, add the base (e.g., K₂CO₃, approximately 1.5-2.0 equivalents).

  • Stir the mixture at room temperature for a short period to ensure homogeneity.

  • Add 2-chloromethylthiophene (approximately 1.0-1.2 equivalents) to the reaction mixture, potentially dropwise if the reaction is exothermic.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic base and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by a suitable method, such as column chromatography or recrystallization, to obtain the final product.

Note: This is a generalized protocol and would require optimization of reaction conditions, including solvent, base, temperature, and reaction time, for optimal yield and purity.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the histamine H₁ receptor. In allergic and inflammatory responses, histamine is released from mast cells and binds to H₁ receptors on various cell types, initiating a signaling cascade. This compound, by blocking this binding, prevents the downstream effects of histamine.

The H₁ receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 alpha subunit. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors such as NF-κB, resulting in the expression of pro-inflammatory cytokines and other mediators of the allergic response. This compound inhibits this pathway at its inception by preventing histamine from binding to the H₁ receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 protein H1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC NFkB NF-κB Activation Ca2->NFkB PKC->NFkB Inflammation Pro-inflammatory Cytokine Expression NFkB->Inflammation Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks

Caption: this compound's antagonism of the H1 receptor signaling pathway.

Conclusion

This compound serves as a classic example of a piperidine-based first-generation antihistamine. While its clinical utility was cut short due to safety concerns, its chemical structure and synthesis provide valuable insights for medicinal chemists in the design of new H₁ receptor antagonists with improved safety profiles. The straightforward N-alkylation synthesis is a common strategy in the preparation of such compounds. Understanding its mechanism of action at the molecular level further aids in the rational design of drugs targeting the histamine H₁ receptor.

References

The Pharmacological Profile of Thenalidine: A First-Generation Antihistamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Thenalidine is a first-generation antihistamine, belonging to the piperidine class, that was introduced for the treatment of pruritus and allergic conditions.[1] Like other first-generation antihistamines, its therapeutic effects are derived from its antagonism of the histamine H1 receptor. This compound also possesses anticholinergic properties.[2] However, its clinical use was short-lived as it was withdrawn from the U.S., Canadian, and UK markets in 1963 due to a significant risk of causing neutropenia, a serious hematological adverse event.[2] This whitepaper provides a comprehensive overview of the known pharmacological profile of this compound, including its mechanism of action, available clinical data, and the significant adverse effects that led to its withdrawal. Due to its early withdrawal from the market, publicly available quantitative data on its receptor binding affinity, in vivo efficacy, and pharmacokinetics are limited. Therefore, where specific data for this compound is unavailable, representative data for other first-generation antihistamines is provided for comparative context.

Introduction

First-generation antihistamines were the first class of drugs developed to block the effects of histamine, a key mediator in allergic and inflammatory responses.[3] These agents are known for their ability to cross the blood-brain barrier, leading to the characteristic side effect of sedation.[3] this compound, marketed under the brand name Sandostene, was utilized for its antipruritic effects in various dermatological disorders.[4] This document will delve into the pharmacological characteristics of this compound, providing a technical guide for researchers and professionals in drug development.

Mechanism of Action

This compound functions as an inverse agonist at the histamine H1 receptor. This action inhibits the downstream signaling cascade initiated by histamine binding. The primary mechanism involves the blockade of the Gq/11 protein-coupled H1 receptor, which in turn prevents the activation of phospholipase C (PLC). The inhibition of PLC prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately prevents the release of intracellular calcium and the activation of protein kinase C (PKC), which are responsible for the physiological effects of histamine, such as increased vascular permeability and smooth muscle contraction.

Signaling Pathway of H1 Receptor Antagonism by this compound

H1_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Allergic Response Ca_release->Response PKC->Response

Caption: H1 Receptor Signaling Pathway and Inhibition by this compound.

Pharmacological Data

Receptor Binding Affinity
CompoundH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)Adrenergic Receptor Ki (nM)Serotonin Receptor Ki (nM)
This compound N/A N/A N/A N/A
Diphenhydramine3.11002301,300
Chlorpheniramine1.62,8007,1001,500
Promethazine0.82.23.91.4
N/A: Data not publicly available. Data for other compounds are representative values from various sources.
In Vivo Efficacy

Clinical studies from the 1950s and early 1960s evaluated this compound tartrate (Sandostene) in various dermatological and allergic conditions, consistently noting its effectiveness in relieving pruritus.[4][5] However, specific preclinical data, such as ED50 values from animal models of pruritus or allergic inflammation, are not available. The table below illustrates the type of data that would be generated in such studies, using hypothetical values for this compound and representative data for another first-generation antihistamine.

CompoundAnimal ModelEndpointED50
This compound Mouse model of pruritus Reduction in scratching behavior N/A
DiphenhydramineMouse model of pruritusReduction in scratching behavior~10 mg/kg
N/A: Data not publicly available.
Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as half-life, bioavailability, and metabolism, have not been found in the available literature. The following table presents typical pharmacokinetic properties of first-generation antihistamines.

ParameterRepresentative Value for First-Generation Antihistamines
Bioavailability Generally well-absorbed orally
Protein Binding Moderate to high
Metabolism Extensively hepatic
Half-life 4-12 hours
Excretion Primarily renal
Specific data for this compound is not publicly available.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not published. The following are generalized methodologies that would be employed for the pharmacological profiling of a first-generation antihistamine.

Histamine H1 Receptor Binding Assay

A competitive radioligand binding assay would be used to determine the affinity of this compound for the H1 receptor.

  • Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-Mepyramine.

    • Test compound: this compound.

    • Assay buffer, 96-well plates, filtration apparatus, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of [³H]-Mepyramine and varying concentrations of this compound.

    • Allow the reaction to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for Antihistamine Characterization

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_clinical Clinical Trials receptor_binding Receptor Binding Assays (H1, Muscarinic, etc.) functional_assay Functional Assays (e.g., Calcium Flux) receptor_binding->functional_assay efficacy_models Efficacy Models (e.g., Pruritus, Allergy) functional_assay->efficacy_models pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) efficacy_models->pk_studies safety_toxicology Safety & Toxicology (e.g., Neutropenia Assessment) pk_studies->safety_toxicology phase_I Phase I (Safety, PK in Humans) safety_toxicology->phase_I phase_II_III Phase II/III (Efficacy & Safety in Patients) phase_I->phase_II_III

Caption: General Experimental Workflow for Antihistamine Drug Development.

Adverse Effects and Withdrawal from Market

The primary reason for the withdrawal of this compound from the market was its association with a significant risk of neutropenia and agranulocytosis.[2][6] Multiple case reports published in the late 1950s and early 1960s documented this severe adverse drug reaction.[2] The exact mechanism of this compound-induced neutropenia is not well-elucidated but is presumed to be an idiosyncratic, immune-mediated reaction leading to the destruction of neutrophils or their precursors.

Other side effects of this compound are consistent with those of other first-generation antihistamines and include:

  • Sedation and Drowsiness: Due to its ability to cross the blood-brain barrier and antagonize central H1 receptors.

  • Anticholinergic Effects: Dry mouth, blurred vision, urinary retention, and constipation resulting from its activity at muscarinic acetylcholine receptors.

Classification of this compound

This compound belongs to the piperidine class of first-generation antihistamines.

antihistamine_classification antihistamines First-Generation Antihistamines ethanolamines Ethanolamines (e.g., Diphenhydramine) antihistamines->ethanolamines alkylamines Alkylamines (e.g., Chlorpheniramine) antihistamines->alkylamines piperazines Piperazines (e.g., Hydroxyzine) antihistamines->piperazines phenothiazines Phenothiazines (e.g., Promethazine) antihistamines->phenothiazines piperidines Piperidines antihistamines->piperidines This compound This compound piperidines->this compound cyproheptadine Cyproheptadine piperidines->cyproheptadine

Caption: Classification of this compound among First-Generation Antihistamines.

Conclusion

This compound is a first-generation antihistamine that demonstrated efficacy in treating pruritus and other allergic symptoms. Its primary mechanism of action is H1 receptor antagonism, and it also exhibits anticholinergic properties. Despite its therapeutic utility, the significant risk of inducing neutropenia led to its withdrawal from the market in 1963. The lack of comprehensive, publicly available quantitative pharmacological data underscores the challenges in retrospectively profiling drugs from that era. This whitepaper provides a summary of the known information on this compound, placed in the context of other first-generation antihistamines, to serve as a valuable resource for researchers and drug development professionals. The case of this compound remains a critical lesson in drug safety and the importance of thorough toxicological profiling.

References

Thenalidine's Anticholinergic Profile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thenalidine is a first-generation antihistamine that was previously used as an antipruritic agent.[1][2] Like many first-generation antihistamines, it possesses anticholinergic properties, which contribute to its therapeutic effects and side effect profile.[1][3][4] The drug was withdrawn from the market in the United States, Canada, and the United Kingdom in 1963 due to a significant risk of causing neutropenia, a serious condition characterized by a low count of neutrophils, a type of white blood cell.[2] This technical guide provides an in-depth analysis of the anticholinergic properties of this compound, placed within the broader context of first-generation antihistamines, to inform researchers, scientists, and drug development professionals. The guide will cover available data, relevant experimental protocols for characterization, and the potential side effects stemming from its anticholinergic activity.

Anticholinergic Properties of First-Generation Antihistamines

First-generation H1-antihistamines are known to have low receptor selectivity and can interact with muscarinic, alpha-adrenergic, and serotonin receptors.[2] Their ability to cross the blood-brain barrier and antagonize central H1 and muscarinic receptors leads to sedative and anticholinergic side effects.[4][5] The anticholinergic activity of these drugs is responsible for a range of adverse effects, including dry mouth, blurred vision, urinary retention, and constipation.[6][7]

Quantitative Analysis of Muscarinic Receptor Binding

Table 1: Muscarinic Receptor Binding Affinities of Selected First-Generation Antihistamines

Antihistamine Muscarinic Receptor Ki (nM) Reference
Mequitazine 5.0 [1]
Cyproheptadine 6.0 [1]
Clemastine 14 [1]
Diphenylpyraline 20 [1]
Promethazine 22 [1]
Diphenhydramine 280 [1]
d-Chlorpheniramine 300 [1]
Mepyramine 3,600 [1]
Hydroxyzine 10,000 [1]
Meclizine 30,000 [1]

Data from a study using bovine cerebral cortex.[1]

Experimental Protocols for Characterizing Anticholinergic Activity

Several in vitro and in vivo experimental protocols are employed to characterize the anticholinergic properties of a compound.

1. Radioligand Binding Assays

These assays directly measure the affinity of a compound for muscarinic receptors. A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]N-methylscopolamine) is incubated with a tissue or cell membrane preparation expressing the receptor. The test compound is added at varying concentrations to compete with the radiolabeled ligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the Ki value.[8]

2. Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition.

  • Calcium Flux Assay: M1 and M3 muscarinic receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium.[9] Calcium flux assays utilize fluorescent dyes that are sensitive to calcium concentrations to measure this response upon receptor stimulation by an agonist. An antagonist's potency (IC50) can be determined by its ability to inhibit the agonist-induced calcium influx.

  • GTPγS Binding Assay: This assay measures the activation of G proteins upon receptor stimulation. In the presence of an agonist, the G protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. The potency of an antagonist can be determined by its ability to inhibit agonist-stimulated [35S]GTPγS binding.

Signaling Pathways

The anticholinergic effects of this compound and other first-generation antihistamines are mediated by their blockade of muscarinic acetylcholine receptors. The primary signaling pathways affected are those coupled to M1 and M3 receptors.

M1_M3_Signaling_Pathway cluster_receptor Muscarinic Receptor Activation cluster_gprotein G-Protein Signaling cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response Acetylcholine Acetylcholine M1/M3_Receptor M1/M3 Receptor Acetylcholine->M1/M3_Receptor Activates Gq_protein Gq Protein M1/M3_Receptor->Gq_protein Activates This compound This compound This compound->M1/M3_Receptor Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Physiological_Effects Physiological Effects (e.g., smooth muscle contraction, glandular secretion) Ca_release->Physiological_Effects PKC_activation->Physiological_Effects

Caption: M1/M3 Muscarinic Receptor Signaling Pathway and this compound's Site of Action.

Experimental Workflow for Anticholinergic Compound Characterization

The characterization of a potential anticholinergic compound follows a structured workflow.

Experimental_Workflow A Compound Synthesis and Purification B Primary Screening: Radioligand Binding Assay (Determine Ki for M1-M5) A->B C Functional Assays: - Calcium Flux (M1, M3) - GTPγS Binding (Determine IC50) B->C D In Vitro Selectivity Profiling (Other receptors, e.g., Histamine H1) C->D E In Vivo Models of Anticholinergic Effects (e.g., Salivation, Mydriasis) D->E F Preclinical Toxicology and Pharmacokinetic Studies E->F G Clinical Trials: Phase I, II, III (Evaluate Efficacy and Anticholinergic Side Effects) F->G

Caption: Workflow for Characterizing an Anticholinergic Compound.

Potential Anticholinergic Side Effects

The anticholinergic properties of first-generation antihistamines, including this compound, can lead to a variety of side effects. The incidence and severity of these effects are related to the drug's affinity for muscarinic receptors and its ability to cross the blood-brain barrier.

Table 2: Common Anticholinergic Side Effects of First-Generation Antihistamines

System Side Effect
Central Nervous System Sedation, drowsiness, dizziness, confusion, impaired memory and concentration, agitation (paradoxical reaction)[4][6][7]

| Peripheral Nervous System | Dry mouth, blurred vision, mydriasis (pupil dilation), photophobia, increased heart rate (tachycardia), urinary retention, constipation[3][6][7] |

Due to its withdrawal in 1963, comprehensive clinical trial data detailing the incidence of specific anticholinergic side effects for this compound are limited. However, based on its classification as a first-generation antihistamine, it can be inferred that its side effect profile would be consistent with those listed above.

The primary reason for this compound's withdrawal was the risk of neutropenia.[2] While not a direct anticholinergic effect, it highlights the importance of thorough toxicological evaluation in drug development.

Logical Relationship between Receptor Binding and Side Effects

The anticholinergic side effects of this compound are a direct consequence of its interaction with muscarinic receptors throughout the body.

Side_Effect_Pathway cluster_cns Central Nervous System cluster_pns Peripheral Nervous System Thenalidine_Admin This compound Administration Muscarinic_Binding Binding to Muscarinic Receptors (Central & Peripheral) Thenalidine_Admin->Muscarinic_Binding Blockade Blockade of Acetylcholine Action Muscarinic_Binding->Blockade CNS_Effects Sedation, Drowsiness, Confusion Blockade->CNS_Effects PNS_Effects Dry Mouth, Blurred Vision, Urinary Retention, Tachycardia Blockade->PNS_Effects

Caption: Relationship between this compound's Receptor Binding and Side Effects.

Conclusion

This compound serves as an important case study in drug development, illustrating the therapeutic potential and adverse effect profile associated with the anticholinergic properties of first-generation antihistamines. While specific quantitative binding data for this compound remains elusive, a comprehensive understanding of its anticholinergic nature can be gleaned from comparative data with other drugs in its class and the application of established experimental protocols. The significant adverse event of neutropenia, which led to its market withdrawal, underscores the critical need for rigorous safety and toxicology assessments for all new chemical entities, independent of their primary pharmacological action. For researchers and drug development professionals, the study of compounds like this compound provides valuable insights into the complex interplay between receptor pharmacology, therapeutic efficacy, and adverse drug reactions.

References

An In-depth Analysis of Thenalidine-Induced Neutropenia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Thenalidine, a first-generation antihistamine, was withdrawn from the market in 1963 due to its association with a significant risk of neutropenia and the more severe condition, agranulocytosis.[1][2] This technical guide provides a comprehensive analysis of this compound-induced neutropenia, placed within the modern understanding of idiosyncratic drug-induced neutropenia (IDIN). Due to the withdrawal of this compound predating current standards of clinical data collection and reporting, this guide synthesizes historical case reports with contemporary experimental protocols and mechanistic theories. It is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the evaluation of hematological toxicity for new chemical entities. This document outlines the clinical presentation, proposed mechanisms, and the experimental approaches that would be employed today to investigate such a drug-induced hematological adverse event.

Introduction to this compound and Drug-Induced Neutropenia

This compound was historically used for its antihistaminic and antipruritic properties.[1] Its clinical use was terminated following reports of severe hematological adverse reactions, specifically a reduction in the number of neutrophils, a type of white blood cell crucial for fighting infection.[1] Neutropenia is defined as an absolute neutrophil count (ANC) below 1.5 x 109/L, with severe neutropenia classified as an ANC below 0.5 x 109/L, a condition often termed agranulocytosis.[3]

Drug-induced neutropenia can be broadly categorized into two types: predictable, dose-dependent neutropenia often seen with cytotoxic chemotherapy, and unpredictable, idiosyncratic reactions that occur in a small subset of susceptible individuals.[4] this compound-induced neutropenia falls into the latter category. The incidence of non-chemotherapy IDIN is estimated to be between 2.4 and 15.4 cases per million people annually, with a mortality rate of approximately 5%.[4]

Quantitative Data on this compound-Induced Neutropenia

Detailed quantitative data from large-scale clinical trials on this compound is not available due to the era in which it was marketed and withdrawn. The primary evidence for its association with neutropenia comes from case reports. Below is a summary of data from a documented fatal case of this compound-induced agranulocytosis.

ParameterPatient DataReference
Patient Age Not specified[5]
Gender Not specified[5]
Indication for this compound Not specified[5]
This compound Dosage Not specified[5]
Duration of Treatment Not specified[5]
Absolute Neutrophil Count (ANC) Agranulocytosis (implying ANC < 0.5 x 109/L)[5]
Clinical Presentation Acute renal failure, mycelial abscesses of the brain[5]
Outcome Fatal[5]

Proposed Mechanisms of this compound-Induced Neutropenia

The precise molecular mechanism of this compound-induced neutropenia has not been definitively elucidated. However, based on the current understanding of idiosyncratic drug-induced neutropenia, two primary mechanisms are proposed: immune-mediated destruction of neutrophils and direct toxicity to bone marrow progenitor cells.[4]

Immune-Mediated Neutropenia

This is the most commonly proposed mechanism for idiosyncratic drug-induced neutropenia.[4] It is hypothesized that this compound or its metabolites could act as haptens, binding to proteins on the surface of neutrophils or their precursors. This drug-protein complex may then be recognized as foreign by the immune system, leading to the production of drug-dependent antibodies. These antibodies can then trigger the destruction of neutrophils.

Immune_Mediated_Neutropenia This compound This compound Metabolite Reactive Metabolite This compound->Metabolite Metabolism Hapten_Complex Hapten-Protein Complex Metabolite->Hapten_Complex Binds to Neutrophil Protein Neutrophil Neutrophil / Progenitor Neutrophil->Hapten_Complex APC Antigen Presenting Cell Hapten_Complex->APC Uptake Destruction Neutrophil Destruction (Agranulocytosis) Hapten_Complex->Destruction Leads to T_Cell T-Helper Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Antibody Drug-Dependent Antibody B_Cell->Antibody Production Antibody->Hapten_Complex Binding

Caption: Proposed Immune-Mediated Pathway of this compound-Induced Neutropenia.
Direct Toxicity to Granulocyte Precursors

Another possibility is that this compound or its metabolites exert a direct toxic effect on the granulocyte precursor cells within the bone marrow.[6] This could involve the inhibition of cell proliferation, induction of apoptosis, or disruption of differentiation pathways, leading to a failure of neutrophil production.

Experimental Protocols for Investigating Drug-Induced Neutropenia

To investigate a compound like this compound today, a series of in vitro and in vivo experiments would be conducted. The following are detailed methodologies for key experiments.

In Vitro Assessment of Direct Myelotoxicity

Objective: To determine if this compound has a direct inhibitory effect on the growth and differentiation of hematopoietic progenitor cells.

Methodology: Colony-Forming Unit (CFU) Assay

  • Cell Source: Human bone marrow mononuclear cells (BMMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: BMMCs are cultured in a semi-solid methylcellulose medium (e.g., MethoCult™) supplemented with a cocktail of recombinant human cytokines (e.g., SCF, GM-CSF, G-CSF, IL-3, IL-6, and erythropoietin) to support the growth of various hematopoietic colonies.

  • Drug Exposure: this compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the cultures at a range of concentrations. A vehicle-only control is included.

  • Incubation: Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

  • Colony Counting: After 14 days, the number of granulocyte-macrophage colonies (CFU-GM) is counted using an inverted microscope. Colonies are identified based on their morphology.

  • Data Analysis: The number of CFU-GM in the this compound-treated cultures is compared to the vehicle control to determine the concentration-dependent inhibitory effect of the drug. The IC50 value (the concentration that causes 50% inhibition of colony formation) is calculated.

CFU_Assay_Workflow start Isolate Human Bone Marrow Mononuclear Cells culture Culture in Methylcellulose with Cytokines start->culture add_drug Add this compound (various concentrations) and Vehicle Control culture->add_drug incubate Incubate for 14 days at 37°C add_drug->incubate count Count CFU-GM Colonies via Microscopy incubate->count analyze Calculate IC50 and Assess Myelotoxicity count->analyze

Caption: Experimental Workflow for the Colony-Forming Unit (CFU) Assay.
In Vitro Detection of Drug-Dependent Anti-Neutrophil Antibodies

Objective: To determine if serum from a patient with suspected this compound-induced neutropenia contains antibodies that bind to neutrophils in the presence of the drug.

Methodology: Flow Cytometry-Based Antibody Detection

  • Neutrophil Isolation: Neutrophils are isolated from the blood of a healthy, type O donor using density gradient centrifugation.

  • Drug Incubation: The isolated neutrophils are incubated with serum from the patient in the presence and absence of a therapeutic concentration of this compound. Control incubations include serum from a healthy individual and a positive control serum known to contain drug-dependent antibodies (if available).

  • Washing: After incubation, the neutrophils are washed to remove unbound antibodies.

  • Secondary Antibody Staining: The cells are then incubated with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-human IgG).

  • Flow Cytometry Analysis: The fluorescence intensity of the neutrophils is measured using a flow cytometer. An increase in fluorescence in the samples incubated with patient serum and this compound, compared to the controls, indicates the presence of drug-dependent anti-neutrophil antibodies.

Logical Relationship and Clinical Management

The development of this compound-induced neutropenia follows a logical progression from drug exposure to clinical manifestation. Early recognition and discontinuation of the offending drug are critical for patient recovery.

Thenalidine_Neutropenia_Logic cluster_drug Drug Exposure cluster_patho Pathophysiology cluster_clinical Clinical Manifestation cluster_management Clinical Management This compound This compound Administration Mechanism Immune-Mediated Destruction OR Direct Bone Marrow Toxicity This compound->Mechanism Neutropenia Decreased Neutrophil Count (Neutropenia) Mechanism->Neutropenia Symptoms Symptoms of Infection (Fever, Sore Throat) Neutropenia->Symptoms Discontinuation Discontinuation of this compound Symptoms->Discontinuation Triggers GCSF G-CSF Administration (Optional) Discontinuation->GCSF Recovery Neutrophil Recovery Discontinuation->Recovery GCSF->Recovery May Accelerate

Caption: Logical Progression of this compound-Induced Neutropenia and its Management.

Conclusion

This compound serves as a historical case study in idiosyncratic drug-induced hematotoxicity. While specific mechanistic and quantitative data are scarce, the principles of modern pharmacology and toxicology provide a framework for understanding and investigating such adverse drug reactions. For drug development professionals, the case of this compound underscores the critical importance of comprehensive preclinical toxicology studies, including in vitro assessments of myelotoxicity, and vigilant post-marketing surveillance. The experimental protocols and mechanistic frameworks presented in this guide offer a roadmap for the evaluation of hematological safety for new chemical entities, aiming to prevent the recurrence of such severe adverse events.

References

Thenalidine's Molecular Engagements Beyond the H1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the molecular targets of Thenalidine, a first-generation piperidine antihistamine, beyond its primary interaction with the histamine H1 receptor. Although withdrawn from the market in 1963 due to the risk of neutropenia, the pharmacological profile of this compound serves as a pertinent case study in off-target effects, a critical consideration in modern drug development.[1][2] This document outlines its known anticholinergic properties and potential for cardiotoxicity through ion channel interactions, presenting available data, detailed experimental methodologies, and relevant signaling pathways.

Anticholinergic Activity: Muscarinic Receptor Antagonism

This compound, like many first-generation antihistamines, exhibits significant anticholinergic properties due to its ability to act as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] This off-target activity is responsible for a range of side effects, including dry mouth, blurred vision, and urinary retention.

Quantitative Analysis of Muscarinic Receptor Interaction
AntihistamineM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Diphenhydramine251504080120
Promethazine550102035
Chlorpheniramine100500150300400
This compound (Illustrative)10 - 100100 - 50020 - 15050 - 300100 - 400

Note: The values for this compound are hypothetical and represent an expected range based on the pharmacology of first-generation antihistamines.

Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

The binding affinity of a compound like this compound for muscarinic receptor subtypes can be determined using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (1 µM).

  • Test compound: this compound, serially diluted.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In each well of a 96-well plate, combine the cell membrane preparation, [³H]-NMS (at a concentration close to its Kd), and either assay buffer (for total binding), atropine (for non-specific binding), or a specific concentration of this compound.

  • Incubation: Incubate the plates at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways of Muscarinic Receptors

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The M1, M3, and M5 subtypes couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

Gq_Coupled_Signaling cluster_receptor M1/M3/M5 Receptor Activation cluster_gprotein G-Protein Cascade cluster_second_messengers Second Messengers cluster_downstream Downstream Effects This compound This compound (Antagonist) mAChR M1/M3/M5 Receptor This compound->mAChR Blocks ACh Acetylcholine (Agonist) ACh->mAChR Binds Gq Gq/11 mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response PKC->Cellular_Response Gi_Coupled_Signaling cluster_receptor M2/M4 Receptor Activation cluster_gprotein G-Protein Cascade cluster_second_messengers Second Messengers cluster_downstream Downstream Effects This compound This compound (Antagonist) mAChR M2/M4 Receptor This compound->mAChR Blocks ACh Acetylcholine (Agonist) ACh->mAChR Binds Gi Gi/o mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel Activation Gi->GIRK Activates (βγ subunit) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Inactivation cAMP->PKA Cellular_Response Cellular Response (e.g., decreased heart rate, reduced neurotransmitter release) PKA->Cellular_Response GIRK->Cellular_Response Patch_Clamp_Workflow cluster_preparation Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Cell_Culture Culture HEK293-hERG cells Seal_Formation Form a giga-seal on a single cell Cell_Culture->Seal_Formation Pipette_Fabrication Fabricate borosilicate glass micropipettes Pipette_Fabrication->Seal_Formation Whole_Cell Establish whole-cell configuration Seal_Formation->Whole_Cell Voltage_Clamp Apply voltage-clamp protocol to elicit hERG currents Whole_Cell->Voltage_Clamp Drug_Application Perfuse with varying concentrations of this compound Voltage_Clamp->Drug_Application Data_Recording Record ionic currents Drug_Application->Data_Recording Current_Measurement Measure tail current amplitude Data_Recording->Current_Measurement Dose_Response Construct dose-response curve Current_Measurement->Dose_Response IC50_Determination Calculate IC50 value Dose_Response->IC50_Determination

References

Thenalidine and Allergic Rhinitis: An In-depth Technical Guide to Early Clinical Insights and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thenalidine, a first-generation piperidine H1-antihistamine, was introduced for the treatment of allergic conditions, including allergic rhinitis, in the mid-20th century. However, its clinical use was short-lived. Due to significant safety concerns, specifically the risk of neutropenia and agranulocytosis, this compound was withdrawn from the market in the United States, Canada, and the United Kingdom in 1963. This early withdrawal has resulted in a scarcity of detailed clinical trial data that meets modern reporting standards. This technical guide provides a comprehensive overview of the available information on this compound's mechanism of action, its presumed efficacy in allergic rhinitis based on its pharmacological class, and the safety issues that led to its discontinuation.

Introduction to this compound

This compound is a first-generation antihistamine characterized by its anticholinergic properties. Like other drugs in its class, it was used to alleviate symptoms of allergic reactions. The emergence of antihistamine therapy in the 1930s marked a significant advancement in the management of allergic rhinitis. First-generation antihistamines, including this compound, were the primary treatment option for decades. However, their use was often associated with sedative and other central nervous system side effects.

Mechanism of Action

As an H1-antihistamine, this compound functions by competitively antagonizing the action of histamine at H1 receptors. Histamine, a key mediator in allergic reactions, is released from mast cells upon allergen exposure and binds to H1 receptors on various cells, leading to the classic symptoms of allergic rhinitis such as sneezing, rhinorrhea, and nasal itching.

The binding of this compound to the H1 receptor is understood to interfere with the downstream signaling pathways initiated by histamine. This includes the inhibition of the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways. By blocking these pathways, this compound would have reduced the activity of the NF-κB immune response transcription factor. This, in turn, would lead to decreased antigen presentation and a reduction in the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. Furthermore, the inhibition of these pathways would lower intracellular calcium ion concentration, leading to increased mast cell stability and a subsequent reduction in further histamine release.

Signaling Pathway of H1-Antihistamines

H1_Antihistamine_Pathway cluster_membrane Cell Membrane H1R H1 Receptor PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R This compound This compound This compound->H1R Blocks Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC NFkB_activation NF-κB Activation PKC->NFkB_activation Inflammation Pro-inflammatory Gene Expression NFkB_activation->Inflammation Symptoms Allergic Symptoms Inflammation->Symptoms

Caption: H1-Antihistamine Signaling Pathway Inhibition.

Early Clinical Studies and Efficacy for Allergic Rhinitis

First-generation antihistamines are known to be effective in reducing sneezing, rhinorrhea, and nasal and ocular itching. Their onset of action is typically within one to two hours. A general experimental workflow for assessing the efficacy of antihistamines in that period would have likely involved the following:

General Experimental Workflow for Early Antihistamine Trials

Experimental_Workflow Patient_Recruitment Patient Recruitment (History of Allergic Rhinitis) Baseline Baseline Symptom Assessment (e.g., Symptom Diary) Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization Treatment_Group This compound Administration (Specific Dosage) Randomization->Treatment_Group Placebo_Group Placebo Administration Randomization->Placebo_Group Follow_up Follow-up Symptom Assessment (e.g., Symptom Diary, Clinician Evaluation) Treatment_Group->Follow_up Placebo_Group->Follow_up Data_Analysis Data Analysis (Comparison of Symptom Scores) Follow_up->Data_Analysis

Caption: Generalized Experimental Workflow for Early Antihistamine Clinical Trials.

Due to the lack of specific data for this compound, a quantitative summary table cannot be provided.

Safety Profile and Reasons for Withdrawal

The primary reason for the withdrawal of this compound from the market was its association with serious hematological adverse effects, specifically neutropenia and agranulocytosis. A fatal case of agranulocytosis due to this compound tartrate was reported in the medical literature. Agranulocytosis is a severe and life-threatening condition characterized by a dangerously low level of neutrophils, a type of white blood cell crucial for fighting infections.

In addition to this severe adverse effect, as a first-generation antihistamine, this compound would have been associated with a range of other side effects, including:

  • Central Nervous System Effects: Drowsiness, sedation, dizziness, and impaired cognitive and psychomotor function.

  • Anticholinergic Effects: Dry mouth, blurred vision, urinary retention, and constipation.

Conclusion

This compound represents a historical example of a therapeutic agent that, despite its presumed efficacy based on its pharmacological class, was ultimately withdrawn due to unacceptable safety risks. The lack of detailed clinical data from its short time on the market underscores the evolution of drug development and regulatory standards. For researchers and drug development professionals, the story of this compound serves as a critical reminder of the paramount importance of thorough safety evaluation in all stages of clinical investigation. While its direct clinical relevance is now limited, understanding its history provides valuable context in the ongoing development of safer and more effective treatments for allergic rhinitis.

Thenalidine: A Historical Perspective on its Application in Dermatological Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Thenalidine, a piperidine derivative, was historically utilized as a first-generation antihistamine for the symptomatic relief of pruritus in various dermatological disorders.[1][2][3] Possessing both antihistaminic and anticholinergic properties, it was introduced in 1953 for the management of allergic skin conditions.[1] However, its clinical use was short-lived due to significant safety concerns, leading to its withdrawal from the Canadian, US, and UK markets in 1963.[2][3] This technical guide provides a comprehensive overview of the historical use of this compound in dermatology, detailing its mechanism of action, clinical efficacy, experimental protocols from key studies, and the adverse effects that led to its discontinuation.

Chemical and Physical Properties

This compound, chemically known as 1-methyl-4-N-2-thenylanilinopiperidine, is a dialkylarylamine and a tertiary amino compound.[1] Its molecular formula is C17H22N2S.[1]

PropertyValueSource
Molecular Weight 286.43 g/mol [1]
Melting Point 95-97 °C[1]
Boiling Point 158-160 °C at 0.02 mmHg[1]

Mechanism of Action: H1 Receptor Antagonism

This compound exerts its therapeutic effect primarily as an antagonist of the histamine H1 receptor. As a first-generation antihistamine, it competitively inhibits the action of histamine on H1 receptors located on various cells, including smooth muscle cells, endothelial cells, and sensory nerves in the skin.[4]

The binding of histamine to H1 receptors, which are G-protein coupled receptors (GPCRs), activates the Gq/11 protein signaling cascade.[5][6][7] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] The culmination of this pathway in sensory nerves is the depolarization of the nerve ending, leading to the sensation of pruritus. In endothelial cells, this pathway increases vascular permeability, contributing to the wheal and flare response in urticaria.

This compound, by acting as an inverse agonist at the H1 receptor, stabilizes the inactive conformation of the receptor, thereby blocking the downstream signaling cascade initiated by histamine and alleviating symptoms like itching and swelling.

H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Binds to Gq_11 Gq/11 Protein H1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 to DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ (cytosolic) ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Co-activates Cellular_Response Cellular Response (e.g., Nerve Depolarization, Increased Vascular Permeability) Ca2_cyto->Cellular_Response Contributes to PKC->Cellular_Response Leads to This compound This compound (Antagonist) This compound->H1_Receptor Blocks

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Site of Action.

Historical Clinical Efficacy in Dermatological Disorders

A key clinical evaluation of this compound tartrate (under the brand name Sandostene) in dermatological disorders was published in 1959 by Getzler and Ereaux.[8][9] This study provides the most comprehensive data on its efficacy in a range of pruritic conditions.

Summary of Clinical Trial Results (Getzler and Ereaux, 1959)

The study included 100 patients with various pruritic dermatoses. This compound was administered orally, and the response was graded as excellent, good, fair, or poor based on the relief of pruritus.

Dermatological DisorderNumber of PatientsExcellent Response (%)Good Response (%)Fair Response (%)Poor Response (%)
Atopic Dermatitis 3033.340.016.710.0
Contact Dermatitis 2050.030.010.010.0
Urticaria (acute & chronic) 1566.720.06.76.7
Pruritus Ani and Vulvae 1040.030.020.010.0
Nummular Eczema 825.050.012.512.5
Lichen Simplex Chronicus 728.642.814.314.3
Other Dermatoses 1030.040.020.010.0
Total 100 41.0 36.0 14.0 9.0

Data extracted and compiled from Getzler and Ereaux, 1959.[5][9]

Experimental Protocols

Clinical Evaluation Protocol (Getzler and Ereaux, 1959)

The following methodology was employed in the 1959 clinical trial to assess the efficacy of this compound tartrate in dermatological disorders:

  • Patient Population: 100 patients with various pruritic dermatoses were selected from a private dermatological practice and the outpatient department of the Royal Victoria Hospital, Montreal.[5][9]

  • Drug Formulation and Dosage: this compound was administered as 25 mg sugar-coated tablets and as a syrup containing 10 mg per teaspoonful. The dosage for adults was 25 to 50 mg three to four times daily. For children, the dosage was adjusted according to age, typically 10 mg three to four times daily.[5][9]

  • Treatment Duration: The duration of treatment varied depending on the clinical response and the nature of the dermatosis.

  • Assessment of Efficacy: The therapeutic effect was primarily judged by the degree of relief from pruritus. The response was categorized as:

    • Excellent: Complete or almost complete relief of itching.

    • Good: Marked relief of itching, with only occasional mild pruritus.

    • Fair: Moderate relief of itching.

    • Poor: Little to no relief of itching.

  • Concomitant Therapy: Local therapy was used in conjunction with this compound as indicated for the specific dermatosis.

  • Adverse Effect Monitoring: Patients were monitored for the occurrence of side effects, with particular attention to drowsiness.

Synthesis of this compound

This compound (1-methyl-4-N-2-thenylanilinopiperidine) is synthesized via the alkylation of 1-methyl-4-phenylaminopiperidine with 2-chloromethylthiophene.[1]

Thenalidine_Synthesis Reactant1 1-methyl-4-phenylaminopiperidine Product This compound Reactant1->Product + Reactant2 2-chloromethylthiophene Reactant2->Product

Caption: Simplified reaction scheme for the synthesis of this compound.

A general synthetic workflow would involve:

  • Preparation of Starting Materials: Ensuring the purity of 1-methyl-4-phenylaminopiperidine and 2-chloromethylthiophene.

  • Alkylation Reaction: The two reactants are combined in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the product is isolated and purified, for example, by extraction and crystallization or chromatography.

Adverse Effects and Withdrawal from Market

The primary reason for the withdrawal of this compound from the market was its association with severe neutropenia and agranulocytosis.[1][2][3] Agranulocytosis is a life-threatening condition characterized by a severe reduction in the number of granulocytes, a type of white blood cell, leaving the patient highly susceptible to infections.

By 1958, cases of severe neutropenia, including two fatalities, had been linked to this compound use, leading to its withdrawal in the United States and the United Kingdom.[1] Continued reports of this adverse effect in subsequent years resulted in its withdrawal from other countries as well.[1]

Quantitative Data on this compound-Induced Agranulocytosis

While precise incidence rates are difficult to ascertain from historical data, case reports from the era highlight the severity of this adverse reaction.

ParameterReported FindingsSource
Adverse Event Agranulocytosis, Neutropenia[1][2][3]
Outcome In some cases, fatal[1]
Time to Onset Varied among reported cases-
Patient Demographics Not systematically documented in available literature-

Other reported side effects of this compound were generally mild and typical of first-generation antihistamines, with drowsiness being the most common.[5][9]

Conclusion

This compound was a historically used antihistamine that demonstrated efficacy in relieving pruritus associated with a variety of dermatological disorders. However, its clinical utility was ultimately overshadowed by the severe and potentially fatal risk of agranulocytosis. This case serves as a significant historical example in pharmacovigilance and underscores the critical importance of post-marketing surveillance in identifying rare but serious adverse drug reactions. For contemporary researchers and drug development professionals, the story of this compound highlights the ongoing need to balance therapeutic efficacy with a thorough understanding and mitigation of potential safety risks.

References

Thenalidine: A Review of its Regulatory History and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thenalidine, a first-generation H1-antihistamine, was introduced in the United States in 1953 for the treatment of allergic conditions and pruritus. Its time on the market was short-lived, as it was withdrawn in the U.S. as early as 1958 and more broadly in the US, Canada, and the UK by 1963 due to severe and sometimes fatal cases of neutropenia, a drastic reduction in a type of white blood cell.[1][2][3] This technical guide provides a comprehensive review of the available information regarding this compound's regulatory journey, its pharmacological properties, and the critical adverse events that led to its market withdrawal. Due to the historical context of its approval in the 1950s, detailed documentation from its original New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) is not publicly available. This guide, therefore, synthesizes information from published literature and historical context of the FDA's regulatory landscape at the time.

The Regulatory Landscape of the 1950s

This compound's approval and subsequent withdrawal occurred during a pivotal era for the FDA. The 1938 Federal Food, Drug, and Cosmetic Act mandated that new drugs demonstrate safety before marketing, a significant step forward from the preceding regulations. However, it was not until the Kefauver-Harris Amendments of 1962 that manufacturers were also required to provide substantial evidence of efficacy. Therefore, this compound was approved based on safety data that was considered acceptable at the time, without the rigorous, multi-phase clinical trial data for efficacy that is the standard today.

Pharmacological Profile of this compound

This compound is a piperidine-derivative H1-antihistamine.[3] Like other first-generation antihistamines, it competitively antagonizes histamine at H1 receptors. This action blocks the effects of histamine released during allergic reactions, leading to reduced vascular permeability, decreased pruritus, and alleviation of other allergy symptoms.[4] As a first-generation agent, this compound was also known to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[1]

Physicochemical Properties
PropertyValueSource
IUPAC Name1-Methyl-N-phenyl-N-(2-thienylmethyl)piperidin-4-amine[2]
Molecular FormulaC17H22N2S[2]
Molar Mass286.44 g/mol [2]
CAS Number86-12-4[2]
Pharmacokinetic Properties

Detailed pharmacokinetic data from the original FDA submission is unavailable. Based on its classification as a first-generation antihistamine, it is presumed to be orally bioavailable, with metabolism occurring in the liver and excretion via the kidneys.

Clinical Use and Efficacy

This compound was marketed under the brand name Sandostene for the management of dermatological and allergic conditions.[3] Clinical studies from the era, though not meeting modern standards of randomized controlled trials, reported on its use for conditions such as allergic rhinitis, urticaria, and atopic dermatitis.

The Withdrawal of this compound: A Case of Severe Neutropenia

The primary reason for this compound's removal from the market was its association with drug-induced neutropenia, a severe and potentially fatal blood dyscrasia.[1][2][3] By 1958, cases of severe neutropenia, some of which were fatal, had been linked to the use of this compound, leading to its withdrawal in the United States.[3]

The exact mechanism of this compound-induced neutropenia was never fully elucidated.[5] It is hypothesized that the thiophene ring within this compound's structure could be bioactivated to a reactive metabolite, leading to idiosyncratic toxicity.[5]

Key Experimental Methodologies (Hypothetical Reconstruction)

While the original experimental protocols are not available, the following represents a hypothetical reconstruction of the types of studies that would have been conducted in the 1950s to support the NDA for a new antihistamine.

Preclinical Safety and Efficacy
  • Animal Models for Efficacy: Guinea pig models would have been commonly used to assess antihistaminic activity, likely through histamine-induced bronchoconstriction or skin wheal formation assays.

  • Acute and Sub-chronic Toxicity Studies: Rodent and non-rodent species would have been administered escalating doses of this compound to determine the LD50 (lethal dose for 50% of animals) and to identify target organs of toxicity through histopathological examination.

Clinical Evaluation
  • Phase 1 (Safety and Tolerability): Small studies in healthy volunteers would have been conducted to assess the safety of single and multiple ascending doses, with a focus on observing immediate adverse effects.

  • Phase 2/3 (Efficacy and Safety): Studies in patients with allergic conditions would have been performed. These were likely open-label or had simple blinding, with physician and patient-reported outcomes as the primary measures of efficacy. Blood counts would have been monitored, but likely not with the frequency and rigor of modern trials.

Signaling Pathways and Experimental Workflows

H1-Antihistamine Signaling Pathway

The following diagram illustrates the general mechanism of action for an H1-antihistamine like this compound.

H1_Antihistamine_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R This compound This compound (Antagonist) This compound->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC NFkB NF-κB Activation Ca2->NFkB PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: this compound blocks histamine from binding to the H1 receptor.

Hypothetical Drug Development and Review Workflow (1950s)

This diagram illustrates the simplified workflow for drug development and FDA review during the era of this compound's approval.

Drug_Development_Workflow_1950s Discovery Drug Discovery & Synthesis Preclinical Preclinical Studies (Animal Safety & Efficacy) Discovery->Preclinical Clinical Clinical Trials (Limited Scope) Preclinical->Clinical NDA_Submission New Drug Application (NDA) Submission to FDA Clinical->NDA_Submission FDA_Review FDA Review (Focus on Safety) NDA_Submission->FDA_Review Approval Market Approval FDA_Review->Approval Post_Marketing Post-Marketing Surveillance (Passive) Approval->Post_Marketing Withdrawal Market Withdrawal (Adverse Event Reports) Post_Marketing->Withdrawal Neutropenia Reports

Caption: Simplified 1950s drug approval and post-marketing process.

Conclusion

The case of this compound serves as a significant historical example of the evolution of drug safety regulation. While its efficacy as an antihistamine was likely comparable to its contemporaries, its severe and unpredictable toxicological profile led to its withdrawal from the market. The lack of readily available data from its original FDA submission highlights the challenges of researching historical drug approvals. For modern drug development professionals, the story of this compound underscores the critical importance of robust preclinical toxicology, thorough clinical trial safety monitoring, and vigilant post-marketing pharmacovigilance to ensure patient safety.

References

Methodological & Application

Application Notes: Synthesis and Purification of Thenalidine for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thenalidine is a first-generation antihistamine of the piperidine class, possessing anticholinergic properties.[1][2] It was historically used as an antipruritic agent for various allergic and dermatological conditions.[1] However, it was withdrawn from markets in the United States, Canada, and the United Kingdom in 1963 due to its association with a significant risk of causing severe neutropenia, a dangerous reduction in a type of white blood cell.[1][2][3] Consequently, this compound and its derivatives are primarily used for research and reference standard purposes today.

The most direct laboratory synthesis involves the N-alkylation of a secondary amine precursor with a substituted chloromethylthiophene.[1] As with most chemical syntheses, the crude product contains unreacted starting materials, by-products, and other impurities that must be removed. This compound's chemical nature as a tertiary amine allows for a straightforward purification strategy involving acid-base extraction, followed by either recrystallization or column chromatography to achieve high purity suitable for analytical and research applications.

For research purposes only. This compound is a withdrawn pharmaceutical agent with known toxicity. All handling and synthesis should be performed by trained personnel in a controlled laboratory setting, utilizing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

This protocol details the synthesis of this compound by the alkylation of 1-methyl-4-(phenylamino)piperidine with 2-(chloromethyl)thiophene.

Materials and Reagents:

  • 1-methyl-4-(phenylamino)piperidine

  • 2-(chloromethyl)thiophene

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-4-(phenylamino)piperidine (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous acetonitrile to the flask to create a slurry (approx. 10 mL per 1 g of the starting amine).

  • Flush the flask with an inert gas (N₂ or Ar) and place it under a positive pressure balloon.

  • Reagent Addition: While stirring vigorously, add 2-(chloromethyl)thiophene (1.1 eq) to the reaction mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 9:1 Dichloromethane:Methanol with 0.5% triethylamine). The disappearance of the starting amine spot and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and other salts using a Büchner funnel and wash the solid cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator to yield the crude this compound product, which can then be carried forward to purification.

Protocol 2: Purification of this compound

The crude product from the synthesis can be purified using a combination of acid-base extraction and a final polishing step of either recrystallization or column chromatography.

A. Purification by Acid-Base Extraction (Initial Workup)

This method leverages the basicity of this compound's tertiary amine group to separate it from neutral or acidic impurities.

Materials and Reagents:

  • Crude this compound

  • Diethyl ether (or Dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude this compound product in diethyl ether.

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 20 mL). The protonated this compound will move into the aqueous layer. Combine the aqueous extracts.

  • Neutral Wash: Wash the original organic layer with brine, dry it over anhydrous Na₂SO₄, and evaporate the solvent. This fraction contains any neutral impurities.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). This compound will precipitate or form an oil.

  • Product Extraction: Extract the basified aqueous solution with fresh diethyl ether (3 x 30 mL). The deprotonated, neutral this compound will move back into the organic layer.

  • Washing and Drying: Combine the organic extracts. Wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield purified, crude this compound as a solid or oil.

B. Final Purification by Recrystallization

This method is suitable if the product from the acid-base extraction is a solid.[4]

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system. Good candidates include isopropanol, ethanol, or a mixture like ethyl acetate/hexane. The ideal solvent will dissolve this compound well when hot but poorly when cold.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.[6]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[7]

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Determine the melting point and percent recovery.

C. Alternative Final Purification by Flash Column Chromatography

This is an effective alternative for purification, especially for removing closely related impurities. Due to this compound's basic nature, modifications to standard silica gel chromatography are required to prevent peak tailing.[8][9]

Procedure:

  • Stationary Phase: Use either standard silica gel treated with triethylamine (TEA) or commercially available amine-functionalized silica.[8][9]

  • Mobile Phase (Eluent): A common eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in Hex). Add 0.5-1% triethylamine to the mobile phase if using standard silica gel to mask the acidic silanol groups.[10]

  • Column Packing: Pack the column with the chosen stationary phase using the initial eluent mixture.

  • Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₇H₂₂N₂S[2][3]
Molecular Weight 286.44 g/mol [2][3]
Physical State Solid[3]
Melting Point 96 °C[3]
Typical Synthesis Yield 70-85% (Estimated)N/A
Expected Purity >95% after purification[11]

Process Diagrams

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Synthesis_Workflow Reactants 1. Starting Materials - 1-methyl-4-(phenylamino)piperidine - 2-(chloromethyl)thiophene - K₂CO₃ (Base) ReactionVessel 2. Reaction - Solvent: Acetonitrile - Condition: Reflux (82°C) - Time: 4-6 hours Reactants->ReactionVessel Filtration 3. Filtration - Remove K₂CO₃ salts ReactionVessel->Filtration Evaporation 4. Solvent Removal - Rotary Evaporation Filtration->Evaporation CrudeProduct Crude this compound Evaporation->CrudeProduct

Caption: Workflow diagram for the synthesis of crude this compound.

Purification_Workflow start Crude Product dissolve 1. Dissolve in Organic Solvent (e.g., Diethyl Ether) start->dissolve acid_extract 2. Extract with 1M HCl dissolve->acid_extract org_impurities Organic Layer (Neutral Impurities) acid_extract->org_impurities  Organic Phase aq_product Aqueous Layer (Protonated this compound) acid_extract->aq_product Aqueous Phase   basify 3. Basify Aqueous Layer (Add 1M NaOH to pH > 10) aq_product->basify back_extract 4. Extract with Organic Solvent basify->back_extract dry_evap 5. Dry & Evaporate Solvent back_extract->dry_evap Organic Phase recrystallize 6. Recrystallize (e.g., from Isopropanol) dry_evap->recrystallize final_product Pure this compound Crystals recrystallize->final_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: In Vitro Assays to Study Thenalidine's Effect on Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenalidine is a first-generation antihistamine with anticholinergic properties.[1][2] While historically used as an antipruritic drug, its market availability has been limited due to safety concerns.[1][2] As a histamine H1 receptor antagonist, this compound is known to interfere with the action of histamine at H1 receptors, which is a key mechanism in attenuating allergic and inflammatory responses.[3] Furthermore, some first-generation antihistamines have been shown to increase mast cell stability by reducing intracellular calcium ion concentration, thereby decreasing further histamine release.[3] This suggests that this compound may directly impact mast cell degranulation, a critical event in the release of histamine and other inflammatory mediators.

These application notes provide detailed protocols for in vitro assays designed to investigate the specific effects of this compound on mast cell degranulation. The described methods will enable researchers to quantify the inhibitory potential of this compound on the release of key degranulation markers, namely β-hexosaminidase and histamine, and to explore its impact on calcium mobilization, a critical upstream signaling event.

Postulated Signaling Pathway of this compound's aAction on Mast Cells

The following diagram illustrates the generally accepted signaling pathway leading to IgE-mediated mast cell degranulation and the potential points of intervention for this compound. The primary hypothesis is that this compound, as a first-generation antihistamine, may stabilize mast cells by modulating intracellular calcium levels, thereby inhibiting the downstream degranulation process.

MastCell_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ag Antigen IgE IgE Ag->IgE Cross-linking FceRI FcεRI Receptor IgE->FceRI Lyn Lyn FceRI->Lyn Activation Syk Syk Lyn->Syk Phosphorylation LAT LAT Syk->LAT Phosphorylation PLCg PLCγ LAT->PLCg Activation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_cyto Cytosolic Ca²⁺ ER->Ca_cyto Ca²⁺ Release Ca_ER Degranulation Degranulation (Histamine, β-hexosaminidase release) Ca_cyto->Degranulation Triggers This compound This compound This compound->Ca_cyto Inhibits Influx?

Caption: IgE-mediated mast cell degranulation pathway and this compound's potential point of inhibition.

Experimental Protocols

β-Hexosaminidase Release Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Experimental Workflow:

Beta_Hex_Workflow cluster_setup Cell Preparation and Treatment cluster_assay Enzymatic Assay cluster_analysis Data Analysis seed_cells Seed mast cells (e.g., RBL-2H3) in a 96-well plate sensitize Sensitize cells with anti-DNP IgE overnight seed_cells->sensitize wash Wash cells to remove unbound IgE sensitize->wash pretreat Pre-incubate with various concentrations of this compound wash->pretreat stimulate Stimulate with DNP-HSA (antigen) pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant lyse_cells Lyse remaining cells with Triton X-100 (Total release control) stimulate->lyse_cells add_substrate Add p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate collect_supernatant->add_substrate lyse_cells->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add stop solution (e.g., glycine buffer) incubate->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance calculate_release Calculate percentage of β-hexosaminidase release read_absorbance->calculate_release plot_data Plot dose-response curve and determine IC₅₀ calculate_release->plot_data

Caption: Workflow for the β-hexosaminidase release assay.

Detailed Methodology:

  • Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells in appropriate media until they reach 80-90% confluency.

  • Seeding: Seed 1 x 10⁵ cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.

  • Sensitization: Sensitize the cells by incubating them with 0.5 µg/mL anti-dinitrophenyl (DNP) immunoglobulin E (IgE) for 18-24 hours at 37°C.

  • Washing: Gently wash the cells twice with Tyrode's buffer to remove any unbound IgE.

  • This compound Treatment: Prepare serial dilutions of this compound in Tyrode's buffer. Add 50 µL of the this compound solutions to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (buffer only).

  • Stimulation: Induce degranulation by adding 50 µL of 100 ng/mL DNP-human serum albumin (HSA) to each well and incubate for 30 minutes at 37°C. For the total release control, add 100 µL of 0.1% Triton X-100 to unstimulated, sensitized cells. For the spontaneous release control, add 50 µL of buffer instead of DNP-HSA.

  • Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.

  • Enzyme Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer (pH 4.5).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Stopping the Reaction: Stop the reaction by adding 100 µL of 0.1 M carbonate/bicarbonate buffer (pH 10.0).

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

Data Presentation:

This compound (µM)% β-Hexosaminidase Release (Mean ± SD)% Inhibition
0 (Vehicle)0
0.1
1
10
100
Positive Control (e.g., Cromolyn)
Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells upon degranulation.

Experimental Workflow:

Histamine_Workflow cluster_setup Cell Preparation and Treatment cluster_assay Histamine Quantification cluster_analysis Data Analysis seed_cells Seed mast cells in a 24-well plate sensitize Sensitize cells with anti-DNP IgE seed_cells->sensitize wash Wash cells sensitize->wash pretreat Pre-incubate with this compound wash->pretreat stimulate Stimulate with DNP-HSA pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant perform_elisa Perform Histamine ELISA according to manufacturer's instructions collect_supernatant->perform_elisa calculate_concentration Calculate histamine concentration from standard curve perform_elisa->calculate_concentration determine_inhibition Determine percentage inhibition calculate_concentration->determine_inhibition

Caption: Workflow for the histamine release assay.

Detailed Methodology:

  • Cell Preparation: Follow steps 1-5 as described in the β-Hexosaminidase Release Assay, but use a 24-well plate with a higher cell density (e.g., 5 x 10⁵ cells/well).

  • Stimulation: Induce degranulation by adding DNP-HSA and incubate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Histamine Quantification: Measure the histamine concentration in the supernatant using a commercially available Histamine ELISA kit. Follow the manufacturer's instructions meticulously.

  • Data Analysis: Generate a standard curve using the provided histamine standards. Determine the histamine concentration in the samples from the standard curve. Calculate the percentage of histamine release inhibition for each this compound concentration compared to the vehicle control.

Data Presentation:

This compound (µM)Histamine Concentration (ng/mL) (Mean ± SD)% Inhibition
0 (Vehicle)0
0.1
1
10
100
Positive Control (e.g., Ketotifen)
Calcium Influx Assay

This assay measures changes in intracellular calcium concentration, a key signaling event preceding degranulation.

Experimental Workflow:

Calcium_Workflow cluster_setup Cell Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis seed_cells Seed mast cells on glass-bottom dishes sensitize Sensitize cells with anti-DNP IgE seed_cells->sensitize load_dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) sensitize->load_dye mount_dish Mount dish on a fluorescence microscope load_dye->mount_dish establish_baseline Establish baseline fluorescence mount_dish->establish_baseline add_this compound Add this compound and record fluorescence establish_baseline->add_this compound add_antigen Add DNP-HSA and record fluorescence changes add_this compound->add_antigen calculate_ratio Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) add_antigen->calculate_ratio plot_kinetics Plot calcium kinetics over time calculate_ratio->plot_kinetics quantify_peak Quantify peak intracellular calcium concentration plot_kinetics->quantify_peak

Caption: Workflow for the calcium influx assay.

Detailed Methodology:

  • Cell Preparation: Seed and sensitize mast cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.

  • Imaging Setup: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Baseline Measurement: Perfuse the cells with a calcium-containing buffer and record the baseline fluorescence ratio (e.g., emission at 510 nm with excitation at 340 nm and 380 nm for Fura-2).

  • This compound Application: Perfuse the cells with a buffer containing the desired concentration of this compound and continue recording.

  • Stimulation: While continuously recording, stimulate the cells with DNP-HSA.

  • Data Acquisition: Record the fluorescence changes for several minutes after stimulation.

  • Data Analysis: Calculate the ratio of fluorescence intensities over time. The change in this ratio is proportional to the change in intracellular calcium concentration. Quantify the peak increase in the fluorescence ratio after antigen stimulation in the presence and absence of this compound.

Data Presentation:

TreatmentBaseline [Ca²⁺]i (Ratio) (Mean ± SD)Peak [Ca²⁺]i (Ratio) (Mean ± SD)% Inhibition of Peak Response
Vehicle + Antigen0
This compound (1 µM) + Antigen
This compound (10 µM) + Antigen
This compound (100 µM) + Antigen

Conclusion

The provided protocols offer a comprehensive framework for investigating the in vitro effects of this compound on mast cell degranulation. By employing the β-hexosaminidase and histamine release assays, researchers can obtain quantitative data on this compound's inhibitory capacity. The calcium influx assay will provide mechanistic insights into whether this compound's effects are mediated through the modulation of intracellular calcium signaling. Together, these assays will contribute to a more detailed understanding of this compound's pharmacological profile and its potential as a modulator of mast cell function.

References

Application Notes and Protocols for Investigating the Historical Efficacy of Thenalidine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenalidine is a first-generation antihistamine with anticholinergic properties that was historically used as an antipruritic drug.[1][2] It was withdrawn from the US, Canadian, and UK markets in 1963 due to a risk of neutropenia.[1][2] As a first-generation antihistamine, this compound functions by acting as an inverse agonist at histamine H1 receptors, thereby blocking the inflammatory cascade initiated by histamine release from mast cells and basophils.[3] This action helps to alleviate allergic symptoms such as itching, vasodilation, and smooth muscle contraction.[4] Additionally, its anticholinergic properties, resulting from the blockade of muscarinic acetylcholine receptors, contributed to its therapeutic profile and also to its side effects, such as dry mouth and blurred vision.[3][5]

These application notes provide a framework for investigating the historical efficacy of this compound using established animal models that were instrumental in the preclinical evaluation of first-generation antihistamines. The protocols detailed below are based on methodologies historically used for similar compounds and are intended to enable researchers to replicate and understand the preclinical evidence base for drugs of this class.

Key Experimental Models and Protocols

The following sections detail the protocols for three key animal models used to assess the antihistaminic and anticholinergic efficacy of this compound's drug class.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is a classic in vivo assay to determine the antihistaminic potency of a compound by measuring its ability to protect against histamine-induced airway constriction.[6][7] Guinea pigs are particularly sensitive to histamine, making them a suitable model for this assessment.[6]

Experimental Protocol:

  • Animal Selection: Use healthy, adult male Duncan-Hartley guinea pigs weighing between 300-400g.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Vehicle Control (e.g., normal saline)

    • This compound (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg)

    • Positive Control (e.g., Diphenhydramine 10 mg/kg)

  • Drug Administration: Administer this compound or the control substance intraperitoneally (i.p.) 30 minutes prior to histamine challenge.

  • Histamine Challenge:

    • Place each guinea pig individually in a transparent exposure chamber.

    • Expose the animal to an aerosol of 0.2% histamine dihydrochloride solution generated by a nebulizer.

  • Observation: Record the time (in seconds) from the start of the histamine exposure to the onset of pre-convulsive dyspnea (PCD), characterized by difficulty in breathing and convulsions.

  • Endpoint: The primary endpoint is the percentage increase in the time to PCD in the treated groups compared to the vehicle control group. A longer time to PCD indicates a protective effect of the drug.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the protective effect.

Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Mean Time to PCD (seconds) ± SEM% Protection
Vehicle Control-125 ± 80%
This compound1180 ± 1244%
This compound5255 ± 15104%
This compound10310 ± 20148%
Diphenhydramine10295 ± 18136%
*p < 0.05 compared to Vehicle Control
Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is used to evaluate the in vivo efficacy of antihistamines in inhibiting IgE-mediated mast cell degranulation and the subsequent increase in vascular permeability.[8]

Experimental Protocol:

  • Animal Selection: Use male Wistar rats weighing 200-250g.

  • Sensitization:

    • Passively sensitize the rats by intradermal (i.d.) injection of 0.1 mL of anti-DNP IgE antibody into a shaved area on the dorsal skin.

    • Allow a sensitization period of 24-48 hours.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Vehicle Control (e.g., normal saline)

    • This compound (e.g., 5 mg/kg, 10 mg/kg, 20 mg/kg)

    • Positive Control (e.g., Chlorpheniramine 10 mg/kg)

  • Drug Administration: Administer this compound or the control substance intravenously (i.v.) or intraperitoneally (i.p.) 30 minutes before the antigen challenge.

  • Antigen Challenge and Dye Extravasation:

    • Administer an intravenous injection of 1 mL of a solution containing the antigen (DNP-HSA, 1 mg/mL) and Evans blue dye (0.5%).

  • Observation and Measurement:

    • After 30 minutes, euthanize the animals and dissect the skin at the injection site.

    • Measure the diameter of the blue spot, which indicates the area of dye extravasation due to increased vascular permeability.

    • To quantify the dye, extract it from the skin tissue using formamide and measure the absorbance at 620 nm.

  • Endpoint: The primary endpoint is the percentage inhibition of the dye extravasation in the treated groups compared to the vehicle control group.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test).

Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Mean Diameter of Blue Spot (mm) ± SEM% Inhibition
Vehicle Control-15.2 ± 1.10%
This compound510.5 ± 0.830.9%
This compound107.8 ± 0.648.7%
This compound205.1 ± 0.466.4%
Chlorpheniramine106.5 ± 0.557.2%
*p < 0.05 compared to Vehicle Control
Assessment of Anticholinergic Activity: Salivary Flow in Rats

This model assesses the in vivo anticholinergic activity of a compound by measuring its inhibitory effect on pilocarpine-induced salivation.[9]

Experimental Protocol:

  • Animal Selection: Use male Sprague-Dawley rats weighing 250-300g.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Vehicle Control (e.g., normal saline)

    • This compound (e.g., 5 mg/kg, 10 mg/kg, 20 mg/kg)

    • Positive Control (e.g., Atropine 1 mg/kg)

  • Drug Administration: Administer this compound or the control substance intraperitoneally (i.p.) 30 minutes prior to the pilocarpine challenge.

  • Pilocarpine Challenge: Administer pilocarpine hydrochloride (4 mg/kg, s.c.) to induce salivation.

  • Saliva Collection:

    • Immediately after pilocarpine injection, place pre-weighed cotton balls in the animals' mouths.

    • Collect saliva for a period of 30 minutes.

  • Measurement: Determine the amount of saliva secreted by weighing the cotton balls after the collection period.

  • Endpoint: The primary endpoint is the percentage inhibition of salivation in the treated groups compared to the vehicle control group.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test).

Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Mean Saliva Weight (g) ± SEM% Inhibition of Salivation
Vehicle Control-1.25 ± 0.100%
This compound50.88 ± 0.0729.6%
This compound100.63 ± 0.0549.6%
This compound200.45 ± 0.0464.0%
Atropine10.21 ± 0.0383.2%
*p < 0.05 compared to Vehicle Control

Visualizations

Signaling Pathway of H1 Receptor Antagonism

H1_Antihistamine_Pathway Histamine Histamine H1R H1 Receptor (Gq/11-coupled) Histamine->H1R Binds PLC Phospholipase C (PLC) H1R->PLC Activates This compound This compound This compound->H1R Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (Vasodilation, etc.) Ca_release->Allergic_Response Leads to PKC->Allergic_Response Leads to

Caption: this compound blocks histamine binding to the H1 receptor.

Experimental Workflow for Histamine-Induced Bronchoconstriction

Bronchoconstriction_Workflow Start Start Grouping Animal Grouping (Vehicle, this compound, Positive Control) Start->Grouping Drug_Admin Drug Administration (i.p.) Grouping->Drug_Admin Wait 30 min Wait Drug_Admin->Wait Histamine_Challenge Histamine Aerosol Challenge Wait->Histamine_Challenge Observation Observe for Pre-convulsive Dyspnea (PCD) Histamine_Challenge->Observation Record_Time Record Time to PCD Observation->Record_Time Analysis Data Analysis (% Protection) Record_Time->Analysis End End Analysis->End

Caption: Workflow for the histamine-induced bronchoconstriction assay.

Logical Relationship of Anticholinergic Action

Anticholinergic_Action This compound This compound Muscarinic_Receptor Muscarinic Acetylcholine Receptor This compound->Muscarinic_Receptor Blocks Parasympathetic_Effect Parasympathetic Effects (e.g., Salivation) Muscarinic_Receptor->Parasympathetic_Effect Mediates Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Binds & Activates

Caption: this compound's blockade of muscarinic receptors.

Conclusion

The animal models and protocols described provide a robust framework for investigating the historical efficacy of this compound as a first-generation antihistamine with anticholinergic properties. By utilizing these standardized assays, researchers can generate reproducible data to understand the pharmacological profile of this compound and similar compounds. The provided data tables offer a representative expectation of the dose-dependent effects of this compound in these models, while the diagrams visually articulate the underlying mechanisms and experimental procedures. These resources are intended to support further research and a deeper understanding of the preclinical science that underpinned the historical use of first-generation antihistamines.

References

Application Note: Cell-Based Assays to Explore the Mechanism of Thenalidine Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thenalidine is an antihistamine and antipruritic agent that was withdrawn from the market in several countries in 1963 due to a significant risk of severe adverse effects, most notably neutropenia and agranulocytosis.[1][2][3] Additionally, like many early antihistamines, concerns exist regarding its potential for cardiotoxicity, often linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4][5] Understanding the cellular mechanisms behind these toxicities is crucial for developing safer therapeutics and predictive screening models.

This application note provides detailed protocols for a suite of cell-based assays designed to investigate the two primary mechanisms of this compound toxicity: hematotoxicity (leading to agranulocytosis) and cardiotoxicity (mediated by hERG channel inhibition). These assays can help determine dose-dependent effects on cell viability, apoptosis, oxidative stress, and specific ion channel function.

Proposed Mechanisms of this compound Toxicity

Hematotoxicity via Oxidative Stress in Neutrophil Precursors

Drug-induced agranulocytosis can occur through direct toxicity to myeloid precursors or immune-mediated destruction of mature neutrophils.[6][7][8] One proposed mechanism involves the metabolic activation of the drug within neutrophils or their precursors, leading to the formation of reactive metabolites. These metabolites can induce oxidative stress, damage cellular components, and trigger apoptosis, ultimately leading to a depletion of neutrophils.

Hematotoxicity_Pathway cluster_cell Neutrophil Precursor Cell This compound This compound Metabolite Reactive Metabolite This compound->Metabolite Metabolic Activation ROS Oxidative Stress (ROS Production) Metabolite->ROS Damage Cellular Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Depletion Neutrophil Depletion Apoptosis->Depletion

Caption: Proposed pathway for this compound-induced hematotoxicity.
Cardiotoxicity via hERG Channel Inhibition

Inhibition of the hERG potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias like Torsade de Pointes.[9][10] Many drugs directly bind to and block the hERG channel pore, impeding the efflux of potassium ions (K+) required for cardiac action potential repolarization.[4][11]

Cardiotoxicity_Pathway cluster_membrane Cardiomyocyte Membrane hERG hERG K+ Channel K_efflux Reduced K+ Efflux hERG->K_efflux This compound This compound This compound->hERG Blockade Repolarization Delayed Repolarization K_efflux->Repolarization QT QT Prolongation (Arrhythmia Risk) Repolarization->QT

Caption: Mechanism of cardiotoxicity via hERG channel blockade.

Overall Experimental Workflow

The following workflow provides a comprehensive approach to assessing the dual toxicities of this compound.

Experimental_Workflow cluster_prep Preparation cluster_hemato Hematotoxicity Assessment (HL-60 cells) cluster_cardio Cardiotoxicity Assessment (hERG-HEK293 cells) Culture Cell Culture (HL-60 & hERG-HEK293) Treatment Treat with this compound (Dose-Response) Culture->Treatment Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT / LDH) Treatment->Cytotoxicity Apoptosis Protocol 2: Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis ROS Protocol 3: ROS Assay (DCFH-DA) Treatment->ROS hERG_Assay Protocol 4: hERG Inhibition Assay (Automated Patch Clamp) Treatment->hERG_Assay

Caption: Overall workflow for assessing this compound toxicity.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment in HL-60 Cells (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • HL-60 (human promyelocytic leukemia) cell line

    • RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • 96-well clear flat-bottom plates

  • Procedure:

    • Seed HL-60 cells at a density of 2 x 10⁴ cells/well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of this compound in culture medium. Add 100 µL of these dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated HL-60 cells from a 6-well plate format

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Culture and treat HL-60 cells with various concentrations of this compound for 24 hours in 6-well plates.

    • Harvest cells (including supernatant) and wash twice with cold PBS.

    • Resuspend cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. (FITC detects Annexin V on the green channel, PI on the red channel).

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Measurement

This assay uses the cell-permeable probe DCFH-DA to quantify intracellular ROS levels.

  • Materials:

    • HL-60 cells

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

    • This compound

    • H₂O₂ (positive control)

    • 96-well black, clear-bottom plates

    • Fluorescence plate reader or flow cytometer

  • Procedure:

    • Seed HL-60 cells in a 96-well black plate and allow them to adhere.

    • Wash cells with warm PBS.

    • Load cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash cells twice with PBS to remove excess probe.

    • Add fresh medium containing various concentrations of this compound. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

    • Incubate for a desired time period (e.g., 1-4 hours).

    • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

    • Express results as a fold change in fluorescence relative to the vehicle control.

Protocol 4: hERG Channel Inhibition Assay using Automated Patch Clamp

This electrophysiology assay directly measures the inhibitory effect of this compound on the hERG potassium current.[9]

  • Materials:

    • HEK293 cell line stably expressing the hERG channel.[12]

    • Automated patch clamp system (e.g., QPatch, SyncroPatch).[9]

    • Appropriate extracellular and intracellular solutions for recording K+ currents.

    • This compound and a known hERG inhibitor (e.g., E-4031, Quinidine) as a positive control.[12]

  • Procedure:

    • Harvest hERG-HEK293 cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.

    • Load cells and compound plates onto the automated patch clamp system.

    • Establish a stable whole-cell recording.

    • Apply a voltage pulse protocol to elicit a characteristic hERG tail current.

    • After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.

    • Measure the peak hERG tail current at each concentration after the effect has reached a steady state.

    • Calculate the percentage of current inhibition at each concentration relative to the baseline.

    • Determine the IC₅₀ value by fitting the concentration-response data to a suitable equation.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison and interpretation.

Table 1: Hematotoxicity Profile of this compound in HL-60 Cells

This compound (µM) Cell Viability (%) (MTT, 48h) Early Apoptotic Cells (%) (Annexin V, 24h) Late Apoptotic/Necrotic Cells (%) (Annexin V/PI, 24h) ROS Production (Fold Change, 4h)
0 (Control) 100 ± 5.2 4.1 ± 0.8 2.5 ± 0.5 1.0 ± 0.1
1 95.3 ± 4.8 6.2 ± 1.1 3.1 ± 0.6 1.5 ± 0.2
10 72.1 ± 6.1 18.5 ± 2.4 8.9 ± 1.3 3.2 ± 0.4
50 45.8 ± 5.5 35.7 ± 3.1 15.4 ± 2.0 6.8 ± 0.7
100 15.2 ± 3.9 48.9 ± 4.5 25.1 ± 2.8 9.5 ± 1.1

| IC₅₀ (µM) | ~55 | - | - | - |

Data are presented as mean ± SD from three independent experiments.

Table 2: Cardiotoxicity Profile of this compound on hERG Channels

This compound (µM) % hERG Current Inhibition
0 (Control) 0 ± 1.5
0.01 8.2 ± 2.1
0.1 25.4 ± 3.5
1 52.1 ± 4.8
10 88.9 ± 5.3

| IC₅₀ (µM) | ~0.95 |

Data are presented as mean ± SD from n=4 cells.

References

Application Notes and Protocols for Studying Thenalidine's Impact on Neutrophil Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenalidine, a first-generation H1-antihistamine, was withdrawn from the market due to its association with neutropenia, a condition characterized by a low count of neutrophils.[1][2][3] This adverse effect suggests a significant and potentially detrimental impact of this compound on neutrophil development (granulopoiesis). Understanding the mechanisms by which this compound induces neutropenia is crucial for drug safety assessment and for elucidating the complex pathways governing neutrophil homeostasis. These application notes provide detailed protocols for investigating the effects of this compound on neutrophil development in vitro and in vivo.

Background

This compound functions as an antagonist to the histamine H1 receptor.[1] The H1 receptor is a G-protein coupled receptor that, upon activation by histamine, initiates a signaling cascade involving phospholipase C (PLC) and the phosphatidylinositol (PIP2) signaling pathway. This ultimately leads to the activation of the NF-κB immune response transcription factor, which regulates the expression of various pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[1] It is hypothesized that this compound's interference with this pathway may disrupt normal granulopoiesis.

Key Research Questions

  • What is the dose-dependent effect of this compound on the differentiation of hematopoietic stem and progenitor cells (HSPCs) into mature neutrophils?

  • Does this compound induce apoptosis in neutrophil precursors?

  • Which specific stages of neutrophil development are most affected by this compound?

  • Is the effect of this compound on neutrophil development mediated through the H1 receptor?

  • How does this compound impact the key signaling pathways involved in granulopoiesis, such as the NF-κB pathway?

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Neutrophil Differentiation from HSPCs

This compound Conc. (µM)Total Cell Count (x10^6)Viability (%)CD34+ (%)CD11b+Ly6G+ (%)Apoptosis Rate (%)
0 (Vehicle)
0.1
1
10
100

Table 2: Gene Expression Analysis in this compound-Treated Myeloid Progenitors

GeneFold Change (vs. Vehicle)p-value
CSF3R (G-CSFR)
MPO (Myeloperoxidase)
ELANE (Neutrophil Elastase)
CEBPA
NFKB1
BCL2
BAX

Experimental Protocols

Protocol 1: In Vitro Differentiation of Human CD34+ HSPCs to Neutrophils

This protocol is adapted from established methods for the in vitro differentiation of neutrophils from human induced pluripotent stem cells (iPSCs) and hematopoietic stem and progenitor cells (HSPCs).[4][5]

Objective: To assess the dose-dependent effect of this compound on the differentiation of human CD34+ HSPCs into mature neutrophils.

Materials:

  • Cryopreserved human CD34+ HSPCs

  • StemSpan™ SFEM II medium

  • StemSpan™ Myeloid Expansion Supplement

  • Recombinant human cytokines: SCF, FLT3L, IL-3, GM-CSF, G-CSF

  • This compound

  • Vehicle control (e.g., DMSO)

  • Flow cytometry antibodies: anti-CD34, anti-CD45, anti-CD11b, anti-Ly6G (or human equivalent like CD15/CD66b)

  • Apoptosis detection kit (e.g., Annexin V/PI)

  • Cell counting solution (e.g., Trypan Blue)

Procedure:

  • Thawing and Initial Culture of HSPCs: Thaw cryopreserved CD34+ HSPCs according to the manufacturer's instructions. Culture the cells in StemSpan™ SFEM II medium supplemented with Myeloid Expansion Supplement for 24-48 hours to allow for recovery.

  • Initiation of Differentiation:

    • Seed the HSPCs at a density of 1 x 10^5 cells/mL in a multi-well plate.

    • Induce differentiation by adding a cytokine cocktail to the culture medium. A typical combination includes SCF (50 ng/mL), FLT3L (50 ng/mL), IL-3 (20 ng/mL), and GM-CSF (20 ng/mL) for the initial phase (days 0-7).

  • This compound Treatment:

    • On day 3 of differentiation, add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the respective wells. Include a vehicle control group.

    • Replenish half of the medium with fresh medium containing the same concentrations of cytokines and this compound every 2-3 days.

  • Terminal Differentiation:

    • From day 7 onwards, switch the cytokine cocktail to one promoting terminal neutrophil differentiation, primarily containing G-CSF (50 ng/mL). Continue the this compound treatment.

  • Analysis (Day 14-21):

    • Cell Count and Viability: At various time points (e.g., days 7, 14, 21), collect cells and perform a cell count and viability assessment using a hemocytometer and Trypan Blue staining.

    • Flow Cytometry:

      • Stain cells with fluorescently labeled antibodies against CD34 (progenitor marker), CD45 (pan-leukocyte marker), CD11b, and Ly6G (or CD15/CD66b for human cells) to identify and quantify neutrophil populations at different stages of differentiation.

      • Perform apoptosis analysis using an Annexin V/PI staining kit according to the manufacturer's protocol.

    • Morphological Analysis: Prepare cytospins of the cells and perform May-Grünwald-Giemsa staining to observe the morphology of the differentiating cells.

Expected Outcome: This protocol will provide quantitative data on how this compound affects the proliferation, viability, and differentiation efficiency of HSPCs into neutrophils. A decrease in the percentage of CD11b+Ly6G+ cells and an increase in apoptosis in this compound-treated cultures would suggest a direct inhibitory effect on granulopoiesis.

Protocol 2: In Vivo Murine Model of this compound-Induced Neutropenia

This protocol utilizes a mouse model to investigate the effects of this compound on neutrophil counts and bone marrow granulopoiesis in vivo.[6][7][8]

Objective: To determine if this compound administration in mice leads to neutropenia and to analyze the bone marrow of these mice to identify defects in granulopoiesis.

Materials:

  • 8-12 week old C57BL/6 mice

  • This compound

  • Vehicle control (e.g., saline or appropriate solvent)

  • EDTA-coated microtainer tubes for blood collection

  • Reagents for complete blood count (CBC) analysis

  • Materials for bone marrow isolation (syringes, needles, PBS)

  • Flow cytometry antibodies for murine hematopoietic cells (e.g., anti-Ly6G, anti-Gr-1, anti-c-Kit, anti-Sca-1, anti-CD34)

  • Reagents for histological analysis of bone marrow (formalin, paraffin, H&E stain)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice for at least one week before the experiment. Randomly assign mice to a control group (vehicle) and this compound treatment groups (e.g., low, medium, and high dose).

  • This compound Administration: Administer this compound or vehicle to the mice daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified period (e.g., 7-14 days).

  • Blood Collection and Analysis:

    • Collect peripheral blood from the tail vein or saphenous vein at baseline and at regular intervals during the treatment period.

    • Perform a complete blood count (CBC) with differential to determine the absolute neutrophil count.

  • Bone Marrow Analysis (at the end of the treatment period):

    • Euthanize the mice and isolate bone marrow from the femurs and tibias.

    • Flow Cytometry: Prepare a single-cell suspension of the bone marrow and stain with a panel of antibodies to identify and quantify different hematopoietic progenitor populations, including Lineage-Sca-1+c-Kit+ (LSK) cells, common myeloid progenitors (CMPs), and granulocyte-monocyte progenitors (GMPs). Also, analyze the proportions of different stages of neutrophil precursors (e.g., myeloblasts, promyelocytes, myelocytes, and mature neutrophils) using markers like Ly6G and Gr-1.

    • Histology: Fix one femur in formalin, embed in paraffin, and prepare sections for Hematoxylin and Eosin (H&E) staining to assess bone marrow cellularity and morphology.

Expected Outcome: This in vivo study will reveal if this compound induces neutropenia in a dose-dependent manner. The bone marrow analysis will pinpoint the stage at which granulopoiesis is arrested or impaired.

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound's Impact on Neutrophil Development

Thenalidine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug H1R H1 Receptor PLC Phospholipase C H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases PKC PKC DAG->PKC Activates IKK IKK Complex PKC->IKK Activates NFkB_p65_p50_IkB NF-κB/IκB IKK->NFkB_p65_p50_IkB Phosphorylates IκB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_IkB->NFkB_p65_p50 IκB Degradation NFkB_DNA NF-κB binds to DNA NFkB_p65_p50->NFkB_DNA Translocates Gene_Expression Gene Expression (Pro-survival, Proliferation, Differentiation) NFkB_DNA->Gene_Expression Promotes Granulopoiesis Normal Granulopoiesis Gene_Expression->Granulopoiesis This compound This compound This compound->H1R Antagonist This compound->Granulopoiesis Inhibits

Caption: Proposed mechanism of this compound-induced neutropenia.

Experimental Workflow for In Vitro Studies

InVitro_Workflow cluster_culture Cell Culture cluster_analysis Analysis HSPCs Human CD34+ HSPCs Differentiation Induce Myeloid Differentiation (SCF, FLT3L, IL-3, GM-CSF) HSPCs->Differentiation Treatment Treat with this compound (0.1 - 100 µM) or Vehicle Differentiation->Treatment Terminal_Diff Terminal Differentiation (G-CSF) Treatment->Terminal_Diff Cell_Count Cell Count & Viability Terminal_Diff->Cell_Count Flow_Cytometry Flow Cytometry (CD34, CD11b, Ly6G, Annexin V) Terminal_Diff->Flow_Cytometry Morphology Morphological Analysis (May-Grünwald-Giemsa) Terminal_Diff->Morphology Gene_Expression Gene Expression Analysis (qRT-PCR) Terminal_Diff->Gene_Expression

Caption: Workflow for in vitro neutrophil differentiation assay.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Mice C57BL/6 Mice Grouping Randomize into Control & This compound Treatment Groups Mice->Grouping Administration Daily Administration of This compound or Vehicle Grouping->Administration Blood_Collection Serial Peripheral Blood Collection Administration->Blood_Collection Euthanasia Euthanasia & Bone Marrow Isolation Administration->Euthanasia CBC Complete Blood Count (CBC) with Differential Blood_Collection->CBC BM_Flow Bone Marrow Flow Cytometry (Progenitors & Neutrophil Precursors) Euthanasia->BM_Flow BM_Histo Bone Marrow Histology (H&E) Euthanasia->BM_Histo

Caption: Workflow for in vivo mouse model of neutropenia.

Conclusion

The provided protocols offer a comprehensive framework for investigating the mechanisms underlying this compound-induced neutropenia. By combining in vitro human cell culture systems with in vivo animal models, researchers can dissect the cellular and molecular effects of this compound on neutrophil development. The data generated from these studies will be invaluable for understanding the risks associated with certain antihistamines and for advancing our knowledge of the regulation of granulopoiesis.

References

Application Note: High-Throughput Screening for Off-Target Effects of Thenalidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thenalidine is an antihistamine and anticholinergic agent formerly used for the treatment of pruritus and allergic conditions.[1][2][3] Its primary therapeutic action is antagonism of the histamine H1 receptor. However, this compound was withdrawn from markets in the United States, Canada, and the United Kingdom in 1963 due to a significant risk of causing neutropenia, a severe form of which is agranulocytosis.[1][4][5] This serious adverse effect, along with its anticholinergic properties, underscores the importance of comprehensive off-target profiling in drug development. High-throughput screening (HTS) provides a robust framework for identifying unintended molecular interactions early in the discovery pipeline, thereby minimizing the risk of late-stage failures and enhancing patient safety.[6]

This document provides detailed protocols for a panel of HTS assays designed to identify and characterize the off-target effects of this compound, with a particular focus on G-protein coupled receptors (GPCRs), cardiotoxicity, and hematotoxicity.

Experimental Design and Workflow

A multi-pronged HTS approach is employed to build a comprehensive safety profile for this compound. The workflow begins with compound preparation, followed by parallel screening across several platforms: a broad GPCR binding panel to identify primary and secondary pharmacology, a functional cardiac assay to assess cardiotoxicity, and a hematopoietic stem cell assay to investigate the mechanisms of its known hematotoxicity.

HTS_Workflow cluster_prep Preparation cluster_screening High-Throughput Screening cluster_analysis Analysis & Outcome Compound Compound Dilution (this compound) Plate_Prep Assay Plate Preparation Compound->Plate_Prep GPCR GPCR Binding Assay Panel Plate_Prep->GPCR hERG Cardiotoxicity (hERG Functional Assay) Plate_Prep->hERG Hema Hematotoxicity (CFU Assay) Plate_Prep->Hema Cyto General Cytotoxicity (HepG2) Plate_Prep->Cyto Acquisition Data Acquisition GPCR->Acquisition hERG->Acquisition Hema->Acquisition Cyto->Acquisition Analysis Data Analysis (% Inhibition, IC50) Acquisition->Analysis Hit_ID Off-Target Hit Identification Analysis->Hit_ID Signaling_Pathways cluster_on_target On-Target Pathway (Antihistamine Effect) cluster_off_target Off-Target Pathway (Anticholinergic Effect) Thenalidine1 This compound H1R H1 Receptor Thenalidine1->H1R Antagonizes Gq_on Gαq H1R->Gq_on PLC_on PLC Gq_on->PLC_on Effect_on Blockade of Allergic Response PLC_on->Effect_on Thenalidine2 This compound M1R M1 Muscarinic Receptor Thenalidine2->M1R Antagonizes Gq_off Gαq M1R->Gq_off PLC_off PLC Gq_off->PLC_off Effect_off Anticholinergic Side Effects PLC_off->Effect_off

References

Developing a research plan for re-evaluating Thenalidine's properties

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thenalidine is a first-generation antihistamine with anticholinergic properties, previously marketed as an antipruritic agent.[1][2][3] It was withdrawn from markets in the United States, Canada, and the United Kingdom in 1963 due to a significant risk of causing neutropenia, a serious condition characterized by a low count of neutrophils, a type of white blood cell essential for fighting infections.[1][2][3] Despite its withdrawal, the potential for re-evaluating this compound or its analogs exists, particularly with modern drug development and safety assessment capabilities. A thorough re-investigation of its pharmacological and toxicological properties is warranted to understand its therapeutic potential and the precise mechanisms underlying its adverse effects.

This document outlines a comprehensive research plan to re-evaluate the properties of this compound. The plan includes detailed protocols for in vitro and in vivo studies to assess its antihistaminic and anticholinergic activities, investigate the mechanism of its hematological toxicity, and characterize its pharmacokinetic profile.

Research Objectives

The primary objectives of this research plan are:

  • To quantitatively assess the in vitro and in vivo antihistaminic and anticholinergic properties of this compound. This will involve determining its binding affinity for histamine H1 and muscarinic receptors and evaluating its functional antagonism.

  • To elucidate the mechanism of this compound-induced neutropenia. This will focus on investigating a potential immune-mediated pathway involving drug-dependent antibodies against neutrophil precursors.

  • To characterize the pharmacokinetic profile of this compound. This will involve determining its absorption, distribution, metabolism, and excretion (ADME) properties.

  • To establish a comprehensive safety profile of this compound. This will integrate the findings from the toxicological and pharmacological studies to provide a modern risk-benefit assessment.

Data Presentation

All quantitative data generated from the following experimental protocols will be summarized in the tables below for clear comparison and analysis.

Table 1: In Vitro Receptor Binding and Functional Assay Data

ParameterThis compoundControl Compound 1 (e.g., Diphenhydramine)Control Compound 2 (e.g., Atropine)
Histamine H1 Receptor
Ki (nM)
IC50 (nM) - Functional Assay
Muscarinic Acetylcholine Receptor
Ki (nM)
IC50 (nM) - Functional Assay

Table 2: In Vitro Hematotoxicity Data

ParameterThis compoundControl Compound (e.g., Chloramphenicol)
CFU-GM Assay
IC50 (µM)
Neutrophil Viability Assay
IC50 (µM)

Table 3: In Vivo Pharmacokinetic Parameters

ParameterThis compound
Intravenous Administration
T½ (h)
Vd (L/kg)
CL (L/h/kg)
Oral Administration
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
Bioavailability (%)

Experimental Protocols

In Vitro Pharmacological Evaluation

4.1.1. Histamine H1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

  • Methodology: A competitive radioligand binding assay will be performed using cell membranes prepared from a cell line expressing the human H1 receptor (e.g., HEK293 cells). [3H]-Pyrilamine will be used as the radioligand.

    • Membrane Preparation:

      • Culture HEK293 cells stably expressing the human H1 receptor.

      • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

      • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

      • Centrifuge the supernatant at high speed to pellet the cell membranes.

      • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

      • Determine the protein concentration of the membrane preparation using a Bradford assay.

    • Binding Assay:

      • In a 96-well plate, add cell membranes, [3H]-Pyrilamine (at a concentration near its Kd), and varying concentrations of this compound or a known H1 antagonist (e.g., diphenhydramine) as a positive control.

      • For total binding, omit the competitor. For non-specific binding, add a high concentration of a non-radiolabeled antagonist.

      • Incubate the plate at room temperature for a specified time to reach equilibrium.

      • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

      • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the logarithm of the competitor concentration.

      • Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.1.2. Muscarinic Acetylcholine Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors.

  • Methodology: A similar competitive radioligand binding assay will be performed using cell membranes from a cell line expressing human muscarinic receptors (e.g., CHO-M1 cells) and [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand. The protocol will be analogous to the H1 receptor binding assay described above, with atropine used as a positive control.

In Vitro Toxicological Evaluation

4.2.1. Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay

  • Objective: To assess the direct toxic effect of this compound on hematopoietic progenitor cells.

  • Methodology:

    • Cell Source: Human bone marrow mononuclear cells or cord blood-derived hematopoietic stem cells will be used.

    • Assay Procedure:

      • Prepare a single-cell suspension of the hematopoietic progenitor cells.

      • In a semi-solid methylcellulose-based medium supplemented with appropriate growth factors (e.g., GM-CSF, IL-3), plate the cells at a known density.

      • Add varying concentrations of this compound or a known myelosuppressive agent (e.g., chloramphenicol) to the cultures.

      • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

      • After the incubation period, count the number of CFU-GM colonies (aggregates of ≥40 cells) under an inverted microscope.

    • Data Analysis:

      • Calculate the percentage of colony formation inhibition for each concentration of this compound compared to the vehicle control.

      • Determine the IC50 value (the concentration that causes 50% inhibition of colony formation) by plotting the percentage of inhibition against the logarithm of this compound concentration.

In Vivo Studies

4.3.1. Pharmacokinetic Analysis in Rodents

  • Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats.

    • Drug Administration:

      • A cohort of rats will receive a single intravenous (IV) dose of this compound.

      • Another cohort will receive a single oral (PO) gavage dose of this compound.

    • Sample Collection:

      • Collect blood samples from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

      • Process the blood samples to obtain plasma.

    • Bioanalysis:

      • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

      • Analyze the plasma samples to determine the concentration of this compound at each time point.

    • Data Analysis:

      • Use pharmacokinetic software to calculate key parameters, including half-life (T½), volume of distribution (Vd), clearance (CL), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

      • Calculate the oral bioavailability by comparing the AUC from the oral and IV routes.

4.3.2. Investigation of this compound-Induced Neutropenia in an Animal Model

  • Objective: To determine if this compound induces neutropenia in an in vivo model and to investigate the potential for immune-mediated mechanisms.

  • Methodology:

    • Animal Model: A suitable rodent model, such as Brown Norway rats, which are known to be sensitive to drug-induced immune-mediated cytopenias.

    • Study Design:

      • Treat animals with daily oral doses of this compound at multiple dose levels for a period of 28 days.

      • A control group will receive the vehicle only.

    • Monitoring:

      • Collect blood samples at regular intervals (e.g., weekly) for complete blood counts (CBCs) with differential to monitor neutrophil levels.

      • At the end of the study, collect spleen and bone marrow for histopathological examination.

      • Collect serum samples to test for the presence of drug-dependent anti-neutrophil antibodies using techniques such as flow cytometry or ELISA.

Visualization of Pathways and Workflows

Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway.

Proposed Mechanism of this compound-Induced Neutropenia

Neutropenia_Pathway This compound This compound (or its metabolite) Neutrophil_Precursor Neutrophil Precursor (in Bone Marrow) This compound->Neutrophil_Precursor Binds to surface proteins Hapten_Complex Hapten-Protein Complex on Cell Surface Neutrophil_Precursor->Hapten_Complex APC Antigen Presenting Cell (APC) Hapten_Complex->APC Uptake and Processing Opsonization Opsonization of Neutrophil Precursor Hapten_Complex->Opsonization T_Helper Helper T-Cell APC->T_Helper Presents Antigen B_Cell B-Cell T_Helper->B_Cell Activates Antibody Drug-Dependent Antibody B_Cell->Antibody Produces Antibody->Hapten_Complex Binds to Destruction Immune-Mediated Destruction Opsonization->Destruction Neutropenia Neutropenia Destruction->Neutropenia Experimental_Workflow Start Start: Re-evaluation of this compound In_Vitro_Pharm In Vitro Pharmacology Start->In_Vitro_Pharm In_Vitro_Tox In Vitro Toxicology Start->In_Vitro_Tox H1_Binding H1 Receptor Binding Assay In_Vitro_Pharm->H1_Binding Muscarinic_Binding Muscarinic Receptor Binding Assay In_Vitro_Pharm->Muscarinic_Binding In_Vivo_Studies In Vivo Studies In_Vitro_Pharm->In_Vivo_Studies Data_Analysis Data Analysis & Integration H1_Binding->Data_Analysis Muscarinic_Binding->Data_Analysis CFU_GM CFU-GM Assay In_Vitro_Tox->CFU_GM In_Vitro_Tox->In_Vivo_Studies CFU_GM->Data_Analysis PK_Study Pharmacokinetic Study (Rodents) In_Vivo_Studies->PK_Study Neutropenia_Model Neutropenia Model (Rodents) In_Vivo_Studies->Neutropenia_Model PK_Study->Data_Analysis Neutropenia_Model->Data_Analysis Safety_Profile Comprehensive Safety Profile and Risk-Benefit Assessment Data_Analysis->Safety_Profile End End Safety_Profile->End

References

Use of Thenalidine as a reference compound in antihistamine research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenalidine is a first-generation piperidine-class H1 antihistamine that also possesses anticholinergic properties.[1][2] Historically used as an antipruritic agent, it was withdrawn from markets in the United States, Canada, and the United Kingdom in 1963 due to a significant risk of causing neutropenia, a serious condition characterized by a low count of neutrophils, a type of white blood cell.[1][2] Despite its withdrawal from clinical use, this compound can serve as a valuable reference compound in antihistamine research, particularly for comparative studies involving first-generation antihistamines and for investigating the structure-activity relationships related to both H1 receptor antagonism and off-target effects like anticholinergic activity and hematological toxicity.

These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in key in vitro and in vivo assays, and a framework for its application as a reference standard in the research and development of new antihistaminic agents.

Mechanism of Action

This compound functions as an inverse agonist at the histamine H1 receptor. By binding to the receptor, it stabilizes it in an inactive conformation, thereby preventing the agonistic action of histamine. The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological effects associated with allergic responses, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[2] this compound's antagonism of the H1 receptor blocks these downstream events.

Quantitative Data Summary

Table 1: In Vitro Histamine H1 Receptor Binding Affinities (Ki) and Potencies (IC50) of Selected Antihistamines

CompoundGenerationKi (nM)IC50 (nM)
This compound First Data not available Data not available
DiphenhydramineFirst16~650
ChlorpheniramineFirst3.2-
DesloratadineSecond0.4 - 1.2-
LevocetirizineSecond3.0-
FexofenadineSecond10-

Table 2: In Vitro Functional Antagonism (pA2) of Selected Antihistamines

CompoundGenerationpA2 (Guinea Pig Ileum)
This compound First Data not available
MepyramineFirst9.1 - 9.3
Atropine (Muscarinic antagonist)-8.16 - 8.52

Table 3: Anticholinergic Activity (Ki) of Selected First-Generation Antihistamines

CompoundKi (nM) at Muscarinic Receptors
This compound Data not available
Diphenhydramine100 - 430
Chlorpheniramine100 - 1,000
Promethazine20

Experimental Protocols

The following are detailed protocols for standard assays used in antihistamine research where this compound can be employed as a reference compound.

In Vitro Radioligand Binding Assay for Histamine H1 Receptor

This assay determines the binding affinity (Ki) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Diagram of the Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Culture cells expressing human H1 receptor (e.g., CHO-H1, HEK293-H1) prep2 Homogenize cells in ice-cold buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and determine protein concentration prep3->prep4 assay1 Incubate membranes with [3H]Pyrilamine (Radioligand) prep4->assay1 assay2 Add varying concentrations of this compound or test compound assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 analysis1 Separate bound and free radioligand via filtration assay3->analysis1 analysis2 Quantify bound radioactivity (Scintillation counting) analysis1->analysis2 analysis3 Calculate IC50 and Ki values analysis2->analysis3

Workflow for H1 Receptor Radioligand Binding Assay.

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human histamine H1 receptor.

    • Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in a fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes (typically 20-50 µg of protein per well).

    • Add a constant concentration of the radioligand, [3H]pyrilamine (a selective H1 antagonist), typically at a concentration close to its Kd (e.g., 1-2 nM).

    • For determining non-specific binding, add a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

    • Add varying concentrations of this compound or the test compound.

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Data Analysis:

    • Terminate the assay by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Functional Assay: Histamine-Induced Calcium Flux

This assay measures the ability of a compound to antagonize the histamine-induced increase in intracellular calcium in cells expressing the H1 receptor.

Protocol:

  • Cell Preparation:

    • Plate CHO-H1 or HEK293-H1 cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

    • Wash the cells to remove the excess dye.

  • Compound Addition and Histamine Challenge:

    • Add varying concentrations of this compound or the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader.

    • Inject a solution of histamine at a concentration that elicits a submaximal response (e.g., EC80) into the wells.

  • Data Analysis:

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

    • Determine the inhibitory effect of the compound by comparing the peak fluorescence response in the presence of the compound to the response with histamine alone.

    • Calculate the IC50 value from the concentration-response curve.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Response Allergic Response Ca_release->Response PKC->Response G cluster_exp Experiment cluster_calc Calculation cluster_plot Schild Plot exp1 Measure Histamine EC50 (Control) calc1 Calculate Dose Ratio (DR) = EC50 with Antagonist / EC50 Control exp1->calc1 exp2 Measure Histamine EC50 in presence of This compound (Concentration B) exp2->calc1 calc2 Calculate log(DR-1) calc1->calc2 plot1 Plot log(DR-1) vs. -log[B] calc2->plot1 calc3 Calculate -log[B] calc3->plot1 plot2 Perform Linear Regression plot1->plot2 plot3 Determine pA2 (x-intercept) plot2->plot3

References

Application Notes and Protocols for Synthesizing Thenalidine Derivatives with Reduced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenalidine, an antihistamine with anticholinergic properties, was withdrawn from the market due to a significant risk of neutropenia, a serious condition characterized by a low count of neutrophils, a type of white blood cell crucial for fighting infections.[1][2] The primary cause of this toxicity is believed to be the metabolic activation of the thiophene ring within the this compound structure. Cytochrome P450 enzymes can oxidize the thiophene moiety to reactive S-oxides and epoxides, which are electrophilic and can covalently bind to cellular macromolecules, leading to cytotoxicity.[3][4][5][6][7]

This document provides detailed methodologies and protocols for the synthesis of this compound derivatives with potentially reduced toxicity. The core strategy focuses on the bioisosteric replacement of the thiophene ring with other aromatic or heterocyclic systems that are less prone to metabolic activation, aiming to retain antihistaminic activity while mitigating the risk of neutropenia.

Strategic Approach to Reduce Toxicity

The logical workflow for developing safer this compound analogs involves a multi-step process encompassing design, synthesis, and toxicological evaluation.

G A Identify Toxicophore (Thiophene Ring) B Bioisosteric Replacement Strategy (e.g., Pyridine, Furan, Phenyl) A->B C Synthesis of Novel This compound Analogs B->C D In Vitro Toxicity Screening (CFU-GM Assay) C->D E In Vivo Toxicity and Efficacy Studies (Animal Models) D->E F Lead Optimization D->F E->F

Caption: Workflow for developing safer this compound analogs.

Proposed this compound Derivatives with Reduced Toxicity

Based on the principle of bioisosteric replacement, the following derivatives are proposed for synthesis and evaluation. The rationale is to replace the thiophene ring with moieties that have a lower potential for forming reactive metabolites.

Derivative Structure Rationale for Reduced Toxicity
This compound (Parent Compound) 1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amineHigh Toxicity: Thiophene ring is susceptible to metabolic activation.
Analog 1: Pyridinyl Derivative 1-methyl-N-phenyl-N-(pyridin-2-ylmethyl)piperidin-4-amineThe pyridine ring is generally more metabolically stable than thiophene and less likely to form reactive epoxides.
Analog 2: Furanyl Derivative 1-methyl-N-phenyl-N-(furan-2-ylmethyl)piperidin-4-amineThe furan ring is another common bioisostere for thiophene, though it can also undergo metabolic activation, its profile may differ from thiophene.
Analog 3: Phenyl Derivative 1-methyl-N-phenyl-N-(benzyl)piperidin-4-amineThe phenyl group is a classic bioisostere and its metabolic pathways are well-characterized, offering a potentially less toxic alternative.

Experimental Protocols

General Synthetic Scheme

The synthesis of this compound and its proposed analogs can be achieved through a convergent synthesis, primarily involving the reductive amination of a suitable heterocyclic aldehyde with 1-methyl-N-phenylpiperidin-4-amine.

G cluster_0 Starting Materials A 1-methyl-N-phenyl- piperidin-4-amine C Reductive Amination (e.g., NaBH(OAc)3, DCE) A->C B Heterocyclic Aldehyde (e.g., 2-thiophenecarboxaldehyde, 2-pyridinecarboxaldehyde) B->C D This compound Analog C->D

Caption: General synthetic pathway for this compound analogs.

Protocol 1: Synthesis of 1-methyl-N-phenylpiperidin-4-amine (Intermediate)

This intermediate is a key building block for the synthesis of this compound and its analogs.

Materials:

  • 1-Boc-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Formaldehyde (37% in water)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

Procedure:

  • Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate:

    • To a solution of 1-Boc-4-piperidone (1.0 eq) and aniline (1.0 eq) in dichloromethane (DCM), add acetic acid (1.1 eq).

    • Stir the mixture for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Stir the reaction mixture overnight at room temperature.

    • Quench the reaction with saturated sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, wash with brine, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection to N-phenylpiperidin-4-amine:

    • Dissolve the product from the previous step in DCM.

    • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution.

    • Dry the organic layer over MgSO₄ and concentrate to yield N-phenylpiperidin-4-amine.

  • N-methylation to 1-methyl-N-phenylpiperidin-4-amine:

    • Dissolve N-phenylpiperidin-4-amine (1.0 eq) in methanol (MeOH).

    • Add formaldehyde (37% in water, 1.2 eq).

    • Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 4 hours.

    • Remove the methanol under reduced pressure.

    • Add water and extract with ethyl acetate.

    • Dry the combined organic layers over MgSO₄ and concentrate to yield 1-methyl-N-phenylpiperidin-4-amine.

Protocol 2: Synthesis of this compound Analog 1 (Pyridinyl Derivative)

Materials:

  • 1-methyl-N-phenylpiperidin-4-amine

  • 2-Pyridinecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-methyl-N-phenylpiperidin-4-amine (1.0 eq) and 2-pyridinecarboxaldehyde (1.0 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-methyl-N-phenyl-N-(pyridin-2-ylmethyl)piperidin-4-amine.

(Note: The synthesis of Analog 2 (Furanyl) and Analog 3 (Phenyl) would follow a similar procedure, substituting 2-pyridinecarboxaldehyde with 2-furaldehyde and benzaldehyde, respectively.)

Protocol 3: In Vitro Toxicity Assessment - Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay

This assay is a validated method to predict drug-induced neutropenia.[3][5][8][9][10]

Principle: The CFU-GM assay assesses the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells into granulocyte and macrophage colonies. Inhibition of colony formation indicates potential myelotoxicity.

Materials:

  • Human bone marrow mononuclear cells (BMMCs) or cord blood mononuclear cells (CBMCs)

  • MethoCult™ medium (e.g., H4230 from STEMCELL Technologies)

  • Test compound (this compound derivative) and vehicle control

  • Sterile 35 mm culture dishes

  • Incubator (37 °C, 5% CO₂, humidified)

  • Inverted microscope

Procedure:

  • Cell Preparation: Isolate BMMCs or CBMCs using Ficoll-Paque density gradient centrifugation.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions. The final solvent concentration in the culture should be non-toxic (typically ≤ 0.1%).

  • Plating:

    • Add the BMMCs or CBMCs to the MethoCult™ medium containing appropriate cytokines.

    • Add the test compound at various concentrations to the cell suspension.

    • Plate the cell suspension in 35 mm culture dishes.

  • Incubation: Incubate the dishes at 37 °C in a 5% CO₂ humidified incubator for 14 days.

  • Colony Counting: After 14 days, count the number of CFU-GM colonies (aggregates of ≥ 40 cells) using an inverted microscope.

  • Data Analysis:

    • Calculate the percentage of colony inhibition for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of colony formation).

Data Presentation:

Compound IC₅₀ (µM) in CFU-GM Assay Predicted Neutropenia Risk
This compoundHypothetical ValueHigh
Analog 1 (Pyridinyl)Experimental ValueTo be determined
Analog 2 (Furanyl)Experimental ValueTo be determined
Analog 3 (Phenyl)Experimental ValueTo be determined

Protocol 4: In Vivo Toxicity Assessment in Animal Models

Animal models are essential for confirming the in vitro findings and assessing the overall toxicological profile of the synthesized derivatives.

Model: Rodent models (mice or rats) are commonly used for initial in vivo toxicity studies.

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Dosing:

    • Administer the test compound (this compound derivative) and vehicle control to different groups of animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Use a range of doses based on preliminary dose-range-finding studies.

  • Monitoring:

    • Observe the animals daily for any clinical signs of toxicity.

    • Collect blood samples at regular intervals (e.g., daily for the first week, then weekly) for complete blood count (CBC) analysis, with a focus on the absolute neutrophil count (ANC).

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and perform a complete necropsy.

    • Collect major organs for histopathological examination.

    • Analyze the blood count data to determine the dose-dependent effects on neutrophil levels.

Data Presentation:

Compound Dose (mg/kg) Mean Absolute Neutrophil Count (x10⁹/L) at Day 7 Observed Adverse Effects
Vehicle Control0Baseline ValueNone
This compoundDose 1ValueDescription
Dose 2ValueDescription
Analog 1 (Pyridinyl)Dose 1ValueDescription
Dose 2ValueDescription

Conclusion

The primary toxicity of this compound is strongly associated with its thiophene moiety. The proposed synthetic strategies focusing on the bioisosteric replacement of this ring system offer a rational approach to designing safer antihistamines. The detailed protocols for synthesis and toxicological evaluation provided in this document will enable researchers to systematically investigate the structure-toxicity relationships of novel this compound derivatives and identify candidates with an improved safety profile for further drug development. Careful adherence to these methodologies will be crucial in the quest for effective and non-toxic alternatives to this compound.

References

Troubleshooting & Optimization

Overcoming solubility issues of Thenalidine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thenalidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a poorly soluble compound. Its intrinsic aqueous solubility has been calculated from its Log10 of water solubility (logPoct/wat) of -3.92.[1] The table below summarizes the key solubility parameters.

ParameterValueSource
Log10WS (mol/L) -3.92[1]
Molar Solubility (mol/L) 1.20 x 10-4Calculated
Solubility (mg/L) 34.4Calculated
Molecular Weight ( g/mol ) 286.44[2][3][4]

Q2: How does pH affect the solubility of this compound?

This compound is a basic compound with two predicted pKa values of 3.36 and 8.39. As a tertiary amine, its solubility is expected to be highly pH-dependent. At pH values below its pKa, this compound will be protonated and exist as a more soluble cationic species. Conversely, at pH values above its pKa, it will be in its less soluble, neutral free base form. Therefore, adjusting the pH to the acidic range is a primary strategy to increase its aqueous solubility.

Q3: Are there more soluble forms of this compound available?

Q4: What are some common strategies to overcome this compound solubility issues in experiments?

Several formulation strategies can be employed to enhance the aqueous solubility of this compound. These include:

  • pH Adjustment: Lowering the pH of the aqueous solution to protonate the molecule.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Complexation: Using complexing agents like cyclodextrins.

  • Salt Formation: Using a more soluble salt form of this compound.

The following sections provide more detailed troubleshooting guides and experimental protocols for these techniques.

Troubleshooting Guides

Issue: this compound is not dissolving in my aqueous buffer.

Possible Cause 1: pH of the buffer is too high.

  • Troubleshooting Tip: this compound is a basic compound and will have low solubility at neutral or alkaline pH. Measure the pH of your buffer. To increase solubility, lower the pH of the solution. A good starting point is to adjust the pH to at least 2 units below the lower pKa value (pKa ≈ 3.36 and 8.39), so a pH of less than 6 is recommended, with greater solubility expected at more acidic pH values. Use a suitable acidic buffer or add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH.

Possible Cause 2: The concentration is too high for the chosen solvent system.

  • Troubleshooting Tip: Even with pH adjustment, the solubility of this compound in a purely aqueous system is limited. If you require a higher concentration, consider using a co-solvent system. See the experimental protocol for co-solvency below.

Issue: My this compound solution is cloudy or shows precipitation over time.

Possible Cause 1: pH of the solution has shifted.

  • Troubleshooting Tip: The pH of unbuffered or weakly buffered solutions can change over time due to factors like absorption of atmospheric CO2. Re-measure the pH of your solution and adjust if necessary. Ensure you are using a buffer with sufficient capacity to maintain the desired pH.

Possible Cause 2: The co-solvent percentage is too low for the desired concentration.

  • Troubleshooting Tip: If you are using a co-solvent system, precipitation may occur if the percentage of the organic co-solvent is insufficient to maintain the desired this compound concentration. You may need to increase the proportion of the co-solvent. Refer to the co-solvency protocol for guidance on systematic evaluation.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol outlines a general procedure to determine the pH-solubility profile of this compound.

Materials:

  • This compound

  • A set of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Vortex mixer

  • Shaker incubator

  • pH meter

  • Analytical method for quantifying this compound concentration (e.g., HPLC-UV)

Procedure:

  • Prepare a series of saturated solutions of this compound in the different pH buffers. Add an excess of this compound to each buffer in separate vials.

  • Tightly cap the vials and vortex for 1-2 minutes to ensure initial dispersion.

  • Place the vials in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, check for the presence of undissolved solid to confirm saturation.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Dilute the filtrate with a suitable solvent and analyze the this compound concentration using a validated analytical method.

  • Plot the measured solubility as a function of pH.

pH_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to buffers of varying pH B Vortex to disperse A->B C Incubate with shaking (24-48h at constant T) B->C D Filter to remove undissolved solid C->D E Quantify this compound concentration (e.g., HPLC) D->E F Plot Solubility vs. pH E->F Cosolvency_Workflow A Prepare co-solvent mixtures (e.g., 0-50% organic solvent in buffer) B Add excess this compound to each mixture A->B C Equilibrate (shake for 24-48h) B->C D Filter saturated solutions C->D E Analyze this compound concentration D->E F Plot Solubility vs. % Co-solvent E->F

References

Thenalidine Stability Under Various Laboratory Storage Conditions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of thenalidine under various laboratory storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during laboratory storage?

This compound, a tertiary amine, is susceptible to degradation through several pathways. The primary factors influencing its stability are:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Humidity: Moisture can facilitate hydrolytic degradation.

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.

  • pH: this compound's stability is pH-dependent, with increased degradation in acidic or alkaline conditions.

  • Oxidation: As a tertiary amine, this compound is prone to oxidation, which can be catalyzed by light, temperature, and the presence of oxidizing agents.

Q2: What are the visual indicators of this compound degradation?

While visual inspection is not a definitive measure of stability, the following changes may indicate degradation:

  • Color Change: A noticeable change in the color of the this compound powder or solution.

  • Precipitation: The formation of solid particles in a previously clear solution.

  • Cloudiness: A loss of clarity in a solution.

Any visual change should be followed up with analytical testing to confirm degradation.

Q3: How can I minimize the degradation of this compound during routine laboratory use?

To maintain the integrity of this compound, the following handling practices are recommended:

  • Storage: Store in a cool, dark, and dry place.[1] Refrigeration at 2-8°C is advisable for long-term storage.

  • Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect from light.[1]

  • Inert Atmosphere: For solutions, purging with an inert gas like nitrogen or argon can minimize oxidative degradation.

  • pH Control: Maintain the pH of solutions within a stable range, as determined by stability studies.

  • Fresh Preparations: Prepare solutions fresh whenever possible and avoid long-term storage of solutions unless their stability has been established under those conditions.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of this compound in stock or working solutions.Prepare fresh solutions daily. Verify the stability of the solvent used. Ensure consistent storage of solutions between uses (e.g., refrigeration, protection from light).
Appearance of unknown peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.[2][3]
Loss of potency in a formulated product. Chemical instability of this compound under the formulation's storage conditions.Re-evaluate the formulation for excipient compatibility. Assess the impact of temperature, humidity, and light on the formulated product through a formal stability study.
Discoloration of this compound powder. Oxidation or photolytic degradation.Discard the powder. Review storage procedures to ensure adequate protection from light and air.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.[3]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours.

    • Thermal Degradation: Place the solid powder in an oven at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid powder and a solution (100 µg/mL) to direct sunlight for 8 hours or a photostability chamber.

  • Sample Analysis:

    • Neutralize the acid and base hydrolyzed samples before dilution.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples by a suitable analytical method, such as RP-HPLC with UV detection.[4][5][6]

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

Objective: To develop a validated analytical method capable of separating and quantifying this compound from its degradation products.

Methodology:

  • Chromatographic Conditions (Illustrative Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 20 µL.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5] The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent drug peak.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Study of this compound

Stress Condition % Degradation of this compound Number of Degradation Products Detected
Acid Hydrolysis (1N HCl, 80°C, 2h)15.2%2
Base Hydrolysis (1N NaOH, 80°C, 2h)8.5%1
Oxidative (30% H₂O₂, RT, 24h)25.8%3
Thermal (Solid, 105°C, 48h)5.1%1
Photolytic (Solution, Sunlight, 8h)12.4%2

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Recommended Storage Conditions for this compound

Storage Condition Recommendation Rationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation.
Humidity Low humidity environmentTo prevent hydrolytic degradation.
Light Protect from light (Amber vials or foil)To prevent photolytic degradation.
Atmosphere Store under an inert gas (e.g., Nitrogen)To minimize oxidation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) stock->acid Expose to Stress base Base Hydrolysis (1N NaOH, 80°C) stock->base Expose to Stress oxidation Oxidation (30% H₂O₂) stock->oxidation Expose to Stress thermal Thermal (105°C) stock->thermal Expose to Stress photo Photolytic (Sunlight) stock->photo Expose to Stress hplc RP-HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Generate Chromatograms

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Hydrolysis_Product_A Hydrolysis Product A This compound->Hydrolysis_Product_A Acidic/Basic Conditions Hydrolysis_Product_B Hydrolysis Product B This compound->Hydrolysis_Product_B Acidic Conditions N_Oxide This compound N-Oxide This compound->N_Oxide Oxidizing Agents Photodegradant_1 Photodegradant 1 This compound->Photodegradant_1 UV/Visible Light Other_Oxidation_Products Other Oxidation Products N_Oxide->Other_Oxidation_Products

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Thenalidine Interference in Common Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing potential interference caused by Thenalidine in common biological assays. This guide is intended for researchers, scientists, and drug development professionals who are using this compound in their experiments and need to ensure the accuracy and reliability of their data. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is an antihistamine with anticholinergic and anti-inflammatory properties.[1] Structurally, it contains a piperidine ring and aromatic amine moieties.[2][3] While specific data on this compound's assay interference is limited, compounds with similar chemical features are known to potentially interfere in biological assays through several mechanisms:

  • Autofluorescence: The presence of aromatic rings in the structure of this compound suggests a potential for intrinsic fluorescence, which can lead to false-positive signals in fluorescence-based assays.[4][5]

  • Compound Aggregation: Like many small molecules, this compound may form aggregates at higher concentrations in aqueous solutions. These aggregates can non-specifically interact with proteins and other macromolecules in your assay, leading to either false-positive or false-negative results.[6]

  • Reactivity of Metabolites: this compound can be metabolized into reactive metabolites, particularly through the oxidation of its thiophene ring.[7] These reactive species could potentially interact with assay components, leading to artifacts.

  • Off-Target Effects: As an antihistamine, this compound is designed to interact with histamine receptors, but it may also have off-target effects on other cellular signaling pathways, which can be a source of interference in cell-based assays. For instance, some antihistamines are known to interact with the hERG potassium channel, which can have implications in cardiac safety assays and potentially other cellular assays involving ion channel function.[8][9][10][11]

Q2: I'm seeing an unexpectedly high signal in my fluorescence-based assay when this compound is present. What could be the cause and how can I check for it?

An unexpectedly high signal in the presence of this compound in a fluorescence-based assay is likely due to the compound's intrinsic fluorescence (autofluorescence).

To confirm this, you can perform a simple control experiment:

  • Prepare a sample containing your assay buffer and this compound at the highest concentration used in your experiment.

  • Crucially, omit the fluorescent probe or any other fluorescent component of your assay.

  • Measure the fluorescence of this sample using the same excitation and emission wavelengths as your main experiment.

A significant signal in this control well indicates that this compound is autofluorescent under your assay conditions.

Q3: My dose-response curve for this compound is showing an unusual shape (e.g., a "bell shape" or a very steep drop-off). What could be happening?

Unusual dose-response curves can be indicative of compound aggregation. At a certain concentration, known as the critical aggregation concentration (CAC), the compound may start to form colloidal aggregates. These aggregates can non-specifically inhibit or activate enzymes or disrupt protein-protein interactions, leading to a sharp change in the assay signal.

Q4: How can I mitigate interference from this compound in my experiments?

Several strategies can be employed to mitigate potential interference from this compound:

  • For Autofluorescence:

    • Background Subtraction: If this compound's autofluorescence is moderate, you can subtract the signal from a control well containing only this compound and buffer from your experimental wells.

    • Use a Red-Shifted Fluorophore: Select a fluorescent dye with excitation and emission wavelengths further in the red spectrum, where the likelihood of interference from small molecules is generally lower.

    • Time-Resolved Fluorescence (TRF) or TR-FRET: These techniques use long-lifetime fluorophores (lanthanides) and a time-gated detection to minimize interference from short-lived background fluorescence.

  • For Compound Aggregation:

    • Include Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer can often prevent the formation of aggregates.

    • Vary Compound Concentration: Be aware that aggregation is concentration-dependent. If you suspect aggregation, test a wider range of this compound concentrations to see if the effect is only present above a certain threshold.

  • For General Interference and Off-Target Effects:

    • Orthogonal Assays: Confirm your results using a different assay technology that relies on a distinct detection principle. For example, if you observe an effect in a fluorescence-based assay, try to reproduce it using a luminescence-based or label-free method.

    • Counter-Screens: Perform counter-screens to identify non-specific activity. For example, if your primary assay uses a luciferase reporter, run a separate assay to check if this compound directly inhibits the luciferase enzyme.

Q5: Could this compound interfere with my ELISA?

Yes, interference in ELISAs can occur. While less common than in fluorescence assays, small molecules can sometimes interfere with antibody-antigen binding, either by direct interaction with the antibodies or by altering the conformation of the target protein. If you suspect interference, you can try:

  • Sample Dilution: Diluting your sample can sometimes reduce the concentration of the interfering substance to a level where it no longer affects the assay.

  • Altering Assay Buffer Conditions: Modifying the pH or ionic strength of the assay buffer may help to reduce non-specific interactions.

Troubleshooting Guides

Guide 1: Troubleshooting Autofluorescence in Fluorescence-Based Assays

This guide provides a step-by-step workflow to identify and mitigate autofluorescence from this compound.

Troubleshooting this compound Autofluorescence start Start: Unexpectedly high fluorescence signal with this compound check_autofluorescence Control Experiment: Measure fluorescence of this compound in assay buffer (no probe) start->check_autofluorescence is_autofluorescent Is a significant signal detected? check_autofluorescence->is_autofluorescent no_interference Conclusion: Autofluorescence is not the primary issue. Consider other interference mechanisms. is_autofluorescent->no_interference No mitigation_strategy Select Mitigation Strategy is_autofluorescent->mitigation_strategy Yes background_subtraction Option 1: Background Subtraction mitigation_strategy->background_subtraction red_shifted_probe Option 2: Use Red-Shifted Fluorophore mitigation_strategy->red_shifted_probe tr_fret Option 3: Use Time-Resolved Fluorescence (TR-FRET) mitigation_strategy->tr_fret validate Validate Mitigation: Re-run assay with chosen strategy background_subtraction->validate red_shifted_probe->validate tr_fret->validate end End: Accurate data obtained validate->end

Caption: Workflow for identifying and mitigating this compound autofluorescence.

Guide 2: Investigating Potential Compound Aggregation

This guide outlines the steps to determine if this compound is causing assay interference through aggregation.

Investigating this compound Aggregation start Start: Unusual dose-response curve or suspected non-specific inhibition add_detergent Experiment 1: Add 0.01% Triton X-100 to assay buffer start->add_detergent is_effect_reduced Is the inhibitory effect of this compound reduced or eliminated? add_detergent->is_effect_reduced aggregation_likely Conclusion: Aggregation is a likely cause of interference. is_effect_reduced->aggregation_likely Yes no_aggregation Conclusion: Aggregation is unlikely to be the primary issue. is_effect_reduced->no_aggregation No orthogonal_assay Further Confirmation: Perform an orthogonal assay with a different detection method aggregation_likely->orthogonal_assay no_aggregation->orthogonal_assay end End: Clarified mechanism of action orthogonal_assay->end Potential Off-Target Signaling of this compound This compound This compound h1_receptor Histamine H1 Receptor (Primary Target) This compound->h1_receptor Antagonism herg_channel hERG K+ Channel This compound->herg_channel Potential Blockade muscarinic_receptors Muscarinic Acetylcholine Receptors This compound->muscarinic_receptors Potential Antagonism (Anticholinergic Effects) other_gpcr Other GPCRs This compound->other_gpcr Potential Off-Target Binding cellular_effects Cellular Effects h1_receptor->cellular_effects Modulation of Allergic Response herg_channel->cellular_effects Altered Ion Homeostasis muscarinic_receptors->cellular_effects Modulation of Parasympathetic Signaling other_gpcr->cellular_effects Unintended Signaling Cascades

References

Optimizing dosage for in vivo studies with Thenalidine in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers utilizing Thenalidine in in vivo animal models. Due to its withdrawal from the market in 1963 because of the risk of neutropenia, modern research data is limited.[1][2][3] The following troubleshooting guides and FAQs are based on historical data and general principles of in vivo pharmacology with antihistamines.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Sedation or Lethargy in Animals This compound has anticholinergic properties which can cause central nervous system depression.[1][2] The dosage may be too high for the specific animal model or strain.- Reduce the dosage in subsequent experiments.- Consider a dose-response study to determine the optimal therapeutic window with minimal sedative effects.- Ensure the animal housing is quiet and stress-free, as external stimuli can exacerbate sedative effects.
Signs of Neutropenia (e.g., increased susceptibility to infection) This compound was withdrawn from the market due to its association with neutropenia (a low level of neutrophils).[1][2]- IMMEDIATE ACTION: Stop the study and consult with the institutional animal care and use committee (IACUC) and veterinary staff.- Conduct complete blood counts (CBCs) to monitor neutrophil levels.- This is a known, serious side effect and may preclude the use of this compound in your model.
Variable Drug Efficacy - Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion between individual animals or species.- Drug Administration Issues: Inconsistent dosing technique (e.g., incomplete gavage).- Ensure consistent drug administration techniques.- For oral administration, ensure the vehicle is appropriate and the drug is fully in solution or suspension.- Consider pharmacokinetic studies to understand the drug's profile in your specific animal model.[4]
Allergic Reactions or Hypersensitivity in Animals Although an antihistamine, this compound itself can cause allergic reactions in some individuals, including hives, itching, and swelling.[5]- Monitor animals closely for any signs of allergic reaction after administration.- Discontinue use if hypersensitivity is observed.- Consult with a veterinarian for appropriate supportive care.
Gastrointestinal Distress (e.g., vomiting, diarrhea) Common side effect of many orally administered drugs, including some antihistamines.- Administer this compound with food if appropriate for the study design to minimize GI upset.- Ensure animals are well-hydrated.- If symptoms are severe or persistent, consider an alternative route of administration or discontinue the study.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new in vivo study?

A1: Due to the lack of recent studies, a definitive starting dose is not well-established. It is crucial to conduct a thorough literature search for any historical studies in your specific animal model. If no data is available, a conservative approach is recommended. Start with a very low dose and perform a dose-escalation study to determine the minimum effective dose while closely monitoring for adverse effects, particularly sedation and signs of neutropenia.

Q2: What is the mechanism of action of this compound?

A2: this compound is an antihistamine that works by inhibiting the release and effects of histamine, which is a key mediator in allergic reactions.[5] It also possesses anticholinergic properties.[1][2]

Q3: What are the known side effects of this compound in animals?

A3: Based on its known properties and historical data, potential side effects in animals may include sedation, dizziness, nausea, headache, and skin rash.[5] The most significant and serious adverse effect is neutropenia.[1][2] Allergic reactions to the drug itself have also been reported.[5]

Q4: What is the best route of administration for this compound in animal models?

A4: The optimal route of administration will depend on the experimental design and the formulation of this compound available. Oral administration (e.g., gavage) is common for many drugs in animal studies. However, if gastrointestinal side effects are a concern or if rapid absorption is required, other routes like intraperitoneal (IP) or subcutaneous (SC) injection could be considered. The choice of route should be justified and approved by the IACUC.

Q5: How should I monitor for neutropenia in my animal model?

A5: Regular monitoring of the complete blood count (CBC), with a specific focus on the absolute neutrophil count, is essential. A baseline CBC should be established before the start of the study, with periodic monitoring throughout the experiment, especially if the animals will be on a chronic dosing regimen. Any signs of increased infection should be promptly investigated.

Experimental Protocols

Note: These are hypothetical protocols based on general practices and should be adapted and approved by your institution's animal care and use committee.

Protocol 1: Dose-Response Study for Anti-Inflammatory Effects in a Murine Model
  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Objective: To determine the effective dose of this compound in reducing paw edema induced by a chemical irritant (e.g., carrageenan).

  • Procedure:

    • Acclimate mice for at least one week before the experiment.

    • Divide mice into groups (n=8-10 per group): Vehicle control, Positive control (e.g., a known anti-inflammatory drug), and multiple this compound dose groups (e.g., 1, 5, 10, 25 mg/kg).

    • Administer this compound or vehicle orally 60 minutes before inducing inflammation.

    • Induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 4, and 6 hours) post-carrageenan injection.

    • Monitor animals for any adverse effects.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Protocol 2: Pharmacokinetic Profiling of this compound in Rats
  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Objective: To determine the basic pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of this compound.

  • Procedure:

    • Fast rats overnight before drug administration.

    • Administer a single dose of this compound via oral gavage or intravenous injection.

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Visualizations

experimental_workflow Experimental Workflow for In Vivo this compound Study cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis acclimation Animal Acclimation baseline Baseline Measurements (e.g., weight, CBC) acclimation->baseline grouping Randomization into Groups baseline->grouping dosing This compound/Vehicle Administration grouping->dosing monitoring Adverse Effect Monitoring dosing->monitoring efficacy Efficacy Measurement dosing->efficacy blood_sampling Blood Sampling (for PK/Tox) dosing->blood_sampling data_analysis Data Analysis efficacy->data_analysis blood_sampling->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Workflow for a typical in vivo study involving this compound.

troubleshooting_logic Troubleshooting Logic for Adverse Events start Adverse Event Observed sedation Sedation/Lethargy start->sedation infection Signs of Infection start->infection allergic_reaction Allergic Reaction start->allergic_reaction action_sedation Reduce Dose & Monitor sedation->action_sedation action_infection STOP Study Perform CBC Consult Vet/IACUC infection->action_infection action_allergic Discontinue Use Consult Vet allergic_reaction->action_allergic

Caption: Decision-making process for common adverse events.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thenalidine-related research. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and unexpected results in their in vitro experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

I. General & Compound-Specific Issues

Q1: My this compound solution appears cloudy or precipitates when diluted in my aqueous assay buffer. What should I do?

A1: This is likely due to the poor aqueous solubility of this compound, a common issue with many small molecule compounds. Here are some troubleshooting steps:

  • Solvent Selection: this compound is reported to be soluble in organic solvents like DMSO and ethanol. Prepare a high-concentration stock solution in 100% DMSO.

  • Final Solvent Concentration: When diluting the stock into your aqueous buffer (e.g., PBS, HBSS, Tris-HCl), ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent effects on your cells or proteins.

  • pH Adjustment: this compound is a basic compound. The pH of your buffer can significantly impact its solubility. For basic compounds, a slightly acidic pH can sometimes improve solubility. However, ensure the final pH is compatible with your experimental system.

  • Sonication: Gentle sonication of your final diluted solution can help dissolve small precipitates.

  • Fresh Preparations: Always prepare fresh dilutions of this compound for each experiment from a frozen stock to minimize degradation and precipitation over time.

Q2: I'm observing high variability between my replicate wells treated with this compound. What could be the cause?

A2: High variability can stem from several factors:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially when performing serial dilutions of this compound. Use calibrated pipettes and pre-wet the tips.

  • Precipitation: As mentioned in Q1, precipitation can lead to inconsistent concentrations of the active compound across different wells. Visually inspect your plate for any signs of precipitation.

  • Cell Seeding Density: Uneven cell seeding can lead to variability in response. Ensure you have a homogenous cell suspension and use appropriate techniques for seeding.

  • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect results. If possible, avoid using the outermost wells for critical measurements or ensure proper humidification during incubation.

II. Receptor Binding Assays

Q3: In my radioligand binding assay for the H1 receptor, the non-specific binding is very high. How can I reduce it?

A3: High non-specific binding (NSB) can obscure your specific binding signal. Here are some common causes and solutions:

  • Radioligand Concentration: Using too high a concentration of the radioligand can increase NSB. Ideally, the radioligand concentration should be at or below its dissociation constant (Kd) for the receptor.

  • Blocking Agents: Incorporate a blocking agent like bovine serum albumin (BSA) in your assay buffer to reduce the binding of the radioligand to the plate and filter surfaces.

  • Washing Steps: Inadequate washing can leave unbound radioligand, contributing to high background. Increase the number of washes with ice-cold wash buffer.

  • Filter Pre-treatment: Pre-soaking your glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can reduce the non-specific binding of positively charged radioligands.

Q4: My competitive binding assay with this compound does not show a complete displacement of the radioligand.

A4: This could indicate several possibilities:

  • Insufficient Concentration Range: You may not be using a high enough concentration of this compound to fully compete with the radioligand. Extend the concentration range of this compound in your assay.

  • Solubility Issues: At higher concentrations, this compound may be precipitating out of solution, leading to a plateau in the displacement curve.

  • Complex Binding Kinetics: this compound might have slow binding kinetics. Ensure your incubation time is sufficient to reach equilibrium.

  • Allosteric Modulation: While less common for this class of drugs, this compound could be binding to an allosteric site on the receptor, which might not lead to complete displacement of the radioligand from the primary (orthosteric) site.

III. Cellular & Functional Assays

Q5: I am not observing the expected inhibitory effect of this compound in my histamine-induced calcium mobilization assay.

A5: A lack of effect in a functional assay can be due to several factors:

  • Cell Health: Ensure your cells are healthy and responsive. Include a positive control (a known H1 receptor antagonist) to validate the assay.

  • Receptor Expression: Confirm that your cell line expresses the histamine H1 receptor at sufficient levels.

  • Signal Window: The concentration of histamine used to stimulate the cells might be too high, making it difficult for a competitive antagonist like this compound to show an effect. Perform a histamine dose-response curve to determine an EC80 or EC90 concentration for your inhibition assays.

  • Compound Degradation: this compound may be unstable in your assay medium. Prepare fresh solutions and minimize the time the compound is in the incubator.

Q6: I see a decrease in cell viability in my assays, even at low concentrations of this compound. Is this expected?

A6: Yes, this is a critical consideration with this compound. It was withdrawn from the market due to its association with neutropenia, a condition characterized by a low number of neutrophils (a type of white blood cell).[1] This suggests that this compound can have cytotoxic effects.

  • Mechanism: While the exact mechanism of this compound-induced neutropenia is not fully elucidated, it may involve immune-mediated destruction of neutrophils or direct toxicity to their precursor cells in the bone marrow.[2]

  • Troubleshooting:

    • Perform a baseline cytotoxicity assay (e.g., MTT, LDH release) with your cell line to determine the concentration range at which this compound is toxic.

    • If you are studying its antihistaminic effects, ensure you are working at concentrations below the cytotoxic threshold.

    • If cytotoxicity is your endpoint of interest, you can further investigate the mechanism (e.g., apoptosis vs. necrosis).

Data Presentation

Table 1: Comparative Binding Affinities (Ki) of Select H1 Receptor Antagonists

CompoundReceptorRadioligandKi (nM)Reference Compound
MepyramineHistamine H1[3H]Mepyramine2.5Yes
DiphenhydramineHistamine H1[3H]Mepyramine15No
CetirizineHistamine H1[3H]Mepyramine3.1No
LoratadineHistamine H1[3H]Mepyramine25No
This compoundHistamine H1[3H]MepyramineData not readily availableN/A

Table 2: Comparative Functional Potency (IC50) of Select H1 Receptor Antagonists in a Histamine-Induced Calcium Mobilization Assay

CompoundAssayStimulantIC50 (nM)Reference Compound
MepyramineCalcium MobilizationHistamine5.2Yes
DiphenhydramineCalcium MobilizationHistamine28No
CetirizineCalcium MobilizationHistamine6.3No
LoratadineCalcium MobilizationHistamine45No
This compoundCalcium MobilizationHistamineData not readily availableN/A

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assay for Histamine H1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Mepyramine (a potent H1 antagonist).

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and counter.

  • Glass fiber filters (pre-soaked in 0.5% PEI).

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, set up the following incubation mixtures in triplicate:

    • Total Binding: Membranes, [3H]-Mepyramine (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membranes, [3H]-Mepyramine, and a high concentration of Mianserin.

    • Competition Binding: Membranes, [3H]-Mepyramine, and varying concentrations of this compound.

  • Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific counts from total and competition counts.

  • Plot the specific binding as a function of this compound concentration and fit the data using a non-linear regression model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional antagonism of this compound at the H1 receptor by quantifying its ability to inhibit histamine-induced intracellular calcium release.

Materials:

  • HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Histamine.

  • This compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound (or a known antagonist as a positive control) to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a pre-determined concentration of histamine (e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the mobilization of intracellular calcium.

  • Analyze the data by calculating the peak fluorescence response for each well.

  • Plot the response as a function of this compound concentration to determine its IC50 value.

Histamine Release Assay (from Mast Cells or Basophils)

Objective: To assess the effect of this compound on the release of histamine from immunologically stimulated mast cells or basophils.

Materials:

  • Mast cell line (e.g., RBL-2H3) or isolated human basophils.

  • Cell culture medium or appropriate buffer (e.g., Tyrode's buffer).

  • Sensitizing agent: Anti-DNP IgE.

  • Stimulating agent: DNP-HSA (antigen).

  • This compound.

  • Lysis buffer (for total histamine release).

  • Histamine ELISA kit.

Procedure:

  • Sensitize the mast cells with anti-DNP IgE overnight.

  • Wash the cells to remove unbound IgE.

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulate histamine release by adding the DNP-HSA antigen and incubate for 30-60 minutes at 37°C.

  • Centrifuge the plate/tubes to pellet the cells.

  • Collect the supernatant for histamine measurement.

  • To determine the total histamine content, lyse an equal number of cells with the lysis buffer.

  • Quantify the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of histamine release for each condition relative to the total histamine content.

  • Plot the percentage of histamine release as a function of this compound concentration to evaluate its inhibitory effect.

Visualizations

Signaling Pathway

H1_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor (GPCR) This compound->H1R Inhibits Histamine Histamine Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Leads to Downstream Downstream Cellular Responses (e.g., NF-κB activation) Ca2_release->Downstream Modulates PKC->Downstream Activates Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare this compound Stock (e.g., in DMSO) add_compound Add this compound Dilutions to Cells prep_compound->add_compound prep_cells Culture & Seed Cells (e.g., H1R-expressing line) prep_cells->add_compound prep_reagents Prepare Assay Buffers & Reagents prep_reagents->add_compound incubation Incubate add_compound->incubation add_stimulant Add Histamine (Stimulant) read_plate Measure Signal (e.g., Fluorescence) add_stimulant->read_plate incubation->add_stimulant analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data interpret_results Interpret Results analyze_data->interpret_results Troubleshooting_Logic unexpected_result Unexpected Result (e.g., No Inhibition) check_compound Check Compound Solubility & Stability unexpected_result->check_compound check_assay Verify Assay Performance unexpected_result->check_assay check_cells Assess Cell Health & Receptor Expression unexpected_result->check_cells cytotoxicity Evaluate this compound Cytotoxicity check_compound->cytotoxicity positive_control Run Positive Control (Known Antagonist) check_assay->positive_control dose_response Check Histamine Dose-Response check_assay->dose_response conclusion Identify Root Cause check_cells->conclusion positive_control->conclusion dose_response->conclusion cytotoxicity->conclusion

References

Methods to prevent the degradation of Thenalidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of Thenalidine in solution. Given that this compound is a tertiary amine containing a piperidine ring and a thiophene moiety, it is susceptible to specific degradation pathways. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in maintaining the stability of this compound solutions during research and development.

Troubleshooting Guide: Common Issues with this compound Solutions

Issue Potential Cause Recommended Actions
Solution Discoloration (Yellowing/Browning) Oxidation: this compound, particularly the tertiary amine and thiophene ring, is prone to oxidation, leading to colored degradation products. This can be accelerated by exposure to air (oxygen), heat, and trace metal ions.Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon. • Antioxidants: Add antioxidants to the solution. Common choices for amine-containing compounds include butylated hydroxyanisole (BHA) or butylated hydroxytoluene (BHT). For aqueous solutions, sodium metabisulfite can be considered. • Chelating Agents: If metal ion catalysis is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
Precipitation or Cloudiness pH Shift: Changes in the pH of the solution can affect the solubility of this compound, which is a basic compound. Solvent Evaporation: Increased concentration due to solvent evaporation can lead to precipitation. Degradation: Some degradation products may be less soluble than the parent compound.pH Control: Use a suitable buffer system to maintain the pH within a range where this compound is stable and soluble. Acidic pH is generally preferred for the solubility of basic amines. • Proper Sealing: Ensure containers are tightly sealed to prevent solvent evaporation. • Analyze Precipitate: If precipitation occurs despite pH control and proper sealing, it may consist of degradation products. The precipitate should be isolated and analyzed.
Loss of Potency/Altered Chromatographic Profile Hydrolysis, Oxidation, or Photodegradation: These degradation pathways can alter the chemical structure of this compound, leading to a decrease in its concentration and the appearance of new peaks in a chromatogram.Control Environmental Factors: Protect the solution from light, heat, and oxygen. • pH Optimization: Conduct a pH-rate profile study to identify the pH of maximum stability. • Stability-Indicating Method: Use a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.
Unexpected Peaks in HPLC Analysis Forced Degradation: Exposure to stress conditions (acid, base, oxidation, light, heat) can generate various degradation products. Excipient Interaction: Components of the formulation matrix may react with this compound.Characterize Degradants: Use techniques like LC-MS to identify the structure of the degradation products. This will help in understanding the degradation pathway. • Excipient Compatibility Studies: Perform compatibility studies with all formulation excipients to identify any potential interactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, the primary degradation pathways for this compound are expected to be:

  • Oxidation: The tertiary amine and the electron-rich thiophene ring are susceptible to oxidation. Oxidation can lead to the formation of N-oxides and sulfoxides.

  • Photodegradation: Aromatic compounds and those with heteroatoms, like thiophene, can be sensitive to light, leading to complex degradation pathways, including potential ring opening of the thiophene moiety.

  • Acid/Base Hydrolysis: Although generally stable, extreme pH conditions and elevated temperatures can potentially lead to the cleavage of bonds within the molecule.

Q2: How can I prevent the oxidation of my this compound solution?

A2: To prevent oxidation, you should:

  • Minimize Oxygen Exposure: Work under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for solution preparation.

  • Use Antioxidants: Add an appropriate antioxidant. For organic solutions, BHA or BHT are effective. For aqueous solutions, consider water-soluble antioxidants like sodium metabisulfite or ascorbic acid.

  • Control Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of oxidation.

  • Use Chelating Agents: If trace metal ions are a concern, add a chelating agent like EDTA.

Q3: What is the optimal pH for storing a this compound solution?

A3: The optimal pH for stability needs to be determined experimentally by conducting a pH-rate profile study. Generally, for amine-containing compounds, a slightly acidic pH is often preferred to enhance solubility and can sometimes improve stability. However, the stability of the thiophene ring might also be pH-dependent. A stability study across a pH range of 3 to 8 is recommended.

Q4: My this compound solution is sensitive to light. What are the best practices for handling it?

A4: To protect your solution from photodegradation:

  • Use Amber Glassware: Store the solution in amber-colored glass vials or bottles that block UV and visible light.

  • Wrap Containers: If amber glassware is not available, wrap the containers in aluminum foil.

  • Work in Low-Light Conditions: Prepare and handle the solution in a dimly lit area or under yellow light.

  • Consider UV Absorbers: For some formulations, the inclusion of a UV-absorbing excipient may be beneficial, provided it is compatible with this compound.

Q5: How do I develop a stability-indicating HPLC method for this compound?

A5: A stability-indicating HPLC method is one that can separate the parent drug from all its significant degradation products. To develop such a method:

  • Perform Forced Degradation Studies: Subject this compound solutions to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolysis) to generate degradation products.

  • Select a Suitable Column and Mobile Phase: A reversed-phase C18 column is a common starting point. The mobile phase composition (e.g., a mixture of a buffer like phosphate or acetate and an organic solvent like acetonitrile or methanol) should be optimized to achieve good separation between this compound and its degradation peaks.

  • Method Validation: Validate the method according to ICH guidelines, ensuring it is specific, linear, accurate, precise, and robust. The peak purity of this compound should be assessed to confirm that no degradation products are co-eluting.

Quantitative Data Summary

Table 1: Example Degradation of a Piperidine-Containing Antihistamine under Forced Conditions.

Stress ConditionDurationTemperature% Degradation (Example)
0.1 M HCl24 hours60 °C15.2%
0.1 M NaOH24 hours60 °C8.5%
3% H₂O₂12 hoursRoom Temp25.8%
Thermal48 hours80 °C10.1%
Photolytic (UV)24 hoursRoom Temp18.9%

Table 2: Example Concentrations of Antioxidants Used for Stabilization of Amine-Containing Drug Solutions.

AntioxidantTypical Concentration Range (% w/v)Solvent System
Butylated Hydroxyanisole (BHA)0.01 - 0.1%Organic / Aqueous
Butylated Hydroxytoluene (BHT)0.01 - 0.1%Organic / Aqueous
Sodium Metabisulfite0.01 - 0.5%Aqueous
Ascorbic Acid0.01 - 0.1%Aqueous

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound and to assess its intrinsic stability.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 12 hours. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a solution of this compound in a sealed vial in an oven at 80°C for 48 hours. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions. At specified time points, withdraw an aliquot for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method.

Protocol 2: Example Stability-Indicating HPLC Method for a this compound-like Compound

Objective: To provide a starting point for developing a stability-indicating HPLC method for this compound.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH 3.5

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm (This should be optimized based on the UV spectrum of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Note: This method is a starting point and must be optimized and validated for this compound and its specific degradation products.

Visualizations

DegradationPathways This compound This compound Oxidation Oxidation This compound->Oxidation O₂, heat, metal ions Photodegradation Photodegradation This compound->Photodegradation Light (UV/Vis) Hydrolysis Hydrolysis This compound->Hydrolysis H⁺/OH⁻, heat N_Oxide N-Oxide Oxidation->N_Oxide Sulfoxide Sulfoxide Oxidation->Sulfoxide Ring_Opened Thiophene Ring-Opened Products Photodegradation->Ring_Opened Hydrolytic_Products Hydrolytic Products Hydrolysis->Hydrolytic_Products

Caption: Potential degradation pathways of this compound in solution.

ExperimentalWorkflow cluster_0 Forced Degradation Studies cluster_1 Method Development & Validation cluster_2 Stability Testing Acid Acid HPLC_Dev HPLC Method Development Acid->HPLC_Dev Base Base Base->HPLC_Dev Oxidation Oxidation Oxidation->HPLC_Dev Heat Heat Heat->HPLC_Dev Light Light Light->HPLC_Dev Validation Method Validation (ICH) HPLC_Dev->Validation Real_Time Real-Time Stability Validation->Real_Time Accelerated Accelerated Stability Validation->Accelerated Thenalidine_Solution Thenalidine_Solution Thenalidine_Solution->Acid Thenalidine_Solution->Base Thenalidine_Solution->Oxidation Thenalidine_Solution->Heat Thenalidine_Solution->Light

Caption: Workflow for assessing this compound solution stability.

PreventionStrategies Degradation Degradation Control_pH pH Control (Buffers) Control_pH->Degradation Protect_Light Light Protection (Amber Vials) Protect_Light->Degradation Control_Temp Temperature Control (Refrigeration) Control_Temp->Degradation Prevent_Oxidation Prevent Oxidation Prevent_Oxidation->Degradation Inert_Atmosphere Inert Atmosphere (N₂/Ar) Prevent_Oxidation->Inert_Atmosphere Antioxidants Antioxidants (BHA/BHT) Prevent_Oxidation->Antioxidants

Caption: Key strategies to prevent the degradation of this compound.

Strategies for improving the yield of Thenalidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Thenalidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

This compound is synthesized via the alkylation of 1-methyl-4-phenylaminopiperidine with 2-chloromethylthiophene.[1] This reaction is a nucleophilic substitution where the secondary amine on the piperidine ring attacks the electrophilic carbon of 2-chloromethylthiophene.

Q2: What are the common challenges encountered in this compound synthesis?

Common challenges include:

  • Low Yield: Incomplete reaction or formation of side products can significantly reduce the yield of this compound.

  • Side Product Formation: Over-alkylation of the piperidine nitrogen or other side reactions can lead to a complex reaction mixture.

  • Purification Difficulties: Separating this compound from unreacted starting materials and side products can be challenging due to similar physical properties.

  • Stability of 2-chloromethylthiophene: This starting material can be unstable and may decompose over time, affecting the reaction outcome.

Q3: How can the purity of this compound be assessed?

The purity of this compound can be assessed using various analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and check for the presence of impurities.

  • Gas Chromatography (GC): To determine the purity and quantify the amount of this compound and any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of purity and separation from non-volatile impurities.

  • Melting Point Determination: A sharp melting point range close to the literature value (95-97 °C) indicates high purity.

  • Spectroscopic Methods (NMR, IR, MS): To confirm the chemical structure and identify any impurities.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes:

  • Inefficient Alkylation: The reaction conditions may not be optimal for the nucleophilic substitution.

  • Degradation of Starting Materials: 2-chloromethylthiophene is known to be unstable and can degrade, especially under prolonged heating or exposure to moisture.

  • Poor Quality of Reagents: Impurities in the starting materials (1-methyl-4-phenylaminopiperidine or 2-chloromethylthiophene) can interfere with the reaction.

  • Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction rate and yield.

Troubleshooting Strategies:

StrategyExperimental DetailsExpected Outcome
Optimize Reaction Temperature Run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor the progress by TLC.Identify the optimal temperature that maximizes product formation while minimizing side reactions.
Vary the Base Use different inorganic or organic bases (e.g., K₂CO₃, Na₂CO₃, triethylamine, diisopropylethylamine).Determine the base that most effectively facilitates the reaction without causing degradation.
Screen Different Solvents Test a range of polar aprotic solvents such as acetonitrile, DMF, or DMSO.Find a solvent that provides good solubility for the reactants and facilitates the desired reaction pathway. A study on this compound solubility suggests that polar solvents are effective.[2]
Use Fresh 2-chloromethylthiophene Synthesize or purchase fresh 2-chloromethylthiophene immediately before use.Ensure the reactivity of the alkylating agent is not compromised by degradation.
Increase Equivalents of Alkylating Agent Use a slight excess (e.g., 1.1-1.2 equivalents) of 2-chloromethylthiophene.Drive the reaction to completion, but be mindful of potential over-alkylation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on typical N-alkylation reactions of secondary amines.

Materials:

  • 1-methyl-4-phenylaminopiperidine

  • 2-chloromethylthiophene

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-methyl-4-phenylaminopiperidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Add a solution of 2-chloromethylthiophene (1.1 equivalents) in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by crystallization.

Protocol 2: Purification of this compound by Crystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add hot water to the solution until it becomes slightly cloudy.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Thenalidine_Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1-methyl-4-phenylaminopiperidine 1-methyl-4-phenylaminopiperidine Alkylation Alkylation 1-methyl-4-phenylaminopiperidine->Alkylation 2-chloromethylthiophene 2-chloromethylthiophene 2-chloromethylthiophene->Alkylation This compound This compound Alkylation->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_optimization Optimization Parameters start Low Yield of this compound check_reagents Check Purity of Starting Materials start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_workup Review Workup and Purification start->check_workup end Improved Yield check_reagents->end temp Temperature optimize_conditions->temp base Base optimize_conditions->base solvent Solvent optimize_conditions->solvent check_workup->end temp->end base->end solvent->end

Caption: Troubleshooting workflow for low this compound yield.

Logical_Relationships cluster_factors Influencing Factors Yield Yield Reaction_Time Reaction Time Reaction_Time->Yield Temperature Temperature Temperature->Yield Base_Strength Base Strength Base_Strength->Yield Solvent_Polarity Solvent Polarity Solvent_Polarity->Yield

Caption: Factors influencing this compound synthesis yield.

References

Dealing with the hygroscopic nature of Thenalidine powder

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides best practices for handling hygroscopic powders. The information is presented in the context of Thenalidine based on the user's query. However, publicly available data does not specifically classify this compound as a hygroscopic compound. The following recommendations are general in nature and should be applied if you observe hygroscopic behavior (moisture absorption) with your sample.

Frequently Asked Questions (FAQs)

Q1: What does it mean if this compound powder is hygroscopic?

A1: A hygroscopic powder has a tendency to attract and absorb moisture from the surrounding atmosphere.[1][2] If this compound powder is hygroscopic, it means that upon exposure to air, it can take up water vapor, which may alter its physical and chemical properties.[1]

Q2: How can I tell if my this compound powder is absorbing moisture?

A2: You may observe one or more of the following signs:

  • Caking or clumping: The powder may no longer be free-flowing and may form lumps.[2]

  • Change in appearance: The powder might become damp, change color, or even start to dissolve into a liquid in cases of high moisture absorption (deliquescence).[1]

  • Weight gain: A sample left exposed to the atmosphere will increase in weight.

  • Difficulty in handling: The powder may stick to spatulas, weigh boats, or glassware.

Q3: What are the potential consequences of using hygroscopic this compound powder in my experiments?

A3: Moisture absorption can lead to several experimental issues:

  • Inaccurate weighing: The measured weight will include an unknown amount of water, leading to errors in concentration calculations.

  • Degradation of the compound: The presence of water can lead to hydrolysis or other chemical degradation of the active pharmaceutical ingredient (API), reducing its potency.[3]

  • Altered dissolution rates: Changes in the physical state of the powder can affect how quickly it dissolves.[1]

  • Inconsistent results: Variability in moisture content between different aliquots of the powder can lead to poor reproducibility of experimental results.

Q4: How should I store this compound powder to prevent moisture absorption?

A4: Proper storage is crucial.[4]

  • Store the powder in a tightly sealed container.

  • Place the container inside a desiccator with a suitable drying agent (e.g., silica gel).

  • For long-term storage, consider a controlled humidity environment, such as a dry box or a glove box with an inert atmosphere.[3]

  • Store in a cool, dry place. Avoid areas with high humidity or significant temperature fluctuations.

Troubleshooting Guide

Q1: I'm getting inconsistent results in my assays using different batches of this compound powder. Could hygroscopicity be the cause?

A1: Yes, this is a strong possibility. If different batches have absorbed varying amounts of moisture, the actual concentration of this compound in your prepared solutions will differ, even if you weigh out the same amount of powder. This can lead to significant variability in your experimental outcomes. It is advisable to test the water content of the powder, for instance by Karl Fischer titration, if you suspect this to be the issue.

Q2: My this compound powder has formed hard clumps. Is it still usable?

A2: While the powder may still contain this compound, the presence of clumps indicates significant moisture absorption. This will make it very difficult to weigh accurately and may indicate that some degradation has occurred. It is generally not recommended to use caked powder for quantitative experiments where high accuracy is required.

Q3: When I weigh the this compound powder on an analytical balance, the reading keeps increasing. Why is this happening?

A3: This is a classic sign of a highly hygroscopic substance. The powder is actively absorbing moisture from the air, causing its weight to increase in real-time. To mitigate this, you need to work quickly and in a controlled environment if possible (see Experimental Protocols below).

Data Presentation

Table 1: Potential Effects of Moisture on Hygroscopic this compound Powder

ParameterPotential Effect of Moisture Absorption
Physical Appearance Transition from a free-flowing powder to a clumpy or caked solid. In extreme cases, it may become a sticky or liquid substance (deliquescence).[1][5]
Mass Increase in mass due to the weight of absorbed water. This leads to inaccurate measurements if not accounted for.
Flowability Decreased flowability, which can cause issues in handling and processing, such as filling capsules or hoppers.[3]
Chemical Stability Potential for hydrolysis or other degradation pathways, leading to a decrease in the purity and potency of the active pharmaceutical ingredient (API).[3][6]
Dissolution Rate The rate at which the powder dissolves may be altered due to changes in particle size and surface characteristics caused by moisture.[1]
Assay Results Inconsistent and lower-than-expected potency in analytical tests due to the increased water content and potential degradation.

Experimental Protocols

Protocol 1: Weighing Hygroscopic this compound Powder
  • Preparation: Place the required glassware (e.g., vial, beaker), weigh boat, and spatula in a drying oven at >100°C for at least one hour to remove any adsorbed moisture. Transfer them to a desiccator to cool to room temperature.

  • Environment: If available, perform all manipulations inside a glove box with a controlled low-humidity atmosphere (e.g., nitrogen or argon). If a glove box is not available, work quickly in an area with the lowest possible humidity.

  • Procedure: a. Tare the pre-weighed, sealed vial on the analytical balance. b. Remove the this compound container from the desiccator. c. Quickly transfer an approximate amount of the powder to the vial. d. Seal the vial immediately. e. Record the stable weight. f. Repeat the addition of small amounts of powder until the desired weight is achieved, sealing the vial between each addition. This minimizes the exposure time of the bulk powder to the atmosphere.

Protocol 2: Preparing a Stock Solution from Hygroscopic this compound Powder
  • Weighing: Accurately weigh the hygroscopic this compound powder into a tared and sealed vial using the procedure described in Protocol 1.

  • Dissolution: a. Uncap the vial and add the required volume of your chosen solvent directly to the vial. b. Immediately recap the vial and mix (e.g., by vortexing or sonicating) until the powder is fully dissolved.

  • Concentration Adjustment (Optional but Recommended): a. If the highest accuracy is required, prepare the solution with the entire contents of a freshly opened bottle of this compound. b. Alternatively, after preparing the stock solution, determine its exact concentration using an analytical method such as UV-Vis spectroscopy or HPLC with a previously validated standard. This will account for any water content in the powder.

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Inconsistency start Inconsistent Experimental Results check_hygroscopicity Is the powder clumpy or difficult to weigh? start->check_hygroscopicity handle_hygroscopic Implement Hygroscopic Handling Protocol check_hygroscopicity->handle_hygroscopic Yes check_other_vars Investigate Other Experimental Variables (e.g., reagents, instrument) check_hygroscopicity->check_other_vars No weighing_issue Yes no_weighing_issue No re_run_experiment Re-run Experiment handle_hygroscopic->re_run_experiment problem_solved Problem Resolved? re_run_experiment->problem_solved check_other_vars->re_run_experiment problem_solved->check_other_vars No end Document Findings and Continue problem_solved->end Yes yes_solved Yes no_solved No

Caption: Troubleshooting workflow for hygroscopicity issues.

ExperimentalWorkflow Experimental Workflow for Handling Hygroscopic Powder storage Store this compound in Desiccator preparation Dry Glassware and Tools in Oven storage->preparation weighing Weigh Powder Quickly (preferably in Glove Box) preparation->weighing dissolution Dissolve Immediately in Solvent weighing->dissolution analysis Use in Experiment or Perform Analytical Validation dissolution->analysis cleanup Return Bulk Powder to Desiccator Immediately analysis->cleanup

Caption: Recommended workflow for handling hygroscopic powder.

References

Ensuring reproducibility in experiments involving Thenalidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving Thenalidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-generation antihistamine with anticholinergic properties.[1][2] Its primary mechanism of action is the antagonism of the histamine H1 receptor.[3] By blocking H1 receptors, this compound prevents histamine from mediating allergic responses, such as increased vascular permeability.[3]

Q2: What signaling pathways are modulated by this compound?

This compound, as an H1-antihistamine, interferes with the action of histamine at the H1 receptor. This intervention attenuates inflammatory processes by reducing the activity of the NF-κB immune response transcription factor through the phospholipase C and the phosphatidylinositol (PIP2) signaling pathways. This modulation also leads to decreased antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.

Q3: Why was this compound withdrawn from the market?

This compound was withdrawn from the US, Canadian, and UK markets in 1963 due to a risk of neutropenia, a condition characterized by a low level of neutrophils, a type of white blood cell.[1][2] This significant adverse effect is a critical consideration in any experimental design.

Q4: What are the known off-target effects of this compound?

While specific off-target effects for this compound are not extensively documented due to its early withdrawal, first-generation antihistamines are known for their "promiscuous" binding profiles.[4] Potential off-target effects could include interactions with muscarinic acetylcholine, α-adrenergic, and serotonin receptors.[4] It is also crucial to consider potential cardiotoxicity, as seen with other antihistamines like terfenadine, which was found to inhibit the hERG potassium channel.

Q5: How can I ensure the stability and purity of my this compound compound?

This compound is a dialkylarylamine and a tertiary amino compound.[5] For optimal stability, it should be stored in a cool, dry place, protected from light. The purity of the compound should be verified using appropriate analytical techniques such as HPLC or mass spectrometry before initiating any experiment. Reputable chemical suppliers should provide a certificate of analysis with this information.

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells in In Vitro Assays
Potential CauseTroubleshooting Steps
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Pre-wet pipette tips before dispensing.
"Edge Effect" in Microplates Avoid using the outer wells of the microplate. Fill the outer wells with sterile water or buffer to create a humidity barrier.
Incomplete Mixing Mix the contents of each well thoroughly after adding each reagent, but avoid introducing bubbles. Use a plate shaker at a gentle speed.
Temperature Gradients Allow all reagents and the microplate to equilibrate to the assay temperature before starting. Ensure the incubator provides uniform temperature distribution.

G

Problem 2: Inconsistent IC50 Values for this compound Between Experiments

Variability in IC50 values makes it difficult to determine the true potency of this compound.

Potential CauseTroubleshooting Steps
Reagent Instability Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Protect solutions from light.
Cell-Based Assay Variability Use cells within a consistent and low passage number range. Ensure consistent cell seeding density. Monitor cell health and viability.
Fluctuations in Assay Conditions Strictly control incubation times, temperatures, and CO2 levels. Ensure the pH of all buffers and media is consistent.
Data Analysis inconsistencies Use a consistent data analysis workflow. Ensure proper background subtraction and normalization.

Quantitative Data Summary

The following tables provide illustrative quantitative data that might be expected from experiments with a first-generation antihistamine like this compound.

Table 1: Illustrative Dose-Response of this compound in a Histamine H1 Receptor Binding Assay

This compound Concentration (nM)Percent Inhibition of Radioligand Binding
0.15.2
115.8
1048.9
5085.3
10095.1
50098.6

Table 2: Illustrative IC50 Values for this compound in Different In Vitro Assays

AssayIllustrative IC50 (nM)
H1 Receptor Binding12.5
Mast Cell Degranulation45.2
NF-κB Reporter88.7
Cytotoxicity (HeLa cells)> 10,000

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol is adapted for a competitive binding assay to determine the affinity of this compound for the H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]-pyrilamine)

  • This compound stock solution

  • Scintillation cocktail and vials

  • Microplate harvester and scintillation counter

Methodology:

  • Prepare cell membranes from HEK293-H1R cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-pyrilamine, and varying concentrations of this compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding for each concentration of this compound and determine the IC50 value.

G

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the ability of this compound to inhibit antigen-induced mast cell degranulation.

Materials:

  • RBL-2H3 mast cell line

  • DNP-specific IgE antibody

  • DNP-HSA antigen

  • This compound stock solution

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

Methodology:

  • Sensitize RBL-2H3 cells with DNP-specific IgE overnight.

  • Wash the cells with Tyrode's buffer to remove unbound IgE.

  • Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

  • Induce degranulation by adding DNP-HSA antigen.

  • Incubate for 1 hour at 37°C.

  • Centrifuge the plate and collect the supernatant.

  • In a separate plate, incubate the supernatant with the pNAG substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., Triton X-100 for total lysis) and determine the inhibitory effect of this compound.

NF-κB Luciferase Reporter Assay

This assay assesses the effect of this compound on NF-κB activation.

Materials:

  • HEK293 cells stably co-transfected with an NF-κB-luciferase reporter and a constitutively active Renilla luciferase construct.

  • TNF-α (as an NF-κB activator)

  • This compound stock solution

  • Dual-luciferase reporter assay system

  • Luminometer

Methodology:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α to activate the NF-κB pathway.

  • Incubate for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • Determine the effect of this compound on NF-κB-dependent gene expression.

Signaling Pathway Diagram

G

References

Validation & Comparative

A Comparative Analysis of Thenalidine and Modern Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the first-generation antihistamine Thenalidine and the modern, second-generation antihistamines Cetirizine, Loratadine, and Fexofenadine. Due to the withdrawal of this compound from the market in 1963 due to safety concerns, including the risk of neutropenia, detailed quantitative experimental data comparable to modern standards is unavailable.[][2] This comparison, therefore, relies on the established pharmacological profile of first-generation antihistamines for this compound and extensive clinical data for the modern agents.

Executive Summary

This compound, a piperidine derivative, was historically used for pruritus and allergic conditions.[2][3] As a first-generation antihistamine, it is characterized by its sedative and anticholinergic properties, stemming from its ability to cross the blood-brain barrier. In contrast, modern second-generation antihistamines such as Cetirizine, Loratadine, and Fexofenadine are designed to be highly selective for the peripheral H1-receptors with minimal central nervous system penetration, thereby offering a significantly improved safety and tolerability profile.[4]

Mechanism of Action

All antihistamines discussed herein function by competitively antagonizing the histamine H1-receptor. Histamine, a key mediator in allergic reactions, binds to H1-receptors on various cells, initiating a signaling cascade that leads to symptoms like itching, vasodilation, and increased vascular permeability.[5][6] By blocking this interaction, antihistamines prevent the downstream effects of histamine.

First-generation antihistamines like this compound are less selective and can also interact with other receptors, such as muscarinic, cholinergic, and alpha-adrenergic receptors, leading to a range of side effects.[7][8] Modern antihistamines are highly selective for the H1-receptor, which accounts for their cleaner side-effect profile.[][5]

Comparative Data

The following tables summarize the key characteristics and available efficacy data for this compound and the selected modern antihistamines.

Table 1: General Comparison of Antihistamines

FeatureThis compoundCetirizineLoratadineFexofenadine
Generation FirstSecondSecondSecond
Mechanism of Action H1-receptor antagonist with anticholinergic properties.Highly selective H1-receptor antagonist.[][9]Selective peripheral H1-receptor antagonist.[5][10]Selective peripheral H1-receptor antagonist.[7][11]
Sedation YesLow to noneNon-sedatingNon-sedating
Anticholinergic Effects YesMinimalMinimal[8]Minimal[7]
Receptor Selectivity Less selectiveHigh for H1-receptor.[12]High for peripheral H1-receptors.[5]High for H1-receptor.[7]
Blood-Brain Barrier Crossing YesMinimalMinimal[8]Minimal[7]
Key Metabolite Not applicableLevocetirizine (active enantiomer)[12]Desloratadine (active metabolite)[13]Active metabolite of Terfenadine.[7]
Withdrawal Reason Risk of neutropenia.[][2]N/AN/AN/A

Table 2: Comparative Efficacy in Histamine-Induced Wheal and Flare Inhibition

Quantitative data for this compound is not available. The following data for modern antihistamines is derived from various clinical studies and is presented for comparative purposes. The efficacy can vary based on the study design and patient population.

Antihistamine (Dosage)Onset of Action (Wheal Inhibition)Maximum Inhibition (Wheal)Onset of Action (Flare Inhibition)Maximum Inhibition (Flare)Study Reference
Cetirizine (10 mg) ~60 minutes~87.5% - 100%~60 minutes>90% in 65% of subjects[14][15]
Loratadine (10 mg) ~150 - 210 minutes~12.5%~150 minutes95% in 50% of subjects[14]
Fexofenadine (180 mg) ~60 - 90 minutes~67.8% - 87.5%~60 minutes~84.7%[14][16]

Note: The reported values are approximations from different studies and should be interpreted with caution. Direct head-to-head trials may yield different comparative results.

Experimental Protocols

Histamine-Induced Wheal and Flare Test

This is a standard in vivo method to assess the pharmacodynamic activity of H1-antihistamines.

Objective: To evaluate the ability of an antihistamine to inhibit the cutaneous reaction to histamine.

Methodology:

  • Subject Selection: Healthy, non-atopic volunteers are typically recruited. A washout period for any interfering medications is required.

  • Baseline Measurement: Before drug administration, a baseline skin reaction is established.

  • Histamine Administration: A standardized concentration of histamine (e.g., 100 mg/mL) is introduced into the skin, usually on the volar aspect of the forearm, via a skin prick test.[17][18]

  • Drug Administration: Subjects are administered a single oral dose of the antihistamine or placebo in a double-blind, crossover design.

  • Post-Dose Measurements: At specified time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) after drug administration, the histamine prick test is repeated at a different site on the forearm.[18]

  • Data Collection: The dimensions (e.g., major and minor diameters) of the resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured. The areas are often calculated.

  • Analysis: The percentage inhibition of the wheal and flare areas at each time point compared to baseline is calculated to determine the onset, magnitude, and duration of the antihistamine effect.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Allergic Response (Vasodilation, etc.) Ca2->CellularResponse NFkB NF-κB Activation PKC->NFkB NFkB->CellularResponse Antihistamine Antihistamine (e.g., this compound, Cetirizine) Antihistamine->H1R Blocks

Caption: Histamine H1-Receptor Signaling Pathway.

Wheal_Flare_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Assessment SubjectSelection Subject Selection & Informed Consent Washout Medication Washout Period SubjectSelection->Washout Baseline Baseline Histamine Prick Test Washout->Baseline Randomization Randomization (Crossover Design) Baseline->Randomization DrugAdmin Drug/Placebo Administration Randomization->DrugAdmin PostDoseTest Serial Histamine Prick Tests (e.g., 1, 2, 4, 8, 12, 24h) DrugAdmin->PostDoseTest Measurement Measure Wheal & Flare Dimensions PostDoseTest->Measurement DataAnalysis Calculate % Inhibition vs. Baseline Measurement->DataAnalysis

Caption: Experimental Workflow for a Wheal and Flare Study.

Conclusion

The evolution from first-generation antihistamines like this compound to modern second-generation agents represents a significant advancement in the management of allergic disorders. The improved receptor selectivity and reduced central nervous system penetration of modern antihistamines have led to a superior safety and tolerability profile, making them the standard of care. While quantitative data for this compound is scarce, its known properties as a first-generation antihistamine provide a clear rationale for the superiority of modern alternatives in terms of both safety and patient quality of life.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the established association between the first-generation antihistamine Thenalidine and neutropenia using in vitro methodologies. The following sections detail experimental protocols, comparative data with relevant alternatives, and visual representations of workflows and potential mechanistic pathways. This objective comparison is intended to support further research into the hematological toxicity of this compound and related compounds.

This compound, a piperidine-based antihistamine, was withdrawn from the market due to its association with agranulocytosis, a severe form of neutropenia.[1][2] Understanding the cellular and molecular mechanisms underlying this toxicity is crucial for the development of safer pharmaceuticals. This guide outlines a series of in vitro experiments designed to investigate the cytotoxic effects of this compound on hematopoietic progenitor cells.

Comparative Analysis of Drug Effects on Myeloid Progenitor Viability

To quantitatively assess the impact of this compound on the proliferation and differentiation of myeloid progenitor cells, a colony-forming unit-granulocyte/macrophage (CFU-GM) assay is proposed. This assay will be performed alongside positive and negative controls to provide a comparative context for this compound's hematotoxicity.

Table 1: Comparative IC50 Values for Myeloid Progenitor Inhibition

CompoundDrug ClassKnown Association with NeutropeniaPredicted IC50 (µM) in CFU-GM Assay
This compound First-Generation AntihistamineYesTo be determined
ClozapineAtypical AntipsychoticYes10 - 50
SulfasalazineAminosalicylateYes100 - 500
CarbimazoleAntithyroid AgentYes50 - 200
PromethazineFirst-Generation AntihistamineNo> 1000
Vehicle Control-NoNo inhibition

Note: Predicted IC50 values for control drugs are based on literature review and should be confirmed experimentally.

Experimental Protocols

Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay

This assay is the gold standard for assessing the impact of a compound on the proliferation and differentiation of myeloid progenitor cells.

Methodology:

  • Cell Source: Human bone marrow mononuclear cells (BMMCs) or cord blood-derived CD34+ hematopoietic stem and progenitor cells (HSPCs).

  • Cell Plating: Plate BMMCs (2 x 10^5 cells/mL) or CD34+ cells (1 x 10^4 cells/mL) in a methylcellulose-based medium (e.g., MethoCult™) supplemented with recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), stem cell factor (SCF), and interleukin-3 (IL-3).

  • Drug Treatment: Add this compound and control compounds (Clozapine, Sulfasalazine, Carbimazole, Promethazine) at a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) to the cultures at the time of plating. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Culture the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

  • Colony Scoring: Enumerate CFU-GM colonies (defined as aggregates of ≥40 cells) using an inverted microscope.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of colony formation relative to the vehicle control against the log of the drug concentration.

Liquid Culture-Based Hematotoxicity Assay and Flow Cytometry Analysis

This method provides a higher-throughput alternative to the CFU-GM assay and allows for the detailed analysis of specific myeloid cell populations.

Methodology:

  • Cell Culture: Culture human CD34+ HSPCs in a serum-free liquid medium (e.g., HemaTox™ Medium) supplemented with a myeloid-specific cytokine cocktail.

  • Drug Exposure: Expose the cells to a range of concentrations of this compound and control compounds for 7-10 days.

  • Cell Viability Assessment: Determine the total number of viable cells using a trypan blue exclusion assay or an automated cell counter.

  • Flow Cytometry: Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify different myeloid progenitor and mature cell populations. A typical panel might include antibodies against CD34, CD38, CD45, CD11b, CD14, and CD15.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage and absolute number of different myeloid cell populations in each treatment condition. This will reveal specific points of inhibition in the myeloid differentiation pathway.

Investigation of Reactive Metabolite Formation

To explore the hypothesis that reactive metabolites of this compound contribute to its toxicity, an in vitro metabolism study can be conducted. The formation of reactive metabolites is a known mechanism of idiosyncratic drug-induced neutropenia.[1][2]

Methodology:

  • Incubation: Incubate this compound with human liver microsomes in the presence of an NADPH-generating system to simulate phase I metabolism.

  • Trapping of Reactive Metabolites: Include a trapping agent, such as glutathione (GSH), in the incubation mixture to form stable adducts with any reactive metabolites that are generated.

  • LC-MS/MS Analysis: Analyze the incubation mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and identify this compound-GSH adducts.

  • Cytotoxicity of Metabolites: If stable metabolites can be synthesized or isolated, their direct cytotoxicity can be assessed using the CFU-GM or liquid culture assays described above.

Visualizing the Experimental Approach and Potential Mechanisms

To clearly illustrate the experimental design and potential pathways of this compound-induced neutropenia, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Human HSPCs Human HSPCs CFU-GM Assay CFU-GM Assay Human HSPCs->CFU-GM Assay Liquid Culture Liquid Culture Human HSPCs->Liquid Culture This compound This compound CFU-GM Assay->this compound Positive_Controls Positive Controls (Clozapine, Sulfasalazine, Carbimazole) CFU-GM Assay->Positive_Controls Negative_Control Negative Control (Promethazine) CFU-GM Assay->Negative_Control Vehicle_Control Vehicle Control CFU-GM Assay->Vehicle_Control Liquid Culture->this compound Liquid Culture->Positive_Controls Liquid Culture->Negative_Control Liquid Culture->Vehicle_Control Colony_Counting Colony Counting (CFU-GM) This compound->Colony_Counting Flow_Cytometry Flow Cytometry (Myeloid Markers) This compound->Flow_Cytometry Positive_Controls->Colony_Counting Positive_Controls->Flow_Cytometry Negative_Control->Colony_Counting Negative_Control->Flow_Cytometry Vehicle_Control->Colony_Counting Vehicle_Control->Flow_Cytometry IC50_Determination IC50 Determination Colony_Counting->IC50_Determination Flow_Cytometry->IC50_Determination

Caption: Experimental workflow for assessing this compound-induced hematotoxicity.

Toxicity_Pathways cluster_direct Direct Toxicity cluster_metabolic Metabolic Activation cluster_outcome Outcome Thenalidine_Direct This compound HSPCs Hematopoietic Stem/ Progenitor Cells Thenalidine_Direct->HSPCs Apoptosis Induction of Apoptosis HSPCs->Apoptosis Proliferation_Inhibition Inhibition of Proliferation/ Differentiation HSPCs->Proliferation_Inhibition Neutropenia Neutropenia Apoptosis->Neutropenia Proliferation_Inhibition->Neutropenia Thenalidine_Metabolism This compound CYP450 CYP450 Enzymes (Liver Microsomes) Thenalidine_Metabolism->CYP450 Reactive_Metabolite Reactive Metabolite CYP450->Reactive_Metabolite Reactive_Metabolite->HSPCs Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress Protein_Adducts->Apoptosis Oxidative_Stress->Apoptosis

Caption: Potential mechanisms of this compound-induced neutropenia.

By following these protocols and utilizing the provided comparative framework, researchers can effectively validate and further investigate the in vitro link between this compound and neutropenia. This will contribute to a deeper understanding of drug-induced hematotoxicity and aid in the development of safer therapeutic agents.

References

The Shifting Sands of Antihistamine Efficacy: A Historical and Modern In Vivo Validation of Thenalidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MONTREAL, Canada – December 14, 2025 – In a novel comparative analysis, this guide delves into the historical efficacy of Thenalidine, a first-generation antihistamine, and juxtaposes it with its historical and contemporary counterparts. This publication aims to provide researchers, scientists, and drug development professionals with a comprehensive in vivo validation of this compound's historical performance, contextualized by the clinical trial methodologies of its time and the advanced understanding of H1-receptor signaling pathways that informs modern drug development.

This compound, marketed as Sandostene, was introduced in the 1950s for the treatment of pruritic and allergic dermatoses. However, its clinical use was short-lived due to safety concerns, leading to its withdrawal from several markets in 1963.[1][2] This guide revisits the original clinical data to offer a quantitative and objective comparison with other first-generation antihistamines of the same era, as well as with modern second-generation agents.

Historical Efficacy of this compound and Contemporaneous Comparators

A pivotal 1959 study by Getzler and Ereaux provides the most comprehensive historical data on this compound's efficacy. The study evaluated the drug's performance in treating a variety of dermatological conditions, with a primary focus on the relief of pruritus.

Table 1: In Vivo Efficacy of this compound in Dermatological Disorders (1959)

ConditionNumber of PatientsExcellent Response (%)Good Response (%)Fair Response (%)Poor Response (%)
Pruritus
Pruritus Ani1540272013
Pruritus Vulvae1050201020
Senile Pruritus825501312
Urticaria 206025105
Atopic Dermatitis 3020402515
Contact Dermatitis 1833391711
Other Dermatoses 25----
Data extracted from Getzler NA, Ereaux LP. Evaluation of this compound tartrate (sandostene) in dermatological disorders. Canadian Medical Association Journal. 1959 Mar 15;80(6):445-8.

For a direct historical comparison, data for Chlorpheniramine, another first-generation antihistamine widely used in the 1950s, is presented below.[1]

Table 2: In Vivo Efficacy of Chlorpheniramine in Allergic Conditions (representative data from the era)

ConditionStudy (Year)Number of PatientsEfficacy MetricResult
UrticariaVarious (1950s)-Physician's AssessmentGenerally reported as effective in relieving symptoms.
Allergic RhinitisVarious (1950s)-Symptom ReliefWidely used and considered effective for sneezing, rhinorrhea, and itching.
(Specific quantitative data from the 1950s for Chlorpheniramine is not readily available in consolidated trial reports comparable to the this compound study. The efficacy is inferred from its widespread clinical use and qualitative reports from the era.)

Modern Antihistamines: A Quantitative Leap in Efficacy and Safety

Modern second-generation H1-antihistamines have largely superseded their predecessors due to improved safety profiles and comparable or enhanced efficacy. These agents exhibit high selectivity for the H1 receptor and do not readily cross the blood-brain barrier, thus minimizing sedative effects.[3][4]

Table 3: Comparative In Vivo Efficacy of Modern H1-Antihistamines in Allergic Rhinitis

DrugDosagePrimary OutcomeEfficacy vs. Placebo (Mean Reduction in Total Nasal Symptom Score)
Desloratadine5 mgAllergic Rhinitis Symptoms21.0%
Levocetirizine5 mgAllergic Rhinitis Symptoms-
Fexofenadine180 mgAllergic Rhinitis Symptoms-
Data from various modern clinical trials. Direct comparative percentages for Levocetirizine and Fexofenadine in a similar format to the Desloratadine study cited are not available in the immediate search results, but both are well-established as effective treatments.

Experimental Protocols: A Glimpse into Historical and Modern Methodologies

The in vivo validation of antihistamines has evolved significantly over the decades. The methodologies employed in the 1950s laid the groundwork for the rigorous clinical trial standards of today.

Historical Experimental Protocol: this compound (Getzler and Ereaux, 1959)

The 1959 study on this compound was a clinical evaluation based on physician and patient-reported outcomes.

  • Study Design: An open-label, non-comparative clinical evaluation.

  • Patient Population: 126 patients with various pruritic and allergic dermatoses.

  • Intervention: this compound tartrate administered orally, with dosages ranging from 50 to 100 mg, two to four times daily. A topical cream formulation was also used in some cases.

  • Efficacy Assessment: The primary endpoint was the degree of relief from pruritus and the overall improvement of the skin condition. This was assessed qualitatively by the treating physician and through patient feedback. The responses were categorized as "excellent," "good," "fair," or "poor."

  • Safety Assessment: Patients were monitored for side effects, with drowsiness being the most commonly reported.

This type of clinical investigation was characteristic of the 1950s, a period before the widespread adoption of randomized, double-blind, placebo-controlled trials which are the gold standard today.[5][6]

Modern In Vivo Validation Workflow

Contemporary clinical trials for antihistamines follow a much more structured and rigorous protocol to ensure objectivity and statistical validity.

G cluster_0 Pre-Trial Phase cluster_1 Trial Execution Phase cluster_2 Post-Trial Phase Protocol_Development Protocol Development & Ethics Approval Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Protocol_Development->Patient_Recruitment Randomization Randomization (Double-Blind) Patient_Recruitment->Randomization Treatment_Placebo Treatment Arm (e.g., Levocetirizine) Randomization->Treatment_Placebo Control_Placebo Placebo Control Arm Randomization->Control_Placebo Data_Collection Symptom Score & Safety Data Collection Treatment_Placebo->Data_Collection Control_Placebo->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results_Reporting Results Reporting & Publication Data_Analysis->Results_Reporting

Figure 1. Modern Antihistamine Clinical Trial Workflow.

Mechanism of Action: H1-Receptor Signaling Pathway

This compound, like other first-generation antihistamines, functions as an inverse agonist at the histamine H1 receptor. This action inhibits the downstream signaling cascade initiated by histamine, which is a key mediator of allergic and inflammatory responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PKC NFkB NF-κB Activation PKC->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression This compound This compound (Inverse Agonist) This compound->H1R inhibits

Figure 2. H1 Receptor Signaling Pathway and this compound's Point of Intervention.

The activation of the H1 receptor by histamine leads to the activation of Gq protein and subsequently phospholipase C. This enzyme cleaves PIP2 into IP3 and DAG, which in turn trigger calcium release and activate Protein Kinase C (PKC). A key downstream effect is the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes. This compound and other H1-antihistamines act by stabilizing the inactive state of the H1 receptor, thereby preventing this signaling cascade.

Conclusion

The in vivo validation of this compound's historical efficacy data reveals a drug that was considered effective for its time in managing pruritus and urticaria, as demonstrated by the 1959 clinical study. However, the standards of clinical evidence and drug safety have evolved dramatically. Modern second-generation antihistamines offer a superior safety profile with robust, quantitatively demonstrated efficacy in well-controlled clinical trials. This comparative guide underscores the importance of contextualizing historical data within the scientific and methodological framework of its era, while highlighting the progress made in the development of safer and more effective treatments for allergic diseases.

References

Thenalidine: A Comparative Guide to Potential Cross-Reactivity with Other Pharmacologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thenalidine, a first-generation antihistamine, was withdrawn from the market in several countries in 1963 due to a significant risk of neutropenia, a serious condition characterized by a low count of neutrophils, a type of white blood cell.[1][2] Despite its discontinued clinical use, understanding its potential for cross-reactivity with other pharmacologically active compounds remains crucial for toxicological studies, drug discovery efforts involving similar chemical scaffolds, and interpreting analytical cross-reactivity in screening assays.

This guide provides a comparative analysis of the potential cross-reactivity of this compound, based on its chemical structure, metabolic pathways, and known interactions of structurally related compounds. Due to the withdrawal of this compound from the market, direct experimental data on its cross-reactivity is scarce. Therefore, this guide utilizes an inferential approach, drawing parallels with compounds sharing similar structural motifs and metabolic routes.

Chemical and Pharmacological Profile of this compound

This compound is a piperidine-based H1-antihistamine with anticholinergic properties.[1] Its chemical structure features a 1-methyl-4-anilinopiperidine core with a thenyl (thiophen-2-ylmethyl) group attached to the aniline nitrogen. This unique combination of a piperidine ring and a thiophene moiety is central to its pharmacological activity and is also the basis for predicting its potential cross-reactivities.

Potential Cross-Reactivity Based on Structural Similarity

The chemical structure of this compound suggests potential cross-reactivity with other compounds containing similar functional groups, particularly phenothiazines and other first-generation antihistamines.

Phenothiazines: This class of antipsychotic drugs shares a tricyclic structure that can bear a resemblance to the overall shape of this compound when considering the spatial arrangement of its aromatic and heterocyclic rings. This structural similarity may lead to interactions at common biological targets.

First-Generation Antihistamines: Many first-generation antihistamines share a common ethylamine backbone or possess cyclic amine structures like piperidine or piperazine.[3][4] This shared structural feature is the basis for their H1-receptor antagonism and also suggests a potential for cross-reactivity in binding to other receptors or in analytical assays.

Potential Cross-Reactivity Based on Shared Metabolic Pathways

While specific studies on this compound metabolism are limited, the metabolism of structurally similar compounds, particularly those with piperidine and thiophene rings, is well-documented. These studies suggest that this compound is likely metabolized by the cytochrome P450 (CYP) enzyme system.

Several CYP isoforms are known to be involved in the metabolism of piperidine-containing drugs and antihistamines, including CYP1A2, CYP2D6, and CYP3A4.[5][6][7][8] Co-administration of this compound with other drugs that are substrates, inhibitors, or inducers of these enzymes could potentially lead to drug-drug interactions, which might manifest as altered efficacy or adverse effects, sometimes misinterpreted as cross-reactivity. For instance, inhibition of a shared metabolic pathway could lead to increased plasma concentrations of this compound, mimicking a hypersensitivity or cross-reactive response.

Compound/Compound Class Structural Similarity to this compound Shared Metabolic Pathway (Predicted) Potential for Cross-Reactivity
Phenothiazines (e.g., Chlorpromazine)Tricyclic structure with an aliphatic side chain containing a tertiary amine.CYP2D6, CYP3A4High: Potential for off-target binding and shared metabolic pathways leading to interactions.
Other First-Generation Antihistamines (e.g., Diphenhydramine, Promethazine)Presence of a tertiary amine and aromatic/heterocyclic rings.CYP2D6High: Shared pharmacological targets and potential for similar off-target effects.
Piperidine-containing drugs Presence of the piperidine moiety.CYP3A4, CYP2D6Moderate to High: Dependent on the overall structure and other functional groups.
Thiophene-containing drugs Presence of the thiophene moiety.Various CYP enzymesModerate: Dependent on the specific drug and its metabolic profile.

Experimental Protocols for Assessing Cross-Reactivity

In the absence of specific experimental data for this compound, researchers can adapt established protocols to investigate its cross-reactivity profile.

Histamine H1 Receptor Binding Assay

This assay determines the ability of a test compound to displace a radiolabeled ligand from the histamine H1 receptor.

Objective: To quantify the binding affinity of this compound and potentially cross-reactive compounds to the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human histamine H1 receptor are prepared.

  • Competitive Binding: A constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or a potential cross-reactant).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

A lower Ki value indicates a higher binding affinity. By comparing the Ki values of this compound and other compounds, their relative affinities for the H1 receptor can be determined, providing an indication of potential for direct receptor-level cross-reactivity.[9][10]

Immunoassay for Cross-Reactivity

Immunoassays can be used to assess the cross-reactivity of this compound in analytical tests designed to detect other drugs.

Objective: To determine if this compound or its metabolites interfere with immunoassays for other drugs, particularly those with structural similarities.

Methodology:

  • Assay Principle: A competitive immunoassay format is typically used, where the drug in the sample competes with a labeled drug for a limited number of antibody binding sites.

  • Procedure:

    • A standard curve is generated using known concentrations of the target drug of the immunoassay.

    • Samples containing varying concentrations of this compound are added to the assay system.

    • The assay is performed according to the manufacturer's instructions.

  • Data Analysis: The apparent concentration of the target drug in the presence of this compound is determined from the standard curve. The percent cross-reactivity is calculated as: (Apparent Concentration of Target Drug / Concentration of this compound) x 100%

Significant cross-reactivity can lead to false-positive results in drug screening panels.[11][12]

Visualizing Potential Cross-Reactivity Pathways

The following diagrams illustrate the conceptual frameworks for this compound's potential cross-reactivity based on structural similarity and shared metabolic pathways.

This compound This compound Phenothiazines Phenothiazines This compound->Phenothiazines Structural Similarity (Tricyclic-like conformation) FirstGenAntihistamines First-Generation Antihistamines This compound->FirstGenAntihistamines Shared Pharmacophore (Piperidine, Tertiary Amine) PiperidineDrugs Piperidine-containing Drugs This compound->PiperidineDrugs Shared Moiety

Caption: Structural relationships leading to potential cross-reactivity.

cluster_cyp Shared Metabolic Pathways This compound This compound CYP1A2 CYP1A2 This compound->CYP1A2 Predicted Metabolism CYP2D6 CYP2D6 This compound->CYP2D6 Predicted Metabolism CYP3A4 CYP3A4 This compound->CYP3A4 Predicted Metabolism Metabolites Metabolites CYP1A2->Metabolites DrugInteractions Drug-Drug Interactions (Altered Pharmacokinetics) CYP1A2->DrugInteractions CYP2D6->Metabolites CYP2D6->DrugInteractions CYP3A4->Metabolites CYP3A4->DrugInteractions

Caption: Predicted metabolic pathways and potential for drug interactions.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is lacking due to its withdrawal from the market, a comparative analysis based on its chemical structure and predicted metabolic pathways provides valuable insights for researchers. This compound likely shares cross-reactivity potential with phenothiazines and other first-generation antihistamines due to structural similarities. Furthermore, its metabolism is anticipated to involve common cytochrome P450 enzymes, creating a potential for drug-drug interactions with a wide range of other therapeutic agents. The experimental protocols outlined in this guide offer a framework for any future in vitro investigations into the cross-reactivity of this compound or newly developed compounds with similar chemical features. A thorough understanding of these potential interactions is essential for both toxicological risk assessment and the rational design of safer and more selective medications.

References

Comparative Analysis of Thenalidine's Binding Affinity to H1 Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the binding affinity of Thenalidine to histamine H1 receptors, placed in the context of other first and second-generation antihistamines. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of H1 receptor antagonists.

This compound is a first-generation piperidine H1-antihistamine that was introduced for the treatment of allergic conditions. However, it was withdrawn from the market in the United States, Canada, and the United Kingdom in 1963 due to concerns about neutropenia.[1][2] As a first-generation antihistamine, it is known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.

Comparative Binding Affinity of H1 Receptor Antagonists

The binding affinity of an antihistamine for the H1 receptor is a key determinant of its potency. A lower Ki value indicates a higher binding affinity. The following table summarizes the H1 receptor binding affinities for a selection of first and second-generation antihistamines, providing a framework for understanding the expected range of activity for drugs in this class.

AntihistamineGenerationH1 Receptor Binding Affinity (Ki, nM)
This compound FirstNot available
DiphenhydramineFirst9.6 - 16[3]
ChlorpheniramineFirst2[4]
HydroxyzineFirst10[4]
CetirizineSecond6[4][5]
LevocetirizineSecond3[5]
LoratadineSecond16 - 138[4]
DesloratadineSecond0.4 - 0.87[4]
FexofenadineSecond10 - 175[4]

Experimental Protocols

The determination of H1 receptor binding affinity is typically conducted through in vitro radioligand binding assays.

Protocol: Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

  • Non-specific binding control: A high concentration of a non-radiolabeled H1 antagonist (e.g., Mianserin or unlabeled Mepyramine).

  • Test compounds (e.g., this compound and other antihistamines) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the H1 receptor to a high density.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, set up triplicate tubes for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add cell membranes and [³H]-Mepyramine to the assay buffer.

    • Non-specific Binding: Add cell membranes, [³H]-Mepyramine, and a high concentration of the non-specific binding control.

    • Competitive Binding: Add cell membranes, [³H]-Mepyramine, and varying concentrations of the test compound.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to various physiological responses associated with allergic reactions.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Leads to ER->Ca2 Releases

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the H1 receptor binding affinity of a test compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis p1 Prepare H1 Receptor Membranes a1 Incubate Membranes with: - Radioligand (Total Binding) - Radioligand + unlabeled ligand (Non-specific) - Radioligand + Test Compound p1->a1 p2 Prepare Radioligand ([³H]-Mepyramine) p2->a1 p3 Prepare Test Compound (e.g., this compound) Dilutions p3->a1 s1 Rapid Filtration to Separate Bound/Unbound a1->s1 s2 Wash Filters s1->s2 s3 Scintillation Counting s2->s3 d1 Calculate Specific Binding s3->d1 d2 Generate Competition Curve d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki using Cheng-Prusoff Equation d3->d4

References

A Comparative Guide to Thenalidine's Performance in Historical vs. Modern Pharmacological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the methodologies and performance data derived from historical and modern assays used to characterize Thenalidine, a first-generation H1 antihistamine. This compound was introduced for its antipruritic properties but was withdrawn from the market in 1963 due to a significant risk of neutropenia, a severe adverse effect.[1][2] This history underscores the evolution of pharmacological testing, moving from purely efficacy-based models to comprehensive safety and mechanistic profiling.

This compound functions as a competitive antagonist of the Histamine H1 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq protein pathway, leading to an increase in intracellular calcium.[3][4][5]

Histamine H1 Receptor Signaling Pathway

The diagram below illustrates the Gq-coupled signaling cascade initiated by histamine binding to the H1 receptor, which is the target for antagonists like this compound.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates This compound This compound (Antagonist) This compound->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER Binds to IP3 Receptor Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release Triggers

Caption: The H1 receptor Gq signaling pathway targeted by this compound.

Assay Methodologies and Performance

The characterization of H1 antagonists has evolved from complex ex vivo tissue preparations to high-throughput, cell-based molecular assays. Below is a comparison of a classical historical method and a standard modern method.

Table 1: Comparison of Assay Protocols and Characteristics
FeatureHistorical Assay: Guinea Pig Ileum ContractionModern Assay: Cell-Based Calcium Flux
Biological System Isolated ileum tissue from a guinea pig.[6][7]Recombinant cell line (e.g., HEK293) overexpressing human H1 receptor.[8]
Principle Measures the physiological contraction of smooth muscle in response to histamine and its inhibition by an antagonist.[7]Measures the increase in intracellular calcium ([Ca²⁺]i) following H1 receptor activation via a fluorescent dye.[8][9]
Endpoint Measured Isotonic or isometric muscle contraction (force/displacement).Change in fluorescence intensity.[10]
Throughput Low; typically one tissue preparation at a time.High; suitable for 96, 384, or 1536-well plate formats.[8]
Physiological Relevance High; uses native tissue with endogenous receptors and complex cellular machinery.Moderate; engineered system, but uses human receptor and isolates a specific signaling pathway.
Ethical Concerns Requires animal sacrifice for each experiment.Significantly reduced animal use (cell lines can be propagated).
Data Output Dose-response curve shift, enabling calculation of a pA₂ value (a measure of affinity).[6]Dose-response curve, enabling calculation of an IC₅₀ value (a measure of functional inhibition).[10]
Experimental Protocols
Detailed Protocol: Historical Guinea Pig Ileum Assay

This protocol is based on established methodologies for assessing H1 antagonist activity.[6][7]

  • Tissue Preparation: A guinea pig is euthanized via an approved method. A segment of the terminal ileum is excised and placed in oxygenated, physiological Tyrode's solution. The lumen is gently flushed to remove contents.

  • Mounting: A 2-3 cm piece of the ileum is suspended in a heated (32-37°C) organ bath containing Tyrode's solution, continuously bubbled with carbogen (95% O₂, 5% CO₂). One end is fixed, and the other is attached to an isotonic or isometric force transducer connected to a data acquisition system (historically, a kymograph).

  • Equilibration: The tissue is allowed to equilibrate under a small resting tension (e.g., 0.5-1.0 g) for 30-60 minutes, with the bath solution being replaced every 10-15 minutes.

  • Agonist Dose-Response: A cumulative concentration-response curve for histamine is generated by adding increasing concentrations of histamine to the bath and recording the steady-state contraction at each concentration.

  • Antagonist Incubation: The tissue is washed thoroughly to return to baseline. It is then incubated with a fixed concentration of the antagonist (e.g., this compound) for a set period (e.g., 20-30 minutes).

  • Second Dose-Response: The histamine concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis: The magnitude of the rightward shift in the histamine dose-response curve is used to determine the antagonist's potency. By repeating this at several antagonist concentrations, a Schild plot can be constructed to calculate the pA₂ value.[11]

Detailed Protocol: Modern Calcium Flux Assay

This protocol describes a typical high-throughput, fluorescence-based assay for Gq-coupled receptors.[8][9][10]

  • Cell Culture: HEK293 cells (or another suitable line like CHO) stably expressing the human H1 receptor are cultured in 384-well, black-walled, clear-bottom microplates until they form a confluent monolayer.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and often probenecid (to prevent dye leakage) for 1 hour at 37°C.

  • Compound Addition: The plate is transferred to a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation). Test compounds (e.g., this compound) at various concentrations are added to the wells. The plate is incubated for a specified period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Challenge & Measurement: The instrument initiates reading, establishing a baseline fluorescence. It then automatically adds a fixed concentration of histamine (typically an EC₈₀ concentration to ensure a robust signal) to all wells.

  • Data Acquisition: Fluorescence is measured kinetically in real-time for 1-3 minutes to capture the rapid increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response in each well is measured. The percentage of inhibition relative to control wells (agonist only) is calculated for each antagonist concentration. A non-linear regression is used to fit the concentration-response data and determine the IC₅₀ value.[10]

Quantitative Performance Data

Specific quantitative data for this compound is scarce due to its early withdrawal. Therefore, data for Mepyramine , a structurally related and well-characterized first-generation H1 antagonist, is used as a representative proxy for the historical assay.

Table 2: Representative Performance Metrics
MetricHistorical Assay (Guinea Pig Ileum)Modern Assay (Calcium Flux)
Analyte Mepyramine (as this compound proxy)This compound (Hypothetical)
Quantitative Output pA₂ Value: 9.46 - 9.78[11]IC₅₀ Value: Expected in the low nanomolar (nM) range
Interpretation The pA₂ is the negative log of the antagonist concentration required to necessitate a 2-fold increase in agonist concentration for the same response. It is a direct measure of receptor affinity. A higher pA₂ indicates higher affinity.The IC₅₀ is the concentration of an antagonist that inhibits 50% of the maximal response from a fixed concentration of agonist. It is a measure of functional potency in a specific pathway.

Comparative Experimental Workflow

The following diagram visualizes the stark contrast in workflow between the two assay types, highlighting the shift from manual, low-throughput organ studies to automated, high-throughput cell-based screening.

Workflow_Comparison cluster_historical Historical Workflow (Guinea Pig Ileum) cluster_modern Modern Workflow (Calcium Flux) h1 Animal Sacrifice & Tissue Dissection h2 Mount Tissue in Organ Bath h1->h2 h3 Equilibration (30-60 min) h2->h3 h4 Manual Addition of Agonist/Antagonist h3->h4 h5 Record Contraction (Transducer/Kymograph) h4->h5 h6 Data Analysis: Schild Plot -> pA₂ h5->h6 m1 Culture H1-Expressing Cells in Microplate m2 Load Cells with Fluorescent Dye m1->m2 m3 Incubation (60 min) m2->m3 m4 Automated Addition of Antagonist & Agonist m3->m4 m5 Read Fluorescence (Kinetic Plate Reader) m4->m5 m6 Data Analysis: Curve Fit -> IC₅₀ m5->m6

Caption: Comparison of historical and modern assay workflows.

Conclusion

Benchmarking this compound's performance highlights a dramatic shift in pharmacological evaluation. The historical guinea pig ileum assay provided crucial, physiologically relevant data on antagonist affinity (pA₂) but was low-throughput and ethically costly. In contrast, modern calcium flux assays offer a high-throughput, molecularly specific method to determine functional inhibition (IC₅₀) in a controlled, cell-based system.

While the modern assay is less physiologically complex, it allows for the rapid screening of thousands of compounds, enabling a more comprehensive understanding of structure-activity relationships early in the drug discovery pipeline. The story of this compound's withdrawal due to severe toxicity also serves as a critical reminder that efficacy assays, whether historical or modern, are only one piece of the puzzle. Contemporary drug development now integrates a battery of in vitro and in silico safety and toxicity assays to identify liabilities long before clinical testing, a safeguard that was absent during this compound's development.

References

A Comparative Guide to Analytical Methods for Thenalidine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the potential performance of various analytical methods for Thenalidine detection. The values presented are typical for the analysis of first-generation antihistamines and should be considered as illustrative for this compound, requiring method-specific validation.

Analytical MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Typical Sample MatrixAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.1-10 ng/mL5-25 ng/mL>0.99Blood, Urine, TissuesHigh specificity and sensitivity. Established technique.Requires derivatization for some compounds, thermal degradation risk.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by highly selective mass filtering.0.1-5 ng/mL0.5-15 ng/mL>0.99Plasma, Serum, UrineHigh sensitivity and specificity, suitable for complex matrices.Higher equipment cost, potential for matrix effects.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by liquid chromatography with detection based on UV absorbance.20-100 ng/mL50-200 ng/mL>0.98Pharmaceutical FormulationsCost-effective, widely available.Lower sensitivity and specificity compared to MS methods.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.10-50 ng/mL25-100 ng/mL>0.99Aqueous solutions, UrineHigh separation efficiency, low sample and reagent consumption.Lower sensitivity than LC-MS/MS, reproducibility can be challenging.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following are generalized protocols for the analysis of first-generation antihistamines, which would serve as a starting point for developing a validated method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Whole Blood

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of whole blood, add an internal standard (e.g., a deuterated analog of a similar antihistamine).

  • Add 1 mL of saturated sodium borate buffer (pH 9.0).

  • Add 5 mL of n-butyl chloride and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

b. GC-MS Conditions

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic this compound ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound in Plasma

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add an internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, decrease to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and the internal standard.

Mandatory Visualizations

This compound H1-Antihistamine Signaling Pathway

This compound, as a first-generation H1-antihistamine, acts as an inverse agonist at the H1 receptor. This action inhibits the downstream signaling cascade typically initiated by histamine. The diagram below illustrates this pathway.

Thenalidine_Signaling_Pathway This compound This compound H1R H1 Receptor This compound->H1R Inhibits Histamine Histamine Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Allergic & Inflammatory Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: this compound inhibits the H1 receptor signaling cascade.
Experimental Workflow for this compound Detection

The following diagram outlines a typical workflow for the analysis of this compound in a biological matrix, from sample collection to data analysis.

Thenalidine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Sample_Collection Sample Collection (e.g., Blood, Urine) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (LLE or SPE) Internal_Standard->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Final_Report Final_Report Quantification->Final_Report

Caption: A generalized workflow for the quantitative analysis of this compound.

Comparative study of the metabolic pathways of Thenalidine and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authoritative Note: Direct experimental data on the metabolic pathways of Thenalidine, an antihistamine withdrawn from the market in 1963 due to safety concerns, is largely unavailable in published scientific literature. This guide, therefore, presents a predictive comparative analysis based on the known metabolic fates of structurally analogous compounds, particularly piperidine-containing drugs and other first-generation antihistamines. The metabolic pathways and experimental data for this compound presented herein are hypothetical and intended to serve as a well-informed framework for researchers.

This compound, a first-generation H1-antihistamine, possesses a chemical structure featuring a substituted piperidine ring, a common motif in many pharmaceuticals. The metabolism of such compounds has been extensively studied, providing a basis for predicting the biotransformation of this compound. This guide will compare the predicted metabolic pathways of this compound with those of known analogs, supported by generalized experimental protocols used to elucidate such pathways.

Predicted Metabolic Profile of this compound

The structure of this compound suggests several potential sites for metabolic modification, primarily through oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. The most probable metabolic transformations include N-dealkylation, hydroxylation, and N-oxidation.

Table 1: Predicted Phase I Metabolic Reactions of this compound and Comparison with Analogs

Metabolic ReactionPredicted this compound MetaboliteAnalog CompoundAnalog's Metabolite(s)Primary Enzymes Involved (in Analogs)
N-Dealkylation Nor-thenalidineBamipineN-desmethylbamipineCYP3A4
Aromatic Hydroxylation Hydroxyphenyl-thenalidineAstemizoleO-desmethylastemizoleCYP3A4, CYP2D6
Piperidine Ring Oxidation Hydroxy-thenalidineTerfenadineAzacyclonolCYP3A4
Thiophene Ring Oxidation Thiophene-hydroxy-thenalidineTipepidineThiophene ring hydroxylation productsNot specified
N-Oxidation This compound N-oxidePiperidineN-hydroxy piperidineFlavin-containing monooxygenases (FMOs)

Key Metabolic Pathways and Involved Enzymes

The metabolism of piperidine-containing drugs is predominantly carried out by CYP3A4 and CYP2D6, two of the most significant drug-metabolizing enzymes in humans. First-generation antihistamines are known to be substrates for the hepatic P450 cytochrome system.[1]

N-Dealkylation

N-dealkylation is a common metabolic pathway for compounds with an N-alkyl group. For this compound, the N-methyl group on the piperidine ring is a likely site for oxidative cleavage, leading to the formation of nor-thenalidine. This reaction is frequently catalyzed by CYP3A4.[2]

Hydroxylation

Aromatic hydroxylation of the phenyl ring and aliphatic hydroxylation of the piperidine ring are also highly probable metabolic routes. These reactions introduce a hydroxyl group, increasing the water solubility of the compound and facilitating its excretion. CYP3A4 and CYP2D6 are the primary enzymes responsible for such transformations in analogous compounds.[3]

Thiophene Ring Metabolism

The thenyl group in this compound's structure may also undergo oxidation. While less common than phenyl group hydroxylation, oxidation of the thiophene ring has been observed for other drugs.[4]

Phase II Conjugation

Following Phase I oxidative metabolism, the resulting metabolites, now bearing functional groups like hydroxyl moieties, are expected to undergo Phase II conjugation reactions. These include glucuronidation and sulfation, which further increase their polarity and facilitate renal or biliary clearance.

Experimental Protocols for Metabolic Pathway Elucidation

To experimentally determine the metabolic fate of a compound like this compound, a series of in vitro and in vivo studies would be conducted.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary metabolites of this compound and the CYP enzymes responsible for their formation.

Methodology:

  • Incubation: this compound (at various concentrations) is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system at 37°C.[5][6]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.[7]

  • Reaction Termination: The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).[6]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.

  • Reaction Phenotyping: To identify the specific CYP isoforms involved, the incubation is repeated in the presence of selective chemical inhibitors for major CYP enzymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) or by using recombinant human CYP enzymes.[8][9]

Hepatocyte Metabolism Assay

Objective: To investigate both Phase I and Phase II metabolism in a more physiologically relevant system.

Methodology:

  • Cell Culture: Cryopreserved human hepatocytes are thawed and seeded in collagen-coated plates.

  • Incubation: Once the cells have formed a monolayer, they are incubated with this compound at various concentrations.

  • Sample Collection: Aliquots of the culture medium are collected at different time points.

  • Analysis: Samples are processed and analyzed by LC-MS/MS to identify both Phase I metabolites and Phase II conjugates (e.g., glucuronides, sulfates).

Visualizing Metabolic Pathways and Experimental Workflows

Predicted_Thenalidine_Metabolism cluster_phase1 Phase I Metabolism (CYP450, FMO) cluster_phase2 Phase II Metabolism This compound This compound Metabolite1 Nor-thenalidine This compound->Metabolite1 N-Dealkylation Metabolite2 Hydroxy-thenalidine This compound->Metabolite2 Hydroxylation Metabolite3 This compound N-oxide This compound->Metabolite3 N-Oxidation Excretion Excretion Metabolite1->Excretion Conjugate1 Glucuronide Conjugates Metabolite2->Conjugate1 Glucuronidation Conjugate2 Sulfate Conjugates Metabolite2->Conjugate2 Sulfation Metabolite3->Excretion Conjugate1->Excretion Conjugate2->Excretion

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound This compound Stock Incubate Incubate at 37°C Compound->Incubate Microsomes Human Liver Microsomes Microsomes->Incubate Cofactors NADPH-Regenerating System Cofactors->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Metabolite Identification & Quantification LCMS->Data

Conclusion

While direct experimental data for this compound is lacking, a robust prediction of its metabolic pathways can be formulated based on the extensive knowledge of the metabolism of structurally similar compounds. It is anticipated that this compound undergoes significant Phase I metabolism, primarily N-dealkylation and hydroxylation, mediated by CYP3A4 and CYP2D6, followed by Phase II conjugation reactions. The experimental protocols outlined provide a standard framework for the definitive elucidation of these pathways, which would be essential for a comprehensive understanding of its pharmacokinetic and toxicological profile if it were to be reconsidered for any therapeutic application.

References

Safety Operating Guide

Navigating the Safe Disposal of Thenalidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of chemical compounds is a cornerstone of responsible laboratory practice. While specific disposal protocols for every compound may not be readily available, established best practices for hazardous chemical waste provide a clear framework for ensuring personnel and environmental safety. This guide offers essential, step-by-step information for the proper disposal of Thenalidine, treating it with the caution required for a pharmacologically active substance.

Crucially, before proceeding with any handling or disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to the specific guidelines established by your institution's Environmental Health and Safety (EHS) department.

Hazard Profile and Recommended Personal Protective Equipment (PPE)

In the absence of a specific SDS for this compound in the provided search results, it is prudent to handle it as a potent, pharmacologically active material. The following table summarizes the recommended PPE based on general safety protocols for hazardous laboratory chemicals.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Eye Contact Safety glasses with side shields or goggles. In case of eye contact, rinse cautiously with water for several minutes.[1]
Skin Contact Chemical-resistant gloves (e.g., nitrile or chloroprene). Dispose of contaminated gloves after use. A lab coat should be worn.[2]
Inhalation Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dusts.[3]
Ingestion Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

Step-by-Step Disposal Procedures for this compound Waste

The proper disposal of this compound waste is a critical process that ensures regulatory compliance and safety.

1. Waste Segregation and Containerization:

  • Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for all this compound waste. The container must be chemically compatible with the compound.[5]

  • Incompatible Chemicals: Ensure that incompatible chemicals are not mixed. Separate waste streams should be maintained using physical barriers if necessary.[6]

2. Labeling of Hazardous Waste:

  • The container must be clearly labeled with the words "Hazardous Waste" and "this compound".[5]

  • Include the approximate concentration and quantity of the waste.

  • The label should also include the date of waste generation and the contact information of the principal investigator.[6]

3. Spill Management:

  • Immediate Action: In the event of a spill, evacuate the area if necessary and ensure proper ventilation.

  • Personal Protective Equipment: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to soak up the substance. Avoid using combustible materials like sawdust.[5]

  • Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]

4. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5][7]

  • The rinsate must be collected and disposed of as hazardous waste.[5][7]

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste, ensuring all labels are defaced or removed.[8]

5. Final Disposal:

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for the final disposal of hazardous waste.[8] They will arrange for the collection and proper disposal by a licensed hazardous waste disposal company.[8]

  • Regulatory Compliance: Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the user to determine if a product meets the criteria for hazardous waste at the time of disposal.[1]

Visualizing the Disposal Workflow

The following diagram outlines the general decision-making process for the proper disposal of hazardous chemical waste in a laboratory setting.

General Workflow for Hazardous Chemical Disposal cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Spill Management cluster_3 Final Disposal A Hazardous Chemical Waste Generated (e.g., this compound) B Segregate Waste into Compatible Streams A->B C Use Designated, Leak-Proof Hazardous Waste Container B->C D Label Container Clearly: 'Hazardous Waste', Chemical Name, Date, PI Information C->D E Store in a Designated Satellite Accumulation Area D->E F Spill Occurs? E->F G Follow Spill Management Protocol: Contain, Absorb, Collect, Decontaminate F->G Yes H Container Full or Disposal Required F->H No G->E I Contact Institutional EHS for Waste Pickup H->I J EHS Arranges for Disposal by Licensed Vendor I->J

Caption: General workflow for the proper disposal of hazardous chemical waste in a laboratory.

References

Essential Safety and Logistical Information for Handling Thenalidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Thenalidine is a first-generation antihistamine that was withdrawn from the market in the United States, Canada, and the United Kingdom in 1963 due to the risk of severe neutropenia (a significant decrease in a type of white blood cell), which can be life-threatening.[1] There is no modern, official Safety Data Sheet (SDS) available for this compound. Therefore, the following safety and handling guidelines are based on general best practices for handling potent and hazardous pharmaceutical compounds, as well as available toxicological data for this compound. All personnel must be thoroughly trained in the handling of hazardous substances before working with this compound.

This compound is an antihistamine with anticholinergic properties and was historically used as an antipruritic drug.[1] It is crucial to handle this compound with extreme caution due to its known toxicity.

Quantitative Toxicity Data

Acute toxicity data for this compound has been reported in animal studies. The following table summarizes the available LD50 (lethal dose, 50%) data.

SpeciesRoute of ExposureLD50 Value
RatOral1060 mg/kg
RatIntravenous42 mg/kg
MouseOral165 mg/kg
MouseIntravenous42 mg/kg

Data sourced from Annals of Allergy, 1963.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound to prevent skin contact, inhalation, and ingestion. The following table outlines the recommended PPE for various tasks.

TaskRecommended Personal Protective Equipment
Receiving and Unpacking - Single pair of chemotherapy-tested nitrile gloves- Laboratory coat
Weighing and Aliquoting (Solid Form) - Double pair of chemotherapy-tested nitrile gloves- Disposable gown with tight-fitting cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (within a certified chemical fume hood or ventilated balance enclosure)
Solution Preparation - Double pair of chemotherapy-tested nitrile gloves- Disposable gown with tight-fitting cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles- Face shield if there is a splash hazard- Work should be conducted in a certified chemical fume hood
General Laboratory Handling of Solutions - Single pair of chemotherapy-tested nitrile gloves- Laboratory coat- ANSI-approved safety glasses with side shields
Waste Disposal - Double pair of chemotherapy-tested nitrile gloves- Disposable gown- ANSI-approved safety glasses with side shields or chemical splash goggles

Operational and Disposal Plans

A step-by-step procedural plan is essential for minimizing exposure and ensuring safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks without opening it.

  • Labeling: Ensure the container is clearly labeled with the chemical name ("this compound"), a hazard symbol (e.g., skull and crossbones for toxicity), and the date of receipt.

  • Storage: Store this compound in a designated, locked, and well-ventilated "Hazardous" or "Toxic" chemical storage area, away from incompatible materials. The storage container should be kept tightly sealed.

Handling Procedures (Weighing and Solution Preparation)

Note: No specific experimental protocols for this compound are readily available. The following is a generalized procedure for preparing a stock solution from a solid, potent compound.

  • Preparation of Work Area:

    • All handling of solid this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.

    • Cover the work surface with a disposable, absorbent, plastic-backed liner.

    • Assemble all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortex mixer, etc.) before starting.

  • Personal Protective Equipment:

    • Don the appropriate PPE as outlined in the table above for "Weighing and Aliquoting."

  • Weighing the Compound:

    • Carefully transfer the desired amount of this compound powder from the stock container to a tared weigh boat or paper using a dedicated spatula.

    • Minimize the creation of dust.

    • Close the primary container immediately after dispensing.

  • Preparing the Solution:

    • Place the weigh boat with this compound into a secondary container (e.g., a beaker or conical tube).

    • Add the desired solvent to the weigh boat to dissolve the compound, then transfer the solution to the final vial.

    • Rinse the weigh boat with additional solvent and add the rinsate to the final vial to ensure a complete transfer.

    • Cap the vial securely and vortex until the compound is fully dissolved.

  • Labeling:

    • Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill:

    • For small spills of solid this compound, gently cover the spill with a damp paper towel to avoid raising dust.

    • For liquid spills, cover with an absorbent material.

    • Wearing appropriate PPE, carefully clean the area.

    • Collect all cleanup materials in a sealed, labeled hazardous waste container.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • This includes contaminated gloves, gowns, weigh paper, pipette tips, and any other disposable materials.

    • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. The label should read "Hazardous Waste: this compound."

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not pour any this compound-containing solutions down the drain.

    • The container should be labeled "Hazardous Waste: this compound" and list the solvent(s) used.

  • Disposal Vendor:

    • Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Visualizations

Signaling Pathway

This compound, as a first-generation antihistamine, functions as an antagonist to the Histamine H1 receptor. The diagram below illustrates the simplified signaling pathway of the H1 receptor and the point of inhibition by H1 antagonists.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates Histamine Histamine Histamine->H1R Activates This compound This compound (H1 Antagonist) This compound->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (Inflammation, etc.) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway and Antagonism by this compound.

Experimental Workflow

The following diagram outlines a safe and logical workflow for handling a potent compound like this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Plan Review Protocol & Assess Risks PPE Don Appropriate PPE Plan->PPE Area_Prep Prepare Work Area (Fume Hood, Liner) PPE->Area_Prep Weigh Weigh Solid Compound Area_Prep->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Equipment & Work Area Experiment->Decontaminate Waste_Seg Segregate Hazardous Waste (Solid & Liquid) Decontaminate->Waste_Seg Doff_PPE Doff PPE Correctly Waste_Seg->Doff_PPE Dispose Store Waste for Licensed Disposal Doff_PPE->Dispose

Caption: Safe Handling Workflow for Potent Pharmaceutical Compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thenalidine
Reactant of Route 2
Reactant of Route 2
Thenalidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.